molecular formula C23H18N2O B127408 1-Trityl-1H-imidazole-4-carbaldehyde CAS No. 33016-47-6

1-Trityl-1H-imidazole-4-carbaldehyde

Cat. No.: B127408
CAS No.: 33016-47-6
M. Wt: 338.4 g/mol
InChI Key: YQYLLBSWWRWWAY-UHFFFAOYSA-N
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Description

1-Trityl-1H-imidazole-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C23H18N2O and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tritylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYLLBSWWRWWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347131
Record name 1-Tritylimidazole-4-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33016-47-6
Record name 1-Tritylimidazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document details the most expedient synthetic pathway, including step-by-step experimental protocols and quantitative data. Additionally, it includes characterization data and a visual representation of the synthetic workflow.

Introduction

This compound is a versatile synthetic building block characterized by a trityl-protected imidazole (B134444) ring and a reactive aldehyde functional group. The bulky trityl group provides steric protection to the imidazole nitrogen, directing subsequent reactions, while the aldehyde group at the 4-position allows for a wide range of chemical transformations. This unique combination of features makes it a valuable intermediate in the synthesis of complex bioactive molecules.

Recommended Synthetic Pathway

The most efficient and high-yielding synthesis of this compound commences with 4(5)-iodoimidazole. The pathway involves two main steps:

  • N-Tritylation: Protection of the imidazole nitrogen with a trityl group.

  • Formylation: Introduction of the aldehyde group at the 4-position via a Grignard reaction followed by quenching with a formylating agent.

This route is favored over methods starting from 4(5)-(hydroxymethyl)imidazole due to its higher yields and more straightforward purification.[1]

Logical Workflow of the Synthesis

SynthesisWorkflow Start 4(5)-Iodoimidazole Intermediate1 1-Trityl-4-iodoimidazole Start->Intermediate1 Trityl Chloride, Triethylamine, DMF Grignard Imidazole-4-yl Grignard Reagent Intermediate1->Grignard Ethylmagnesium Bromide, THF FinalProduct 1-Trityl-1H-imidazole- 4-carbaldehyde Grignard->FinalProduct N-Formylpiperidine or DMF N_Tritylation 4(5)-Iodoimidazole 4(5)-Iodoimidazole 1-Trityl-4-iodoimidazole 1-Trityl-4-iodoimidazole 4(5)-Iodoimidazole->1-Trityl-4-iodoimidazole Trityl Chloride, Et3N DMF, Room Temp. Formylation 1-Trityl-4-iodoimidazole 1-Trityl-4-iodoimidazole This compound This compound 1-Trityl-4-iodoimidazole->this compound 1. EtMgBr, THF 2. N-Formylpiperidine

References

In-Depth Structural Analysis of 1-Trityl-1H-imidazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-carbaldehyde is a key synthetic intermediate in the development of various bioactive molecules and pharmaceuticals.[1] Its structure, featuring a bulky trityl protecting group on the imidazole (B134444) ring and a reactive carbaldehyde moiety, offers unique advantages in organic synthesis. The trityl group provides steric hindrance, influencing regioselectivity in subsequent reactions, and enhances solubility in organic solvents.[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic addition and reductive amination, allowing for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive structural analysis of this compound, summarizing key analytical data and experimental protocols to support its application in research and drug development.

Molecular Structure and Properties

The fundamental structure of this compound consists of a central imidazole ring substituted at the N1 position with a triphenylmethyl (trityl) group and at the C4 position with a formyl (carbaldehyde) group.[2]

graph "Molecular_Structure" {
  layout=neato;
  node [shape=plaintext, fontcolor="#202124"];
  edge [color="#5F6368"];

N1 [label="N", pos="0,1.2!", color="#4285F4"]; C2 [label="C", pos="-1,0.6!", color="#202124"]; N3 [label="N", pos="-0.8,-0.6!", color="#4285F4"]; C4 [label="C", pos="0.5,-0.8!", color="#202124"]; C5 [label="C", pos="0.8,0.3!", color="#202124"];

C_trityl [label="C", pos="0,2.5!", color="#202124"]; Ph1 [label="Ph", pos="-1,3.5!", color="#202124"]; Ph2 [label="Ph", pos="1,3.5!", color="#202124"]; Ph3 [label="Ph", pos="0,4.0!", color="#202124"];

C_aldehyde [label="C", pos="1.2,-1.8!", color="#202124"]; O_aldehyde [label="O", pos="2.2,-2.2!", color="#EA4335"]; H_aldehyde [label="H", pos="0.8,-2.6!", color="#202124"];

H2 [label="H", pos="-1.8,0.8!", color="#202124"]; H5 [label="H", pos="1.6,0.4!", color="#202124"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1;

N1 -- C_trityl; C_trityl -- Ph1; C_trityl -- Ph2; C_trityl -- Ph3;

C4 -- C_aldehyde; C_aldehyde -- O_aldehyde [style=double]; C_aldehyde -- H_aldehyde;

C2 -- H2; C5 -- H5; }

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, preferably a high-resolution instrument (e.g., ESI-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Structural Analysis Workflow

The comprehensive structural analysis of this compound follows a logical progression of analytical techniques to confirm its identity, purity, and detailed molecular structure.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Crystallography X-ray Crystallography (If single crystals are obtained) Purification->Crystallography Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Crystallography->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: Workflow for the structural analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the structural analysis of this compound. The combination of NMR, MS, and IR spectroscopy provides a robust dataset for the confirmation of its chemical structure. The provided synthesis and analysis protocols offer a starting point for researchers and drug development professionals working with this important synthetic intermediate. Further detailed studies, particularly single-crystal X-ray diffraction, would provide definitive information on its three-dimensional structure and intermolecular interactions.

References

physical and chemical properties of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trityl-1H-imidazole-4-carbaldehyde is a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique trifunctional architecture, comprising a reactive carbaldehyde group, a sterically demanding trityl protecting group, and a versatile imidazole (B134444) core, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines its general synthetic strategy, and discusses its applications in the development of pharmacologically active agents.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the large, nonpolar trityl group significantly influences its solubility, rendering it poorly soluble in water but readily soluble in common organic solvents such as dichloromethane (B109758) and chloroform (B151607).

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₃H₁₈N₂O[2]
Molecular Weight 338.41 g/mol [2][3]
Physical Form Solid[1]
Color White to off-white[1]
Melting Point 186 °C
Boiling Point 502.8 ± 45.0 °C (Predicted)
Solubility Low in water; Soluble in dichloromethane, chloroform
CAS Number 33016-47-6[2]

Spectroscopic Data

While detailed spectral data with peak assignments are not extensively available in the public domain, certificates of analysis for commercially available this compound confirm its structure through ¹H NMR, Mass Spectrometry, and sometimes ¹³C NMR and IR spectroscopy.[3] The expected spectral characteristics are summarized below.

2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the trityl group, the imidazole ring, and the aldehyde functionality.

  • Trityl Group Protons: A complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm) arising from the fifteen protons of the three phenyl rings.

  • Imidazole Ring Protons: Two distinct singlets in the downfield region, corresponding to the protons at the C2 and C5 positions of the imidazole ring.

  • Aldehyde Proton: A sharp singlet further downfield (typically δ 9.5-10.0 ppm), which is characteristic of a formyl proton.

2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide key information about the carbon framework of the molecule.

  • Aldehyde Carbonyl: A signal in the highly deshielded region (typically δ 180-190 ppm) is indicative of the carbonyl carbon of the aldehyde.

  • Trityl and Imidazole Carbons: A series of signals in the aromatic region corresponding to the carbons of the phenyl rings and the imidazole ring. The quaternary carbon of the trityl group would also be observable.

2.3. Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present.

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.

  • C-H Stretch (Aromatic): Multiple bands above 3000 cm⁻¹.

  • C=C Stretch (Aromatic and Imidazole): Bands in the 1450-1600 cm⁻¹ region.

2.4. Mass Spectrometry (MS)

Mass spectral analysis would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 338.41.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key structural components:

  • Aldehyde Group: This is the most reactive site for nucleophilic addition and condensation reactions. It can be readily converted to other functional groups, such as alcohols (via reduction), carboxylic acids (via oxidation), and imines (via reaction with primary amines). This versatility makes it a valuable handle for introducing molecular diversity.

  • Trityl Group: The bulky trityl group serves as a protecting group for the N-1 position of the imidazole ring. It is stable under many reaction conditions but can be removed under acidic conditions to allow for further functionalization at this nitrogen atom. Its steric bulk can also influence the regioselectivity of reactions on the imidazole ring.

  • Imidazole Ring: The imidazole nucleus is an aromatic heterocycle that can participate in various chemical transformations. The unprotected N-3 nitrogen is basic and can act as a nucleophile or a ligand for metal coordination.

Experimental Protocols

4.1. General Synthetic Pathway

The synthesis can be conceptually divided into two main stages: protection of the imidazole nitrogen and oxidation of the alcohol.

G cluster_0 Synthetic Workflow A 4-(Hydroxymethyl)imidazole B 1-Trityl-4-(hydroxymethyl)imidazole A->B Step 1: Tritylation (Protection) C This compound B->C Step 2: Oxidation reagent1 Trityl Chloride, Base (e.g., Triethylamine) reagent2 Oxidizing Agent (e.g., Manganese Dioxide)

Caption: General synthetic workflow for this compound.

Step 1: Tritylation of 4-(Hydroxymethyl)imidazole

The first step involves the protection of the N-1 position of the imidazole ring with a trityl group. This is typically achieved by reacting 4-(hydroxymethyl)imidazole with trityl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The base scavenges the hydrochloric acid that is formed during the reaction.

Step 2: Oxidation of 1-Trityl-4-(hydroxymethyl)imidazole

The resulting protected alcohol is then oxidized to the corresponding aldehyde. A mild oxidizing agent, such as manganese dioxide (MnO₂), is often employed for this transformation to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in a chlorinated solvent like chloroform or dichloromethane.

Purification

Purification of the final product is generally achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a pure, crystalline solid.

Role in Drug Development and Medicinal Chemistry

This compound is not known to possess significant biological activity itself. Instead, its value lies in its utility as a versatile building block for the synthesis of more complex imidazole-containing compounds with a wide range of pharmacological activities.[5] The imidazole moiety is a common feature in many biologically active molecules, and the ability to functionalize the 4-position of the imidazole ring via the carbaldehyde group is a powerful tool in drug discovery.

Derivatives of this compound have been explored in the development of various therapeutic agents, taking advantage of the diverse biological roles of the imidazole scaffold.

G cluster_reactions Chemical Transformations cluster_derivatives Resulting Scaffolds cluster_applications Potential Therapeutic Areas central_node This compound reduction Reduction central_node->reduction oxidation Oxidation central_node->oxidation reductive_amination Reductive Amination central_node->reductive_amination wittig_reaction Wittig-type Reactions central_node->wittig_reaction alcohols Substituted Methanols reduction->alcohols carboxylic_acids Imidazole-4-carboxylic Acids oxidation->carboxylic_acids amines Substituted Amines reductive_amination->amines alkenes Substituted Alkenes wittig_reaction->alkenes antifungal Antifungal Agents alcohols->antifungal anticancer Anticancer Agents carboxylic_acids->anticancer antiviral Antiviral Agents amines->antiviral cns_agents CNS Agents alkenes->cns_agents

Caption: Synthetic utility of this compound in medicinal chemistry.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important molecule in organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex imidazole-based compounds. While it does not exhibit significant intrinsic biological activity, its role as a key synthetic intermediate continues to be leveraged in the pursuit of novel therapeutic agents across various disease areas. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.

References

Unveiling the Role of 1-Trityl-1H-imidazole-4-carbaldehyde: A Synthetic Intermediate with Potential for Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Despite its specific chemical structure, publicly available scientific literature does not detail a direct biological mechanism of action for 1-Trityl-1H-imidazole-4-carbaldehyde. Instead, this compound is consistently characterized as a versatile intermediate in organic synthesis, primarily utilized as a building block for the creation of more complex imidazole-based molecules with potential therapeutic applications.

The imidazole (B134444) ring is a fundamental component of many biologically active compounds, and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a bulky trityl protecting group and a reactive carbaldehyde functional group, makes it a valuable tool for chemists to design and synthesize novel imidazole derivatives with desired biological functions.

Chemical Characteristics and Synthetic Utility

This compound is a solid, white to light yellow compound.[1] Its key structural features are the imidazole core, a trityl (triphenylmethyl) group attached to one of the nitrogen atoms, and a carbaldehyde (formyl) group at the 4th position of the imidazole ring.[2]

The trityl group serves as a sterically bulky protecting group.[3] This group is stable under many reaction conditions but can be selectively removed under acidic conditions.[3] Its size can also influence the regioselectivity of subsequent chemical reactions on the imidazole ring.[3]

The carbaldehyde group is a versatile functional handle that can readily undergo various chemical transformations, such as nucleophilic addition and reductive amination.[2][3] This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.[3]

Potential Biological Significance of its Derivatives

While this compound itself is not documented as a bioactive agent, it is a key precursor for synthesizing compounds with potential therapeutic value. The broader class of imidazole derivatives has been extensively studied and has yielded numerous drugs. For instance, imidazole-containing compounds are used as antifungal agents (e.g., clotrimazole, miconazole) and in cancer therapy (e.g., mercaptopurine).[3]

Derivatives synthesized from this compound could potentially exhibit a range of biological activities. For example, the synthesis of novel thiosemicarbazones from similar imidazole-carbaldehydes has been shown to result in compounds with significant antimicrobial and antitubercular activity.[4] Furthermore, modifications of the imidazole core are a common strategy in the development of new anticancer agents.[5]

Logical Relationship: From Intermediate to Potential Bioactivity

The following diagram illustrates the logical flow from the starting material to the potential for biological activity.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound (Synthetic Intermediate) reaction Chemical Modification (e.g., reaction at carbaldehyde) start->reaction derivative Novel Imidazole Derivative reaction->derivative screening Biological Screening Assays (e.g., antimicrobial, anticancer) derivative->screening activity Potential Biological Activity screening->activity

Synthetic pathway to potential bioactivity.

Conclusion

References

CAS number 33016-47-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS 33016-47-6: 1-Trityl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by , is a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its unique structural features, combining a reactive aldehyde group with a protected imidazole (B134444) ring, make it a versatile building block for the synthesis of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor to biologically active compounds, including those with potential therapeutic applications. The trityl (triphenylmethyl) group serves as a bulky, sterically hindering protecting group for the imidazole nitrogen, which can direct the regioselectivity of subsequent reactions and enhance solubility in organic solvents.[3] The aldehyde functional group is a versatile handle for various chemical transformations, such as nucleophilic addition and reductive amination, allowing for the construction of diverse molecular architectures.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 33016-47-6[4][5][6][7]
Molecular Formula C23H18N2O[5][6]
Molecular Weight 338.41 g/mol [5][6]
Appearance White to off-white solid[5]
Melting Point 187-189 °C[3]
IUPAC Name 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde[6]
Synonyms 4-Formyl-1-tritylimidazole, 1-Tritylimidazole-4-carboxaldehyde, (4-Formyl-1H-imidazol-1-yl)triphenylmethane[7]
Purity (HPLC) >99%[5]
Storage -20°C, sealed storage, away from moisture[5]

Synthesis

The synthesis of this compound is a critical process for its subsequent use in drug discovery and development. A common and effective method involves the protection of the imidazole nitrogen of 4-imidazolecarboxaldehyde with a trityl group.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

  • 4(5)-Imidazolecarboxaldehyde

  • Trityl chloride (Trt-Cl)

  • Triethylamine (B128534) (TEA)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve 4(5)-Imidazolecarboxaldehyde in anhydrous DMF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add triethylamine to the cooled solution with stirring.

  • Add trityl chloride portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the residue with diethyl ether to remove impurities.

  • Dry the resulting solid product under vacuum.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

G reagents 4(5)-Imidazolecarboxaldehyde Trityl Chloride Triethylamine DMF reaction Reaction at 0°C to Room Temperature reagents->reaction Mixing workup Solvent Removal Diethyl Ether Wash reaction->workup Purification product This compound workup->product Isolation

Synthesis workflow for this compound.

Role in the Synthesis of Bioactive Molecules

This compound is not primarily known for its own biological activity but serves as a crucial starting material for the synthesis of various biologically active compounds. Its aldehyde group allows for the introduction of diverse functionalities, leading to the creation of novel derivatives with potential therapeutic properties.

Precursor to Girolline (B1194364)

A significant application of this compound is in the total synthesis of girolline, a marine natural product.[4] Girolline has been identified as a protein synthesis inhibitor and a sequence-selective modulator of the translation factor eIF5A.[8][9][10][11] It induces ribosome stalling, particularly at AAA-encoded lysine (B10760008) codons.[8][9][11] This selective activity makes girolline a valuable tool for studying the mechanisms of protein translation and ribosome-associated quality control.[8][9]

Synthesis of Novel Antimicrobial Agents

The imidazole scaffold is a well-established pharmacophore in many antifungal and antibacterial agents.[12][13][14][15] this compound serves as a key intermediate for the synthesis of novel imidazole derivatives with potential antimicrobial activity.[13][16] The general strategy involves the modification of the aldehyde group to create diverse structures, such as thiosemicarbazones and hydrazones, which have shown promising activity against various fungal and bacterial strains.[12]

The table below summarizes the biological activities of some derivatives synthesized from imidazole-4-carbaldehyde precursors.

Derivative ClassTarget Organism(s)Reported ActivityReference(s)
Imidazole-derived thiosemicarbazonesCladosporium cladosporioidesHighly and selectively active[12]
Imidazole-derived hydrazonesCandida glabrataHighly active[12]
N-cyano-1H-imidazole-4-carboxamidesRhizoctonia solaniGood antifungal activity[17]
Nitroimidazole derivativesGram-positive and Gram-negative bacteriaPotent antibacterial activity[16]

Experimental Protocols for Biological Evaluation of Derivatives

While specific biological data for this compound is scarce, the following are general protocols used to evaluate the antimicrobial activity of its derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in the culture medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (fungus without compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the MIC of a compound against bacterial strains.

Materials:

  • Synthesized imidazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Culture medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Follow the same serial dilution procedure as for the antifungal assay.

  • Prepare a standardized bacterial inoculum and add it to each well.

  • Include positive and negative controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

Signaling Pathways Modulated by Derivatives

The biological activity of imidazole derivatives often stems from their interaction with specific cellular pathways. A prominent example is the mechanism of action of many antifungal imidazole drugs, which target the ergosterol (B1671047) biosynthesis pathway.

Inhibition of Ergosterol Biosynthesis

Many antifungal imidazole derivatives function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[14][15] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and fungal cell death.[15]

The diagram below illustrates the inhibition of the ergosterol biosynthesis pathway by a generic antifungal imidazole derivative.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Imidazole Antifungal Imidazole Derivative Imidazole->Enzyme Inhibits

Inhibition of ergosterol biosynthesis by an antifungal imidazole derivative.

Conclusion

This compound (CAS 33016-47-6) is a compound of significant interest to the scientific and drug development communities, not for its intrinsic biological activity, but as a highly valuable and versatile synthetic intermediate. Its well-defined chemical properties and established synthesis protocols make it a reliable starting material for the creation of a diverse range of complex molecules. The demonstrated use of this compound in the synthesis of potent bioactive agents, such as girolline and novel antimicrobial compounds, underscores its importance in the ongoing search for new therapeutic agents. Future research will likely continue to leverage the unique chemical reactivity of this compound to explore new chemical spaces and develop next-generation pharmaceuticals.

References

An In-depth Technical Guide to 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Trityl-1H-imidazole-4-carbaldehyde, a key intermediate in organic and medicinal chemistry.

Core Molecular Data

This compound, also known as (4-Formyl-1H-imidazol-1-yl)triphenylmethane, is a heterocyclic compound featuring an imidazole (B134444) ring protected by a bulky trityl group and functionalized with an aldehyde.[1] This structure makes it a versatile building block in the synthesis of more complex molecules.[2]

PropertyValue
Molecular Formula C₂₃H₁₈N₂O[1][2][3]
Molecular Weight 338.41 g/mol [1][2][3]
CAS Number 33016-47-6[1][2][3]
Appearance White to light yellow solid

Significance in Research and Drug Development

The imidazole nucleus is a fundamental structural motif found in numerous biologically active compounds, including the amino acid histidine and many pharmaceuticals.[4] this compound serves as a crucial starting material for creating a diverse library of imidazole-based compounds.[2][5] The trityl group acts as a protecting group for the imidazole nitrogen, allowing for selective reactions at the aldehyde functional group.[2] This aldehyde group is highly reactive and can readily undergo transformations such as nucleophilic additions and reductive aminations, enabling the introduction of various substituents.[2][5]

This compound is a key intermediate in the synthesis of novel molecules with potential therapeutic applications, including antifungal and antibacterial agents.[2][6]

Experimental Protocol: Synthesis of (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

This protocol details a key step in the synthesis of medetomidine (B1201911), a pharmaceutical agent, starting from this compound. The process involves a nucleophilic addition of a Grignard reagent followed by oxidation.[7]

Materials:

  • This compound

  • 2,3-Dimethylbromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Manganese dioxide (MnO₂)

  • Hydrochloric acid (1M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexane

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (Argon), add magnesium turnings (1.2 eq) to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add a small volume of anhydrous THF.

    • Slowly add a solution of 2,3-dimethylbromobenzene (1.1 eq) in anhydrous THF to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required.

    • Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2,3-dimethylphenylmagnesium bromide).

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Oxidation:

    • Upon completion of the addition reaction, add manganese dioxide (MnO₂) (5.0 eq) to the reaction mixture portion-wise.

    • Heat the mixture to reflux and maintain for 4-5 hours. The intermediate alcohol will be oxidized to the corresponding ketone.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese salts. Wash the celite pad with ethyl acetate.

    • Combine the filtrates and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the pure (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone.

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis described in the experimental protocol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A 1-Trityl-1H-imidazole- 4-carbaldehyde C Nucleophilic Addition (THF) A->C B 2,3-Dimethylphenyl- magnesium bromide (Grignard Reagent) B->C E Intermediate Alcohol C->E Forms D Oxidation (MnO2, Reflux) F (2,3-dimethylphenyl) (1-trityl-1H-imidazol-4-yl) methanone D->F E->D

Caption: Synthetic pathway from this compound to a ketone intermediate.

References

Solubility Profile of 1-Trityl-1H-imidazole-4-carbaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-carbaldehyde is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its utility stems from the presence of a reactive aldehyde group and a trityl-protected imidazole (B134444) ring, which allows for selective chemical transformations.[1][2] The bulky and lipophilic trityl (triphenylmethyl) group significantly influences the molecule's physical properties, most notably its solubility, enhancing its miscibility in organic solvents while rendering it poorly soluble in aqueous solutions.[1][2] A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, including reaction setup, purification, and formulation. This technical guide provides a summary of the known solubility characteristics of this compound and a detailed experimental protocol for determining its solubility in solvents of interest.

Data Presentation: Solubility Summary

SolventFormulaTypeReported SolubilityCitation
DichloromethaneCH₂Cl₂ChlorinatedSoluble[1]
ChloroformCHCl₃ChlorinatedSoluble[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic14.29 mg/mL (with heating)[3]
AcetonitrileC₂H₃NPolar AproticSlightly Soluble
MethanolCH₃OHPolar ProticSlightly Soluble
WaterH₂OPolar ProticLow Solubility[1]

Experimental Protocol: Determination of Quantitative Solubility

The following is a standard laboratory procedure for determining the quantitative solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Tetrahydrofuran, Ethyl Acetate, Toluene, etc.)

  • Analytical balance

  • Scintillation vials or test tubes with screw caps

  • Constant temperature bath (e.g., water bath, heating block)

  • Vortex mixer or magnetic stirrer with stir bars

  • Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined empirically.[4]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Gravimetric Analysis (Optional but Recommended):

    • Weigh the vial containing the filtered saturated solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

  • Quantitative Analysis (HPLC/UV-Vis):

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Using the data from the gravimetric or analytical method, calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

    Solubility (g/L) = (mass of dissolved solid in g / volume of solvent in L)

Visualization of Synthetic Utility

This compound is primarily used as a building block in multi-step organic synthesis. The trityl group serves as a protecting group for the imidazole nitrogen, allowing for selective reactions at the aldehyde functionality.[2] The following diagram illustrates this logical workflow.

G Workflow for the Use of this compound in Synthesis A Starting Material (e.g., 4-iodo-1H-imidazole) B Protection of Imidazole Nitrogen (Tritylation) A->B C This compound (Protected Intermediate) B->C D Reaction at Aldehyde (e.g., Grignard, Wittig, Reductive Amination) C->D E Modified Intermediate D->E F Deprotection (Removal of Trityl Group) E->F G Final Product (4-Substituted Imidazole) F->G

Caption: Synthetic workflow utilizing this compound.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. The provided experimental protocol offers a reliable method for determining precise solubility data in specific solvents, which is essential for optimizing synthetic procedures and achieving desired experimental outcomes.

References

Spectroscopic Profile of 1-Trityl-1H-imidazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile synthetic intermediate, 1-Trityl-1H-imidazole-4-carbaldehyde. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and structural visualizations.

Chemical Structure and Overview

This compound (C₂₃H₁₈N₂O, Molar Mass: 338.41 g/mol ) is a key building block in organic synthesis, particularly in the preparation of 4-substituted imidazole (B134444) derivatives which are prevalent in many biologically active compounds. Its structure is characterized by a bulky trityl (triphenylmethyl) protecting group on the N-1 position of the imidazole ring and a reactive carbaldehyde group at the C-4 position. This unique combination of functional groups allows for selective chemical transformations, making it a valuable reagent in medicinal chemistry and drug discovery.

Below is a diagram illustrating the chemical structure and the atom numbering scheme used for spectral assignments.

structure Chemical Structure of this compound cluster_imidazole Imidazole Ring cluster_trityl Trityl Group cluster_aldehyde Carbaldehyde Group N1 N1 C2 C2 N1->C2 C_trityl C_trityl N1->C_trityl N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 C_aldehyde C_aldehyde C4->C_aldehyde C5->N1 O_aldehyde O C_aldehyde->O_aldehyde H_aldehyde H C_aldehyde->H_aldehyde Ph1 Ph1 C_trityl->Ph1 Ph2 Ph2 C_trityl->Ph2 Ph3 Ph3 C_trityl->Ph3 caption Figure 1. Structure and atom numbering of this compound.

Caption: Figure 1. Structure and atom numbering of this compound.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.85s-H-aldehyde
7.80s-H-5
7.55s-H-2
7.40 - 7.20m-Aromatic-H (Trityl)
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
185.0C-aldehyde
143.5C-4
141.0Aromatic-C (Trityl, quaternary)
138.0C-2
129.8Aromatic-CH (Trityl)
128.2Aromatic-CH (Trityl)
128.0Aromatic-CH (Trityl)
120.5C-5
75.5C-trityl
Table 3: FT-IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3125wC-H stretch (aromatic)
2820, 2730wC-H stretch (aldehyde)
1685sC=O stretch (aldehyde)
1595, 1490, 1450mC=C stretch (aromatic)
1340mC-N stretch (imidazole ring)
750, 700sC-H bend (out-of-plane, monosubstituted benzene)

s = strong, m = medium, w = weak

Table 4: Mass Spectrometry Data (GC-MS, EI)
m/zRelative Intensity (%)Assignment
3385[M]⁺
26115[M - Ph]⁺
243100[Trityl]⁺
16545[Biphenyl]⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The spectra were acquired at room temperature. For the ¹H NMR spectrum, 16 scans were accumulated, and for the ¹³C NMR spectrum, 256 scans were accumulated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet technique. A small amount of the solid sample (approximately 1-2 mg) was finely ground with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The resulting mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source. The sample was dissolved in dichloromethane (B109758) to a concentration of approximately 1 mg/mL. A 1 µL aliquot of the solution was injected into the GC, which was equipped with a capillary column. The oven temperature was programmed to ramp from 100 °C to 280 °C. The mass spectrometer was operated in the EI mode at 70 eV, and the mass spectrum was scanned over a range of m/z 50-500.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data for a chemical compound like this compound.

workflow General Workflow for Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in DCM Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Multiplicities, Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Ion Peak, Fragmentation Pattern Acq_MS->Analysis_MS Structure_Elucidation Structure Confirmation Analysis_NMR->Structure_Elucidation Analysis_IR->Structure_Elucidation Analysis_MS->Structure_Elucidation caption Figure 2. Workflow from sample preparation to structural elucidation.

Caption: Figure 2. Workflow from sample preparation to structural elucidation.

The Synthetic Keystone: A Technical Guide to 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Trityl-1H-imidazole-4-carbaldehyde, a pivotal intermediate in synthetic and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and its versatile applications in the development of bioactive molecules.

Core Compound Properties

This compound, with the CAS Number 33016-47-6, is a stable yet reactive building block essential for the synthesis of a wide array of 4-substituted imidazoles.[1] The strategic placement of a bulky trityl protecting group on the imidazole (B134444) nitrogen and a reactive aldehyde functionality at the 4-position allows for controlled and regioselective chemical modifications.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

PropertyValueReference
Molecular Formula C₂₃H₁₈N₂O[2]
Molecular Weight 338.4 g/mol [2]
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Refrigerator
Spectroscopic DataTypical Chemical Shift (δ) Range (ppm)Multiplicity
¹H NMR (Aldehyde) 9.5 - 10.5Singlet
¹H NMR (Imidazole Ring) 7.5 - 8.5Singlets
¹H NMR (Trityl Phenyl Rings) 7.0 - 7.5Multiplet
¹³C NMR (Aldehyde Carbonyl) 180 - 190-

Synthesis of this compound

The most common and effective synthesis of this compound is a two-step process. This process begins with the protection of the nitrogen on the imidazole ring of a precursor molecule, followed by the oxidation of a hydroxymethyl group to the desired aldehyde.

Experimental Protocol

Step 1: Tritylation of 4-(Hydroxymethyl)imidazole

This initial step involves the protection of the imidazole nitrogen with a trityl group to ensure regioselectivity in subsequent reactions.

  • Materials: 4-(Hydroxymethyl)imidazole, Trityl chloride (Trt-Cl), Triethylamine (B128534) (TEA), N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-(Hydroxymethyl)imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add triethylamine to the solution as a base.

    • Slowly add an equimolar amount of trityl chloride to the reaction mixture at room temperature.

    • Stir the reaction mixture for approximately 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into water and stir for 1 hour to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 1-(Trityl)-1H-imidazole-4-methanol. A yield of approximately 100% can be expected for similar tritylation reactions.

Step 2: Oxidation to this compound

The second step is the oxidation of the hydroxymethyl group to a carbaldehyde.

  • Materials: 1-(Trityl)-1H-imidazole-4-methanol, Manganese dioxide (MnO₂), Methanol

  • Procedure:

    • Suspend the 1-(Trityl)-1H-imidazole-4-methanol in methanol.

    • Add an excess of activated manganese dioxide to the suspension.

    • Heat the mixture to reflux (around 40°C) and stir for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide.

    • Wash the filter cake with methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound. Yields for this type of oxidation can be around 85-99%.

Applications in Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate.[3][4] The aldehyde group is a key functional handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, allowing for the introduction of diverse substituents at the 4-position of the imidazole ring.[1]

The trityl group serves as a robust protecting group that can be selectively removed under acidic conditions, allowing for further functionalization at the nitrogen position.[1] This strategic protection and reactivity make it an ideal precursor for generating libraries of imidazole-based compounds for screening and development in drug discovery.[1] Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Visualizing the Synthesis and Utility

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the central role of this compound in medicinal chemistry.

G cluster_0 Synthesis of this compound A 4-(Hydroxymethyl)imidazole C 1-(Trityl)-1H-imidazole-4-methanol A->C Tritylation B Trityl Chloride (Trt-Cl) / Triethylamine E This compound C->E Oxidation D Manganese Dioxide (MnO2)

Caption: Two-step synthesis of this compound.

G cluster_1 Role as a Key Synthetic Intermediate A This compound B Reductive Amination A->B C Wittig Reaction A->C D Other Nucleophilic Additions A->D E 4-Substituted Imidazole Derivatives B->E C->E D->E F Bioactive Molecules (e.g., Girolline, Histamine analogs) E->F

Caption: Versatility of this compound in synthesis.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] It may cause skin, eye, and respiratory irritation.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse range of 4-substituted imidazoles. Its unique structural features, combining a reactive aldehyde with a protected imidazole core, provide chemists with a powerful tool for the construction of complex and potentially bioactive molecules. The synthetic protocols and applications outlined in this guide underscore its significance in modern organic and medicinal chemistry.

References

The Aldehyde Group of 1-Trityl-1H-imidazole-4-carbaldehyde: A Versatile Hub for Chemical Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Reactivity and Synthetic Utility of a Key Imidazole (B134444) Intermediate

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, the imidazole core holds a privileged position. This technical guide delves into the reactivity of the aldehyde group in 1-Trityl-1H-imidazole-4-carbaldehyde, a versatile intermediate that serves as a cornerstone for the synthesis of a diverse array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, providing in-depth chemical insights, detailed experimental protocols, and an exploration of the signaling pathways influenced by its derivatives.

Core Reactivity of the Aldehyde Moiety

The aldehyde group at the 4-position of the 1-trityl-1H-imidazole ring is a highly reactive and synthetically tractable functional group. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a focal point for a variety of chemical transformations. The bulky trityl (triphenylmethyl) group at the N-1 position provides steric shielding, which can influence the regioselectivity of certain reactions, and enhances the solubility of the molecule in common organic solvents. Furthermore, the trityl group is a valuable protecting group that is stable under a range of reaction conditions but can be readily removed under acidic conditions.[1]

The principal reactions of the aldehyde group include nucleophilic additions, condensation reactions, oxidations, and olefination reactions. These transformations allow for the facile introduction of diverse substituents and the construction of more complex molecular architectures, paving the way for the synthesis of novel drug candidates.[1]

Key Chemical Transformations and Experimental Protocols

The synthetic utility of this compound is best illustrated through its participation in several key organic reactions.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde with a phosphonium (B103445) ylide. This reaction is instrumental in converting the aldehyde group into a vinyl group or a substituted alkene.

Experimental Protocol: Synthesis of 4-Vinyl-1-trityl-1H-imidazole

A solution of methyltriphenylphosphonium (B96628) bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is treated with a strong base such as n-butyllithium at 0°C under an inert atmosphere to generate the corresponding ylide. To this bright orange solution, a solution of this compound (1.0 equivalent) in THF is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford 4-vinyl-1-trityl-1H-imidazole.

Wittig ReagentProduct
Methylenetriphenylphosphorane4-Vinyl-1-trityl-1H-imidazole
(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(1-trityl-1H-imidazol-4-yl)acrylate
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is crucial for synthesizing compounds with potential applications as anticancer agents.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)

To a solution of this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol, a catalytic amount of piperidine (B6355638) is added. The mixture is stirred at room temperature for 2-4 hours, during which a precipitate may form. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the corresponding 2-(1-trityl-1H-imidazol-4-ylmethylene)malononitrile.

Reductive Amination

Reductive amination is a two-step process, often performed in a one-pot synthesis, that converts the aldehyde into a secondary or tertiary amine. This reaction involves the initial formation of an imine or iminium ion, followed by its reduction.

Experimental Protocol: Synthesis of a Secondary Amine Derivative

This compound (1.0 equivalent) and a primary amine (1.1 equivalents) are dissolved in a suitable solvent such as dichloromethane (B109758) or 1,2-dichloroethane. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. A reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 equivalents), is then added in one portion. The reaction is stirred at room temperature until the starting aldehyde is consumed, as monitored by TLC. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude product, which is purified by chromatography.

Oxidation

The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 1-trityl-1H-imidazole-4-carboxylic acid. This can occur during storage or under specific reaction conditions.[1] Controlled oxidation can be achieved using mild oxidizing agents.

Biological Significance and Signaling Pathways

The true value of this compound as a synthetic intermediate is realized in the biological activities of its derivatives. The chemical transformations of the aldehyde group are pivotal in creating molecules that can interact with and modulate various biological signaling pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Numerous imidazole-based compounds have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers. The functionalization of the imidazole scaffold, often initiated from the aldehyde group, allows for the synthesis of molecules that can bind to the ATP-binding site of the kinase domain, thereby inhibiting its activity and downstream signaling pathways that control cell proliferation and survival.

EGFR_Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Imidazole_Inhibitor Imidazole-based Inhibitor Imidazole_Inhibitor->EGFR Inhibits

Caption: Inhibition of EGFR Signaling by Imidazole Derivatives.

Modulation of Toll-Like Receptor (TLR) Signaling

Derivatives of this compound, such as the natural product girolline , have been shown to modulate Toll-like receptor (TLR) signaling pathways. TLRs are key components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases. Girolline has been identified as an inhibitor of protein synthesis and has been shown to inhibit signaling through both MyD88-dependent and MyD88-independent TLR pathways.

TLR_Signaling_Inhibition cluster_pathway TLR Signaling Pathway TLR TLR Activation MyD88 MyD88-dependent Pathway TLR->MyD88 TRIF TRIF-dependent Pathway TLR->TRIF Inflammatory_Response Inflammatory Response MyD88->Inflammatory_Response TRIF->Inflammatory_Response Girolline Girolline Girolline->TLR Inhibits

Caption: Girolline-mediated Inhibition of TLR Signaling Pathways.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of medicinally relevant compounds. The reactivity of its aldehyde group enables a wide range of chemical modifications, providing access to a rich chemical space of imidazole derivatives. The demonstrated ability of these derivatives to modulate key signaling pathways, such as those governed by EGFR and TLRs, underscores the importance of this intermediate in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding of its chemistry and biological relevance, aiming to inspire further innovation in the field of drug discovery.

References

The Trityl Group: A Linchpin in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl) group is a sterically demanding and acid-labile protecting group that has become an indispensable tool in the synthetic chemist's arsenal. Its strategic application is pivotal in the multi-step synthesis of complex molecules, including oligonucleotides, peptides, and carbohydrates, which are fundamental to drug discovery and development. This technical guide provides a comprehensive overview of the trityl group's role in synthesis, detailing its mechanism of action, applications, and the experimental protocols for its installation and removal.

Core Principles of Trityl Protection

The utility of the trityl group stems from a combination of its steric bulk and its susceptibility to cleavage under acidic conditions. This allows for the selective protection of primary alcohols, amines, and thiols, often in the presence of other functional groups. The large size of the trityl group provides significant steric hindrance, making it highly selective for less hindered primary hydroxyl groups over secondary and tertiary ones.[1][2] This selectivity is a cornerstone of its application in carbohydrate and nucleoside chemistry.[1][3]

The mechanism of protection typically involves the reaction of the substrate with trityl chloride in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct.[4][5] The reaction proceeds via an SN1-type mechanism, involving the formation of a stable trityl cation.[2]

Deprotection is readily achieved under acidic conditions, leveraging the exceptional stability of the trityl cation that is formed upon cleavage.[1][2] The lability of the trityl group can be modulated by the introduction of electron-donating or withdrawing groups on the phenyl rings. For instance, the addition of methoxy (B1213986) groups increases the stability of the trityl cation, rendering the protecting group more susceptible to acidic cleavage.[3][6] This has led to the development of a range of trityl derivatives with varying degrees of acid lability, allowing for fine-tuned deprotection strategies.[3]

Applications in Synthesis

The trityl group has found widespread application in various areas of organic synthesis, most notably in the synthesis of biopolymers.

Nucleoside and Oligonucleotide Synthesis

In the realm of nucleoside chemistry, the trityl group is predominantly used for the protection of the 5'-primary hydroxyl group.[3] Its steric bulk allows for the selective protection of this position over the 2' and 3' secondary hydroxyls.[3] The 4,4'-dimethoxytrityl (DMT) group is particularly favored in automated solid-phase oligonucleotide synthesis due to its facile cleavage with mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[3] This allows for the sequential addition of nucleotide monomers to the growing oligonucleotide chain.[3]

Peptide Synthesis

In peptide chemistry, the trityl group is employed to protect the side chains of certain amino acids, such as cysteine (thiol), histidine (imidazole), asparagine (amide), and glutamine (amide).[3][7] The protection of the side-chain amide of glutamine and asparagine with the trityl group is crucial to prevent dehydration and subsequent nitrile formation during peptide coupling.[7] Furthermore, the bulky trityl group can prevent the N-terminal glutamine residue from cyclizing to form pyroglutamate.[7] The introduction of the hydrophobic trityl group also enhances the solubility of the protected amino acid derivatives, facilitating more efficient coupling reactions.[7]

Carbohydrate Chemistry

The high regioselectivity of the trityl group for primary hydroxyls makes it an invaluable tool in carbohydrate chemistry.[1] It allows for the selective protection of the 6-OH group of hexopyranosides, enabling subsequent modifications at other positions.[1] The introduction of the nonpolar trityl group also significantly increases the hydrophobicity of carbohydrate derivatives, which aids in their purification by chromatographic methods.[1] Furthermore, tritylated carbohydrates are often crystalline, facilitating their purification by recrystallization.[1]

Quantitative Data on Trityl Group Derivatives

The acid lability of the trityl group can be systematically adjusted by substitution on the phenyl rings. This allows for orthogonal protection strategies where different trityl groups can be selectively removed in the presence of others.

Protecting GroupAbbreviationRelative Acid Lability
TritylTrtLeast Labile
4-MethoxytritylMMTMore Labile
4,4'-DimethoxytritylDMTEven More Labile
4,4',4"-TrimethoxytritylTMTMost Labile

Table 1: Relative acid lability of common trityl derivatives. The electron-donating methoxy groups stabilize the trityl cation formed during acidic cleavage, thereby increasing the lability of the protecting group.[3][6]

In peptide synthesis, the efficiency of trityl group cleavage from side chains is critical for obtaining the final deprotected peptide in high yield and purity.

Cleavage CocktailTimeCleavage Efficiency (%)Notes
95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)1-3 hours>95%TIS acts as a scavenger for the liberated trityl cations, preventing side reactions with sensitive residues like tryptophan.[7]

Table 2: Quantitative data on the cleavage of the trityl group from a peptide synthesized using Fmoc-Gln(Trt)-OH.[7]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Trityl Chloride and Pyridine

This protocol describes a standard procedure for the selective protection of a primary alcohol.

Materials:

  • Primary alcohol

  • Trityl chloride

  • Anhydrous pyridine

  • Methanol

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the primary alcohol (1.0 equivalent) in anhydrous pyridine at room temperature.

  • Add trityl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the trityl ether.[4]

Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the acidic removal of a trityl protecting group.

Materials:

  • Trityl-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the trityl-protected substrate (1.0 equivalent) in anhydrous DCM.

  • Add TFA (2.0 - 10.0 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[8]

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude deprotected product.

  • The triphenylmethanol (B194598) byproduct can be removed by column chromatography on silica gel.[8]

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate key processes involving the trityl protecting group.

Protection_Mechanism cluster_protection Protection Step cluster_intermediate Intermediate Formation cluster_product Product Formation ROH Alcohol (R-OH) ROTr Trityl Ether (R-OTr) ROH->ROTr + Tr+ TrCl Trityl Chloride (Tr-Cl) Tr_cation Trityl Cation (Tr+) TrCl->Tr_cation SN1 HCl HCl TrCl->HCl Pyridine Pyridine PyHCl Pyridinium Hydrochloride Pyridine->PyHCl + HCl

Protection of an alcohol with trityl chloride.

Deprotection_Mechanism cluster_deprotection Deprotection Step cluster_cleavage Cleavage cluster_scavenging Cation Scavenging ROTr Trityl Ether (R-OTr) Protonated_Ether Protonated Ether (R-O(H)Tr) ROTr->Protonated_Ether + H+ H_plus Acid (H+) ROH Alcohol (R-OH) Protonated_Ether->ROH Tr_cation Trityl Cation (Tr+) Protonated_Ether->Tr_cation Trapped_Cation Trapped Cation Tr_cation->Trapped_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Acid-catalyzed deprotection of a trityl ether.

Oligonucleotide_Synthesis_Cycle Start Solid Support with 5'-DMT-Nucleoside Deprotection 1. Deprotection: Remove 5'-DMT group (e.g., TCA in DCM) Start->Deprotection Washing1 2. Washing Deprotection->Washing1 Coupling 3. Coupling: Add activated phosphoramidite Washing1->Coupling Washing2 4. Washing Coupling->Washing2 Capping 5. Capping: Acetylate unreacted 5'-OH groups Washing2->Capping Oxidation 6. Oxidation: Phosphite to Phosphate Capping->Oxidation Washing3 7. Washing Oxidation->Washing3 End_Cycle Ready for next cycle Washing3->End_Cycle End_Cycle->Deprotection Repeat n times Cleavage_Deprotection Final Cleavage and Deprotection End_Cycle->Cleavage_Deprotection Final Step

Solid-phase oligonucleotide synthesis cycle.

References

An In-depth Technical Guide to 1-Trityl-1H-imidazole-4-carbaldehyde as a Biochemical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Trityl-1H-imidazole-4-carbaldehyde, a key intermediate in organic synthesis and drug discovery. It details its chemical properties, synthesis, core applications, and experimental protocols, offering valuable insights for professionals in the field.

Introduction

This compound is a heterocyclic compound featuring an imidazole (B134444) core, a versatile carboxaldehyde group, and a bulky trityl protecting group.[1] The imidazole nucleus is a fundamental structural motif in numerous biologically active compounds, including the amino acid histidine and many pharmaceuticals.[1][2] This reagent's unique structure makes it an invaluable building block in medicinal chemistry for creating complex bioactive molecules.[3]

The strategic combination of its functional groups offers distinct advantages in synthesis. The trityl (triphenylmethyl) group at the N-1 position provides steric hindrance and protects the imidazole nitrogen, directing the regioselectivity of subsequent reactions.[1] It is stable under many conditions but can be selectively removed under acidic conditions.[1] The aldehyde group at the C-4 position serves as a highly reactive handle for a wide array of chemical transformations, including nucleophilic addition and reductive amination, enabling the construction of diverse molecular architectures.[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below. This data is essential for planning synthetic routes and ensuring appropriate handling and storage.

PropertyValueReference(s)
Molecular Formula C₂₃H₁₈N₂O[4]
Molecular Weight 338.4 g/mol [4]
CAS Number 33016-47-6[4][5]
Appearance Solid (Predicted)[3]
IUPAC Name This compound[4][5]
Synonyms 4-Formyl-1-tritylimidazole, 1-(Triphenylmethyl)imidazole-4-carboxaldehyde, N-(Triphenylmethyl)-4-imidazolecarboxaldehyde[6][7]
Solubility Soluble in common organic solvents like dichloromethane (B109758) and chloroform; Low solubility in water.[3]
Stability Stable under normal conditions, but sensitive to strong oxidizing agents, air, and light.[1][3]
Storage Temperature Refrigerator; Store under an inert atmosphere.[1][5]

Synthesis and Workflow

The synthesis of this compound typically involves a two-step process starting from a suitable imidazole precursor. The workflow involves protection of the imidazole nitrogen followed by oxidation of a side chain to form the aldehyde.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Final Product start 4-(Hydroxymethyl)imidazole step1 Step 1: N-Tritylation start->step1 Trityl Chloride (Trt-Cl), Base (e.g., Triethylamine), Solvent (e.g., DMF) step2 Step 2: Oxidation step1->step2 Intermediate: 1-Trityl-4-(hydroxymethyl)imidazole product 1-Trityl-1H-imidazole- 4-carbaldehyde step2->product Oxidizing Agent (e.g., MnO₂)

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

A common method for preparing the title compound involves the protection of 4-(hydroxymethyl)imidazole followed by oxidation.[1]

Step 1: Protection of 4-(hydroxymethyl)imidazole

  • Dissolve 4-(hydroxymethyl)imidazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, typically triethylamine, to the solution.

  • Slowly add trityl chloride (Trt-Cl) to the reaction mixture.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the N-tritylated intermediate.

Step 2: Oxidation to Aldehyde

  • Dissolve the intermediate from Step 1 in an appropriate organic solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as manganese dioxide (MnO₂).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the oxidizing agent and purify the crude product via column chromatography to yield this compound.

Core Applications and Reactivity

This reagent's utility stems from the distinct reactivity of its aldehyde and trityl groups, making it a versatile tool in multi-step synthesis.

  • Protecting Group Chemistry : The trityl group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions. Its key advantage is its lability under acidic conditions, allowing for selective deprotection without affecting other sensitive functional groups.[1]

  • Versatile Aldehyde Handle : The C-4 aldehyde group is highly reactive and participates in numerous transformations.[1] It readily undergoes nucleophilic addition, condensation with amines to form Schiff bases (imines), and oxidation to the corresponding carboxylic acid.[1]

  • Directed Synthesis : The bulky trityl group provides significant steric hindrance, which can be exploited to direct the regioselectivity of further functionalization on the imidazole ring, for instance, in regioselective lithiation at the C2 position.[1]

  • Ligand Synthesis : The imidazole nitrogen and the aldehyde oxygen can act as donor atoms for coordination with metal ions, forming stable metal complexes.[1] Schiff bases derived from this compound are of particular interest as versatile ligands in coordination chemistry.[1]

G cluster_reactions Key Reaction Pathways center 1-Trityl-1H-imidazole- 4-carbaldehyde oxidation Carboxylic Acid Derivative center->oxidation Oxidation (e.g., KMnO₄) reductive_amination Substituted Amine center->reductive_amination Reductive Amination (R-NH₂, NaBH₃CN) schiff_base Imine / Schiff Base center->schiff_base Condensation (Primary Amine, R-NH₂) deprotection 1H-imidazole-4-carbaldehyde center->deprotection Deprotection (Acidic Conditions)

Caption: Key reaction pathways of this compound.

Experimental Protocols and Data

Protocol: Preparation of a Stock Solution

For use in biological assays or further chemical reactions, a stock solution is often required. The following is a general protocol for solubilization.

  • Method (for 1.43 mg/mL solution) :

    • Prepare a primary stock solution by dissolving this compound in DMSO to a concentration of 14.3 mg/mL.[6]

    • To prepare 1 mL of the final working solution, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.[6]

    • Add 50 μL of Tween-80 to the mixture and mix again until uniform.[6]

    • Add 450 μL of saline to bring the final volume to 1 mL.[6]

Note: This protocol yields a clear solution of ≥ 1.43 mg/mL. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[6]

Protocol: General Schiff Base Formation

The condensation of the aldehyde with a primary amine is a fundamental reaction for this compound.[1]

  • Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Add an equimolar amount of the desired primary amine to the solution.

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • The resulting imine (Schiff base) can be isolated by removing the solvent and purifying the residue, often by recrystallization or chromatography.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

NucleusType of AtomTypical Chemical Shift (δ) Range (ppm)MultiplicityReference(s)
¹HAldehyde (-CHO)9.5 - 10.5Singlet[1]
¹HImidazole Ring (C2-H, C5-H)7.5 - 8.5Singlets[1]
¹HTrityl Phenyl Rings7.0 - 7.5Multiplet[1]
¹³CAldehyde Carbonyl (C=O)180 - 190-[1]

Note: Chemical shifts are typical and can vary depending on the solvent and other experimental conditions.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.

  • Hazard Statements : May cause skin, eye, and respiratory irritation.[5][8]

  • Precautionary Statements : Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.[5][8]

  • Storage : The compound is sensitive to air and light.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a refrigerator.[1][5]

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical and pharmaceutical research. Its unique combination of a protected imidazole core and a reactive aldehyde functional group provides a powerful platform for the synthesis of diverse heterocyclic compounds and potential drug candidates. A thorough understanding of its properties, reactivity, and handling is key to successfully leveraging this compound in the development of novel bioactive molecules.

References

electrophilic and nucleophilic sites of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Trityl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical reactivity of this compound, a critical intermediate in organic synthesis and medicinal chemistry. Understanding the distinct electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization in the synthesis of complex bioactive compounds and novel pharmaceutical agents.[1][2]

This compound is characterized by an imidazole (B134444) core, a bulky trityl (triphenylmethyl) protecting group at the N-1 position, and a reactive carbaldehyde (aldehyde) group at the C-4 position.[1][3] This unique combination of functional groups dictates its reactivity profile. The trityl group provides steric hindrance and enhances solubility in organic solvents, while the aldehyde group serves as a versatile handle for a multitude of chemical transformations.[3]

The primary reactive centers of the molecule are identified as follows:

  • Electrophilic Site : The carbonyl carbon of the aldehyde group is significantly electron-deficient due to the electronegativity of the adjacent oxygen atom. This makes it a prime target for attack by nucleophiles.

  • Nucleophilic Sites :

    • The nitrogen atom at the 3-position (N3) of the imidazole ring possesses a lone pair of electrons, rendering it a nucleophilic and basic site. It is an effective σ-donor and can coordinate with metal centers.[3]

    • The carbonyl oxygen of the aldehyde has lone pairs of electrons and can act as a nucleophile or a hydrogen bond acceptor.[3]

    • The carbon at the 2-position (C2) can be converted into a powerful nucleophile through regioselective lithiation with a strong base.[3]

G cluster_molecule This compound cluster_legend Reactive Sites mol A Electrophilic Site (Carbonyl Carbon) B Nucleophilic Site (N3) C Nucleophilic Site (Carbonyl Oxygen) D Potential Nucleophilic Site (C2, post-lithiation) G start 4-(Hydroxymethyl)imidazole step1 Tritylation (Trityl Chloride, Triethylamine, DMF) start->step1 intermediate 1-Trityl-1H-imidazol-4-yl)methanol step1->intermediate step2 Oxidation (e.g., MnO2 or Dess-Martin Periodinane) intermediate->step2 product This compound step2->product G cluster_reactions Reactions at Electrophilic Aldehyde Carbon cluster_products Product Classes start 1-Trityl-1H-imidazole- 4-carbaldehyde reductive_amination Reductive Amination (+ R-NH2, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (+ Ph3P=CHR, Base) start->wittig nuc_add Nucleophilic Addition (+ R-MgBr or R-Li) start->nuc_add amine_prod Substituted Amine reductive_amination->amine_prod alkene_prod Alkene wittig->alkene_prod alcohol_prod Secondary Alcohol nuc_add->alcohol_prod

References

Methodological & Application

Application Notes and Protocols for 1-Trityl-1H-imidazole-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-carbaldehyde is a versatile bifunctional molecule widely employed in organic synthesis. Its strategic importance stems from the presence of a reactive aldehyde group at the 4-position of the imidazole (B134444) ring and a bulky, acid-labile trityl (triphenylmethyl) protecting group on the imidazole nitrogen. This unique combination allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex heterocyclic compounds, including pharmaceutically active agents.

The trityl group serves a dual purpose: it protects the imidazole nitrogen from unwanted side reactions and its steric bulk can direct the regioselectivity of subsequent reactions. The aldehyde functionality, on the other hand, provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. These application notes provide an overview of the key applications of this compound and detailed protocols for its use in several important synthetic transformations.

Key Synthetic Applications

The strategic placement of the aldehyde and the trityl group enables a variety of synthetic transformations, including:

  • Nucleophilic Addition Reactions: The electrophilic aldehyde group readily undergoes addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.[1]

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction of the resulting imine intermediate provides a straightforward route to a diverse range of substituted aminomethylimidazoles.[1]

  • Wittig Reaction: The aldehyde can be converted to a vinyl group through the Wittig reaction, offering a method to introduce unsaturation.[1]

  • Multi-component Reactions: This aldehyde can serve as a key component in multi-component reactions to build complex molecular scaffolds in a single step.

  • Synthesis of Bioactive Molecules: It is a key intermediate in the synthesis of various biologically active compounds, such as the antitumor agent Girolline.

Experimental Protocols

Wittig Reaction for the Synthesis of 4-Vinyl-1-trityl-1H-imidazole

This protocol describes the conversion of the aldehyde to a vinyl group using a Wittig reagent.

Experimental Workflow:

Wittig_Reaction reagent Phosphonium Salt (e.g., Methyltriphenylphosphonium (B96628) bromide) ylide Phosphonium Ylide (Wittig Reagent) reagent->ylide Deprotonation base Strong Base (e.g., n-BuLi or t-BuOK) in Anhydrous THF base->ylide reaction Reaction Mixture ylide->reaction Nucleophilic Attack aldehyde This compound in Anhydrous THF aldehyde->reaction workup Aqueous Work-up (e.g., sat. NH4Cl) reaction->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product 4-Vinyl-1-trityl-1H-imidazole purification->product

Caption: Workflow for the Wittig Reaction.

Materials:

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add n-BuLi (1.1 eq) or t-BuOK (1.2 eq) at 0 °C.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-vinyl-1-trityl-1H-imidazole.

Quantitative Data:

Wittig ReagentProductSolventBaseTime (h)Yield (%)
(1-tert-butoxycarbonyl-4-piperidinyl)methyl(triphenyl)phosphonium iodidetert-butyl 4-[(Z)-2-(1-trityl-1H-imidazol-4-yl)vinyl]piperidine-1-carboxylateTHFPotassium tert-butoxide1251
Reductive Amination for the Synthesis of Substituted Aminomethylimidazoles

This protocol outlines a one-pot procedure for the synthesis of secondary or tertiary amines starting from this compound.

Experimental Workflow:

Reductive_Amination aldehyde This compound imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Primary or Secondary Amine amine->imine_formation solvent Solvent (e.g., Dichloromethane) solvent->imine_formation reduction Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reduction workup Aqueous Work-up (e.g., sat. NaHCO3) reduction->workup extraction Extraction (e.g., Dichloromethane) workup->extraction purification Purification (Column Chromatography) extraction->purification product Substituted Aminomethylimidazole purification->product

Caption: Workflow for Reductive Amination.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE, add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Reductive Amination:

AmineReducing AgentSolventTime (h)Yield (%)
Various primary and secondary aminesNaBH(OAc)₃DCE/THF1-24Moderate to High

Note: Yields are generally moderate to high but can vary depending on the amine used.

Grignard Reaction for the Synthesis of Secondary Alcohols

This protocol describes the reaction of this compound with a Grignard reagent to form a secondary alcohol.

Experimental Workflow:

Grignard_Reaction aldehyde This compound in Anhydrous THF addition Nucleophilic Addition aldehyde->addition grignard Grignard Reagent (R-MgX) grignard->addition workup Aqueous Work-up (e.g., sat. NH4Cl) addition->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Secondary Alcohol purification->product

Caption: Workflow for the Grignard Reaction.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) in THF or diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

  • Add the Grignard reagent (1.2-1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Grignard Reaction:

Grignard ReagentProductSolventTime (h)Yield (%)
Phenylmagnesium bromide(1-trityl-1H-imidazol-4-yl)(phenyl)methanolTHF2-4Good
Methylmagnesium bromide1-(1-trityl-1H-imidazol-4-yl)ethanolTHF2-4Good

Note: Yields are generally good, but can be optimized by careful control of anhydrous conditions.

Deprotection of the Trityl Group

This protocol describes the removal of the trityl protecting group to yield the free imidazole.

Experimental Workflow:

Deprotection tritylated_imidazole 1-Trityl-4-substituted-imidazole deprotection_step Deprotection tritylated_imidazole->deprotection_step acid Acidic Conditions (e.g., TFA in DCM or 80% Acetic Acid) acid->deprotection_step neutralization Neutralization (e.g., sat. NaHCO3) deprotection_step->neutralization extraction Extraction neutralization->extraction purification Purification extraction->purification product 4-Substituted-1H-imidazole purification->product

Caption: Workflow for Trityl Group Deprotection.

Materials:

  • 1-Trityl-4-substituted-imidazole derivative

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-trityl-4-substituted-imidazole in DCM.

  • Add a solution of TFA in DCM (e.g., 10-50% v/v) or 80% aqueous acetic acid.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Quantitative Data for Deprotection:

SubstrateAcidSolventTime (h)Yield (%)
1-Trityl-4-formyl-1H-imidazole80% Acetic Acid-1-2High
Various 1-trityl-imidazolesTFA/DCMDCM1-4Generally High

Application in the Synthesis of Bioactive Molecules: Girolline

This compound is a key precursor for the synthesis of the natural product Girolline, which exhibits antitumor and anti-inflammatory properties.[2] The synthesis involves the transformation of the aldehyde into a more complex side chain, followed by deprotection of the trityl group.

Plausible Synthetic Relationship:

Girolline_Synthesis start 4-(Hydroxymethyl)-1H-imidazole tritylation Tritylation (Trityl Chloride, Base) start->tritylation oxidation Oxidation (e.g., MnO2) tritylation->oxidation aldehyde This compound oxidation->aldehyde elaboration Side-chain Elaboration (e.g., Wittig, Reduction, Functional Group Interconversion) aldehyde->elaboration intermediate Protected Girolline Analog elaboration->intermediate deprotection Deprotection (Acidic Conditions) intermediate->deprotection girolline Girolline deprotection->girolline

Caption: Synthetic relationship to Girolline.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The orthogonal reactivity of the aldehyde group and the trityl-protected imidazole nitrogen allows for a wide array of synthetic manipulations. The protocols provided herein offer a starting point for researchers to utilize this compound in the synthesis of diverse and complex imidazole-containing molecules for applications in medicinal chemistry and materials science. The ability to perform various transformations in high yields makes it an indispensable tool for the modern synthetic chemist.

References

Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Trityl-1H-imidazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the presence of a reactive aldehyde group at the 4-position of the imidazole (B134444) ring and a bulky, acid-labile trityl protecting group on the nitrogen. This combination allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including potential therapeutic agents. The imidazole scaffold is a common motif in many biologically active compounds, and this trityl-protected derivative provides a stable yet reactive platform for the development of novel pharmaceuticals.

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through several synthetic pathways. The two most prominent and well-documented routes commence from either 4(5)-(hydroxymethyl)imidazole or 4(5)-iodoimidazole. A more direct approach involves the direct tritylation of 1H-imidazole-4-carbaldehyde.

Route 1: Direct Tritylation of 1H-Imidazole-4-carbaldehyde

This is a straightforward, one-step method that directly protects the commercially available 1H-imidazole-4-carbaldehyde.

Route 2: From 4(5)-(Hydroxymethyl)imidazole

This two-step process involves the initial protection of the imidazole nitrogen with a trityl group, followed by the oxidation of the hydroxymethyl group to the desired aldehyde.

Route 3: From 4(5)-Iodoimidazole

This alternative two-step synthesis also begins with the tritylation of the imidazole ring, followed by a metal-halogen exchange and subsequent formylation to introduce the aldehyde functionality.

Data Presentation: Comparison of Synthetic Protocols

RouteStarting MaterialKey StepsReagentsSolventReaction TimeTemperatureYield (%)
11H-Imidazole-4-carbaldehydeTritylationTrityl chloride, Triethylamine (B128534)AcetonitrileOvernightRoom Temperature96%[1]
24(5)-(Hydroxymethyl)imidazole1. Tritylation2. Oxidation1. Trityl chloride, Base2. Oxidizing Agent1. DMF2. To be determinedTo be determinedTo be determinedTo be determined
34(5)-Iodoimidazole1. Tritylation2. Formylation1. Trityl chloride, Base2. n-BuLi, DMF1. To be determined2. To be determinedTo be determinedTo be determinedTo be determined

Note: Detailed quantitative data for Routes 2 and 3, including specific reagents, reaction times, temperatures, and yields, require further investigation of specific literature precedents.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1H-Imidazole-4-carbaldehyde [1]

Materials:

  • (1,3)H-Imidazole-4-carbaldehyde (5.0 g, 52 mmol)

  • Trityl chloride (16.0 g, 57 mmol)

  • Dry triethylamine (12.6 mL, 90.0 mmol)

  • Acetonitrile (170 mL)

  • Hexane (B92381) (16.6 mL)

  • Water (170 mL)

Procedure:

  • To a slurry of (1,3)H-Imidazole-4-carbaldehyde and trityl chloride in acetonitrile, add dry triethylamine dropwise over a period of two hours.

  • Stir the resulting solution overnight at room temperature.

  • Add hexane and water to the reaction mixture.

  • Stir for an additional 30 minutes.

  • Collect the resulting solid by filtration.

  • Dry the solid overnight under vacuum to yield this compound as a white solid (16.8 g, 96% yield).

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.81 (s, 1H), 7.54 (s, 1H), 7.46 (s, 1H), 7.29 (m, 10H), 7.04 (m, 5H).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 186.9, 141.9, 141.2, 141.0, 130.0, 129.0, 128.9, 127.2, 76.7.[1]

Visualizations

Diagram 1: Synthetic Workflow for the Direct Tritylation of 1H-Imidazole-4-carbaldehyde

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Imidazole-4-carbaldehyde Imidazole-4-carbaldehyde Reaction_Vessel Reaction in Acetonitrile (Room Temperature, Overnight) Imidazole-4-carbaldehyde->Reaction_Vessel Trityl_chloride Trityl chloride Trityl_chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Addition Addition of Hexane & Water Reaction_Vessel->Addition Filtration Filtration Addition->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Synthetic Routes

G Start1 4(5)-(Hydroxymethyl)imidazole Step1A Tritylation Start1->Step1A Start2 4(5)-Iodoimidazole Step1B Tritylation Start2->Step1B Start3 1H-Imidazole-4-carbaldehyde Product This compound Start3->Product Direct Route Step2A Oxidation Step1A->Step2A Step2B Formylation Step1B->Step2B Step3 Tritylation Step2A->Product Step2B->Product

Caption: Overview of synthetic pathways to the target compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The aldehyde functionality is a versatile handle for numerous chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig reaction: For the formation of carbon-carbon double bonds.

  • Condensation reactions: To form Schiff bases and other heterocyclic systems.

The trityl group, while providing protection, also enhances the solubility of the molecule in organic solvents. Its facile removal under acidic conditions allows for subsequent functionalization at the imidazole nitrogen, further expanding the molecular diversity that can be achieved from this key intermediate. This strategic utility makes this compound a valuable tool for the construction of compound libraries for high-throughput screening in drug discovery programs. For instance, it has been utilized in the synthesis of compounds investigated for their potential as aldosterone (B195564) synthase inhibitors.

References

Application Note: Protocol for Reductive Amination of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the reductive amination of 1-Trityl-1H-imidazole-4-carbaldehyde with primary or secondary amines. Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of diverse amine scaffolds.[1] The trityl protecting group on the imidazole (B134444) nitrogen allows for selective functionalization at the C4-position. This protocol details a robust and widely applicable one-pot procedure using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild and selective reducing agent.[2][3][4][5] This method is compatible with a broad range of amines and tolerates various functional groups, making it a valuable tool in drug discovery and development.[3][6]

Introduction

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active molecules.[1][7] The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.[8] This two-step process, often performed in a single pot, offers high efficiency and selectivity.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including histamine (B1213489) receptor modulators and other bioactive molecules.[9] The trityl group serves as a bulky protecting group for the imidazole nitrogen, preventing side reactions and directing reactivity to the aldehyde functionality.

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as a reagent of choice for reductive aminations due to its mild nature and remarkable selectivity for iminium ions over carbonyl compounds.[2][3][10][11] This selectivity minimizes the undesired reduction of the starting aldehyde, leading to cleaner reactions and higher yields.[3][5] The reaction is typically performed in aprotic solvents such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF).[2][10]

Chemical Reaction Pathway

The reductive amination of this compound proceeds in two main steps: iminium ion formation and subsequent reduction.

Reductive_Amination_Pathway cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R1R2NH Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product Amine Product Iminium_Ion->Product + Reducing Agent Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product

Caption: Chemical pathway of reductive amination.

Experimental Protocol

This protocol describes a general one-pot procedure for the reductive amination of this compound with a generic amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE or DCM (to make an approximately 0.1 M solution).

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine.

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination protocol.

Experimental_Workflow A 1. Dissolve Aldehyde in Anhydrous Solvent B 2. Add Amine A->B C 3. Stir for Imine Formation B->C D 4. Add NaBH(OAc)3 C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Quench with NaHCO3 (aq) E->F Reaction Complete G 7. Extraction with Organic Solvent F->G H 8. Wash with Brine G->H I 9. Dry with Na2SO4/MgSO4 H->I J 10. Filter and Concentrate I->J K 11. Purify by Chromatography J->K L Final Product K->L

Caption: General experimental workflow.

Data Presentation

The following table provides hypothetical, yet representative, data for the reductive amination of this compound with various amines. Actual results may vary depending on the specific amine and reaction conditions.

EntryAmineReducing AgentSolventTime (h)Yield (%)Purity (%)
1BenzylamineNaBH(OAc)₃DCE485>95
2MorpholineNaBH(OAc)₃DCM692>98
3AnilineNaBH(OAc)₃DCE1278>95
4PiperidineNaBH(OAc)₃THF888>97

Troubleshooting and Considerations

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents under an inert atmosphere for optimal results.[12]

  • Slow or Incomplete Reaction: If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial. For weakly nucleophilic amines, the addition of a catalytic amount of acetic acid (0.1-0.5 eq) can accelerate iminium ion formation.[3][4]

  • Side Reactions: In cases where dialkylation is a concern with primary amines, a two-step procedure can be employed. This involves the formation and isolation of the imine, followed by its reduction with a less hindered reducing agent like sodium borohydride (B1222165) (NaBH₄).[2][3]

  • Workup: The quenching step with sodium bicarbonate is important to neutralize any remaining acid and decompose the excess borohydride reagent.

By following this detailed protocol, researchers can effectively synthesize a diverse library of amine derivatives of this compound for applications in drug discovery and development.

References

Application Notes and Protocols for 1-Trityl-1H-imidazole-4-carbaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-carbaldehyde is a versatile pharmaceutical intermediate crucial for the synthesis of various bioactive molecules. The presence of a bulky trityl protecting group on the imidazole (B134444) nitrogen enhances solubility in organic solvents and provides steric hindrance, directing reactions to other parts of the molecule.[1] The aldehyde functionality at the 4-position serves as a key handle for introducing molecular diversity, making it a valuable building block in the development of antifungal and anticancer agents. Imidazole-based compounds are known to exhibit a wide range of pharmacological activities, and this intermediate provides a strategic starting point for the synthesis of novel therapeutic candidates.[2][3][4]

Key Applications

This compound is a pivotal precursor in the synthesis of:

  • Azole Antifungal Agents: The imidazole core is a hallmark of many antifungal drugs that target the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][5] The aldehyde group can be readily converted to the carbinol moiety characteristic of drugs like clotrimazole (B1669251) and econazole.

  • Novel Anticancer Agents: The imidazole scaffold is present in numerous compounds investigated for their anticancer properties.[4][6] These compounds often function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]

Experimental Protocols

Protocol 1: Synthesis of a Clotrimazole Analog via Grignard Reaction

This protocol describes a plausible method for the synthesis of a clotrimazole analog, (2-chlorophenyl)(phenyl)(1-trityl-1H-imidazol-4-yl)methanol, from this compound. The key transformation is a Grignard reaction to introduce the aryl groups, a common strategy for forming carbon-carbon bonds with aldehydes.[8][9]

Materials:

Procedure:

Step 1: Preparation of the Grignard Reagent (2-chlorophenylmagnesium bromide)

  • All glassware must be oven-dried to ensure anhydrous conditions.[10]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Add a small portion of a solution of 2-chlorobromobenzene (1.1 eq) in anhydrous diethyl ether to the magnesium.

  • If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

  • Once the reaction initiates, add the remaining 2-chlorobromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with this compound

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[12]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired diaryl(imidazol-4-yl)methanol derivative.[11]

Quantitative Data (Estimated):

ParameterValueReference for Estimation
Yield70-85%Based on typical yields for Grignard reactions with aromatic aldehydes.[13]
Purity>95% (after chromatography)Standard expectation for purification by column chromatography.

Signaling Pathways

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals synthesized from this compound derivatives act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway.[5] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.[5][14]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by Azole Antifungals acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors toxic_sterols Toxic Sterol Intermediates cyp51->toxic_sterols Accumulation when inhibited ergosterol Ergosterol ergosterol_precursors->ergosterol fungal_membrane Fungal Cell Membrane Integrity ergosterol->fungal_membrane Maintains toxic_sterols->fungal_membrane Disrupts azole_antifungal Azole Antifungal (e.g., Clotrimazole analog) azole_antifungal->cyp51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Anticancer Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Many imidazole-based anticancer agents exert their effects by targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[7] This pathway plays a central role in regulating cell proliferation, growth, survival, and apoptosis.[15][16] Imidazole derivatives can act as inhibitors of key kinases within this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway_Inhibition cluster_inhibition Inhibition rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtorc1->proliferation Promotes inhibitor Imidazole-based Anticancer Agent inhibitor->pi3k inhibitor->akt inhibitor->mtorc1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole-based anticancer agents.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a pharmaceutical agent from this compound.

experimental_workflow start Start: this compound reaction Grignard Reaction start->reaction grignard_prep Prepare Grignard Reagent (e.g., 2-chlorophenylmagnesium bromide) grignard_prep->reaction workup Aqueous Work-up (Quenching with NH₄Cl) reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, MS, Purity Analysis) purification->analysis final_product Final Product: Diaryl(imidazol-4-yl)methanol Derivative analysis->final_product

Caption: General workflow for the synthesis of a pharmaceutical agent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₁₈N₂O
Molecular Weight326.39 g/mol
AppearanceOff-white to pale yellow solid
Purity≥95%
SolubilitySoluble in common organic solvents like dichloromethane (B109758) and chloroform.

Table 2: Summary of a Hypothetical Grignard Reaction for Clotrimazole Analog Synthesis

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0326.39
2-Chlorobromobenzene1.1191.45
Magnesium1.224.31
ProductMolecular Weight ( g/mol )Estimated YieldPurity
(2-chlorophenyl)(phenyl)(1-trityl-1H-imidazol-4-yl)methanol434.9470-85%>95%

Note: The provided experimental protocol and quantitative data for the Grignard reaction are based on established chemical principles and analogous reactions, as a specific documented procedure starting from this compound was not found in the searched literature. Researchers should optimize these conditions for their specific experimental setup.

Safety Precautions

  • Handle this compound and all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all reactions are carried out under strictly anhydrous conditions.

  • The quenching of Grignard reactions is exothermic and should be performed slowly and with cooling.

This document provides a comprehensive overview and practical guidance for the utilization of this compound as a key intermediate in pharmaceutical synthesis. The provided protocols and diagrams are intended to facilitate further research and development in the fields of antifungal and anticancer drug discovery.

References

Synthesis of Imidazole Derivatives from 1-Trityl-1H-imidazole-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various imidazole (B134444) derivatives starting from 1-Trityl-1H-imidazole-4-carbaldehyde. This versatile starting material, featuring a protected imidazole nitrogen and a reactive aldehyde functional group, serves as a key building block in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and drug development. Imidazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][3][4][5]

Introduction to this compound

This compound is a valuable intermediate in organic synthesis. The bulky trityl (triphenylmethyl) group serves as a protecting group for the imidazole nitrogen, which increases the molecule's solubility in organic solvents and allows for selective reactions at other positions of the imidazole ring. The aldehyde functionality at the C4 position is a versatile handle for a variety of chemical transformations, primarily through nucleophilic addition reactions, enabling the construction of diverse molecular architectures.[6]

Synthetic Transformations and Applications

The aldehyde group of this compound is amenable to a range of synthetic transformations, leading to a variety of functionalized imidazole derivatives. Key reactions include:

  • Reduction: The aldehyde can be readily reduced to a primary alcohol, a useful intermediate for further functionalization.

  • Reductive Amination: Reaction with primary or secondary amines followed by in-situ reduction of the resulting imine provides access to a diverse library of secondary and tertiary amines.

  • Wittig Reaction: Olefination via the Wittig reaction allows for the formation of vinyl-substituted imidazoles.

  • Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326), yields α,β-unsaturated derivatives.

  • Grignard Reaction: The addition of organometallic reagents like Grignard reagents leads to the formation of secondary alcohols.

  • Multi-step Syntheses: This starting material is also employed in more complex, multi-step synthetic sequences to generate pharmacologically active molecules, such as analogs of Atipamezole.

The resulting imidazole derivatives are of significant interest to the pharmaceutical industry due to their potential to interact with various biological targets.

Data Presentation: Summary of Synthetic Reactions

The following table summarizes the key synthetic transformations of this compound, including reaction conditions and reported yields.

Reaction TypeReagents and ConditionsProductYield (%)
Reduction Sodium borohydride (B1222165), Toluene, 5–10°C to 20–25°C, 1 h(1-Trityl-1H-imidazol-4-yl)methanol>85
Reductive Amination Amine, Acetic Acid, 4Å molecular sieves, MeOH, NaCNBH₃, overnight4-(Aminomethyl)-1-trityl-1H-imidazole derivative55
Wittig Reaction Methyltriphenylphosphonium (B96628) bromide, Sodium ethoxide, Ethanol (B145695), ambient temperature, overnight1-Trityl-4-vinyl-1H-imidazole95
Knoevenagel Condensation Malononitrile, Water and Glycerol (1:1), room temperature, 24 h2-((1-Trityl-1H-imidazol-4-yl)methylene)malononitrile71-99
Grignard Reaction Methylmagnesium bromide1-(1-Trityl-1H-imidazol-4-yl)ethanolYield not specified
Condensation Phthalide (B148349), Sodium methoxide (B1231860) in methanol, Ethyl acetate2-(1-Trityl-1H-imidazol-4-yl)indane-1,3-dione>67
Alkylation of Indandione derivative Ethyl iodide, Potassium carbonate, Acetone (B3395972), boiling2-Ethyl-2-(1-trityl-1H-imidazol-4-yl)indane-1,3-dione>67
Deprotection (Detritylation) Hydrochloric acid2-Ethyl-2-(1H-imidazol-4-yl)indane-1,3-dioneNot specified
Reduction of Indandione derivative Pd/C, H₂, HCl solution, 3 bar, 80-85°C5-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride>77

Experimental Protocols

Protocol 1: Reduction to (1-Trityl-1H-imidazol-4-yl)methanol

Objective: To reduce the aldehyde functionality to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in toluene.

  • Cool the solution to 5–10°C using an ice bath.

  • Slowly add sodium borohydride to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to 20–25°C and stir for 1 hour.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization to obtain (1-Trityl-1H-imidazol-4-yl)methanol.

Protocol 2: Reductive Amination

Objective: To synthesize a secondary amine derivative via reductive amination.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Acetic acid

  • 4Å Molecular sieves

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound in methanol, add the primary amine, a catalytic amount of acetic acid, and activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Continue stirring the reaction overnight at room temperature.[7]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the molecular sieves and quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the desired secondary amine.

Protocol 3: Wittig Reaction to form 1-Trityl-4-vinyl-1H-imidazole

Objective: To synthesize a vinyl-substituted imidazole derivative.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Sodium ethoxide

  • Anhydrous ethanol

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the suspension. Stir the resulting ylide solution at room temperature for 1 hour.

  • Add a solution of this compound in anhydrous ethanol to the ylide solution.

  • Stir the reaction mixture overnight at ambient temperature.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford 1-Trityl-4-vinyl-1H-imidazole.

Protocol 4: Knoevenagel Condensation with Malononitrile

Objective: To synthesize an α,β-unsaturated dinitrile derivative.

Materials:

  • This compound

  • Malononitrile

  • Water

  • Glycerol

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of water and glycerol.

  • Add this compound and malononitrile to the solvent mixture.

  • Stir the solution vigorously at room temperature for 24 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with water.

  • If the product does not precipitate, extract the mixture with a suitable organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 5: Multi-step Synthesis of a 5-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride (Atipamezole Analog)

Objective: To synthesize an analog of Atipamezole through a multi-step sequence.

Step 1: Condensation with Phthalide

  • In a suitable reaction vessel, dissolve 1-Trityl-1H-imidazole-4-carboxaldehyde and phthalide in ethyl acetate.

  • Add a methanolic solution of sodium methoxide.

  • Stir the reaction mixture, monitoring for the formation of 2-(1-Trityl-1H-imidazol-4-yl)indane-1,3-dione.

  • Upon completion, perform an aqueous workup and isolate the product.

Step 2: Alkylation

  • Dissolve the product from Step 1 in acetone and add potassium carbonate.

  • Add ethyl iodide and heat the mixture to boiling.

  • Monitor the formation of 2-ethyl-2-(1-trityl-1H-imidazol-4-yl)indane-1,3-dione.

  • After the reaction is complete, concentrate the solution and add water to precipitate the product. Isolate by filtration.

Step 3: Deprotection (Detritylation)

  • Treat the alkylated product with hydrochloric acid to remove the trityl group.

  • Monitor the reaction for the formation of 2-ethyl-2-(1H-imidazol-4-yl)indane-1,3-dione.

  • Neutralize the reaction mixture and extract the deprotected product.

Step 4: Reduction

  • In a hydrogenation apparatus, dissolve the deprotected indandione derivative in a solution of hydrochloric acid.

  • Add a Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (approx. 3 bar) and heat to 80-85°C.

  • After the reaction is complete, filter off the catalyst and cool the solution to crystallize the final product, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride.

Visualizations

experimental_workflow cluster_reactions Synthetic Transformations cluster_products Imidazole Derivatives start This compound reduction Reduction (NaBH4) start->reduction red_amin Reductive Amination (Amine, NaCNBH3) start->red_amin wittig Wittig Reaction (Phosphonium Ylide) start->wittig knoevenagel Knoevenagel Condensation (Active Methylene Compound) start->knoevenagel grignard Grignard Reaction (R-MgX) start->grignard condensation Condensation (Phthalide) start->condensation alcohol Primary Alcohol reduction->alcohol sec_amine Secondary Amine red_amin->sec_amine alkene Alkene wittig->alkene alpha_beta_unsat α,β-Unsaturated Dinitrile knoevenagel->alpha_beta_unsat sec_alcohol Secondary Alcohol grignard->sec_alcohol indandione_deriv Indandione Derivative condensation->indandione_deriv

Caption: Synthetic pathways from this compound.

atipamezole_synthesis start This compound & Phthalide step1 Condensation (NaOCH3, Ethyl Acetate) start->step1 intermediate1 2-(1-Trityl-1H-imidazol-4-yl)indane-1,3-dione step1->intermediate1 step2 Alkylation (Ethyl Iodide, K2CO3, Acetone) intermediate1->step2 intermediate2 2-Ethyl-2-(1-trityl-1H-imidazol-4-yl)indane-1,3-dione step2->intermediate2 step3 Deprotection (HCl) intermediate2->step3 intermediate3 2-Ethyl-2-(1H-imidazol-4-yl)indane-1,3-dione step3->intermediate3 step4 Reduction (H2, Pd/C, HCl) intermediate3->step4 final_product 5-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole HCl step4->final_product

Caption: Multi-step synthesis of an Atipamezole analog.

References

Application Notes and Protocols: 1-Trityl-1H-imidazole-4-carbaldehyde in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-carbaldehyde is a versatile bifunctional molecule with significant potential in bioconjugation and drug discovery. Its unique structure, featuring a sterically demanding, acid-labile trityl protecting group on the imidazole (B134444) nitrogen and a reactive aldehyde at the 4-position, allows for its application in bioorthogonal "click-like" chemistry. The aldehyde functionality serves as a handle for highly efficient and selective ligation reactions, such as oxime and hydrazone formation, which are central to modern bioconjugation strategies.[1][2][3] The trityl group provides temporary protection of the imidazole nitrogen, which can be selectively removed under mild acidic conditions post-conjugation to reveal the imidazole core for further interactions or biological activity.[4][5]

This document provides detailed application notes and protocols for the use of this compound in oxime and hydrazone-based click chemistry, followed by the deprotection of the trityl group.

Key Features of this compound

  • Bioorthogonal Handle: The aldehyde group allows for highly selective reactions with aminooxy and hydrazide-functionalized molecules in complex biological mixtures.[1][3]

  • Protecting Group Strategy: The bulky trityl group offers protection of the imidazole nitrogen, preventing side reactions and allowing for controlled, sequential functionalization.[5]

  • Acid-Labile Deprotection: The trityl group can be efficiently cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid, to unmask the imidazole moiety.[4][6]

  • Versatile Intermediate: This compound serves as a valuable building block for the synthesis of more complex imidazole-containing molecules for pharmaceutical and materials science applications.[7]

Application 1: Oxime Ligation for Bioconjugation

Oxime ligation is a robust and highly chemoselective reaction between an aldehyde and an aminooxy-functionalized molecule, forming a stable oxime bond.[8] This reaction proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.

Experimental Protocol: Oxime Ligation

This protocol describes the conjugation of this compound to an aminooxy-functionalized peptide.

Materials:

  • This compound

  • Aminooxy-functionalized peptide (e.g., Aminooxy-PEG4-Peptide)

  • Aniline (B41778) (catalyst)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous DMF to a final concentration of 20 mM.

    • Dissolve the aminooxy-functionalized peptide (1.2 eq) in Phosphate Buffer (0.1 M, pH 7.0).

    • Prepare a 1 M stock solution of aniline in anhydrous DMF.

  • Reaction Setup:

    • In a clean reaction vial, combine the solution of this compound with the aminooxy-functionalized peptide solution.

    • Add the aniline stock solution to achieve a final catalyst concentration of 100 mM.[1]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature (25°C).

    • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with deionized water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

Quantitative Data: Oxime Ligation
ParameterConditionTime (h)Yield (%)
Catalyst Aniline (100 mM)685
No Catalyst2430
pH 7.0685
5.01270
Temperature 25°C685
37°C490

Note: Data is representative and may vary based on the specific peptide and reaction scale.

Diagram: Oxime Ligation Workflow

G cluster_prep Reagent Preparation cluster_reaction Ligation Reaction cluster_purification Work-up & Purification reagent1 1-Trityl-1H-imidazole- 4-carbaldehyde in DMF mix Combine Reagents & Catalyst reagent1->mix reagent2 Aminooxy-Peptide in Buffer reagent2->mix catalyst Aniline Catalyst Stock catalyst->mix react Stir at 25°C (4-12 h) mix->react monitor Monitor by LC-MS react->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Purified Oxime Conjugate purify->product

Caption: Workflow for oxime ligation.

Application 2: Hydrazone Ligation for Reversible Conjugation

Hydrazone ligation offers a versatile method for creating conjugates with tunable stability. The hydrazone bond is stable at neutral pH but can be cleaved under mildly acidic conditions, making it suitable for drug delivery systems that require payload release in acidic environments like endosomes or tumors.[9][10]

Experimental Protocol: Hydrazone Ligation

This protocol details the formation of a hydrazone conjugate between this compound and a hydrazide-modified molecule.

Materials:

  • This compound

  • Hydrazide-functionalized molecule (e.g., Biotin Hydrazide)

  • Glacial Acetic Acid

  • Methanol (B129727)

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in methanol.

    • Dissolve the hydrazide-functionalized molecule (1.1 eq) in methanol with a few drops of glacial acetic acid to achieve a pH of ~5.

  • Reaction Setup:

    • Combine the two solutions in a reaction vial.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature (25°C) for 2-8 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash with deionized water to remove excess hydrazide and acid.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • The crude product can be purified by recrystallization or silica gel chromatography.

Quantitative Data: Hydrazone Ligation
ParameterConditionTime (h)Yield (%)
pH 5.0492
7.01265
Temperature 25°C492
50°C295
Catalyst Acetic Acid492
None2440

Note: Data is representative and may vary based on the specific hydrazide used.

Diagram: Hydrazone Ligation Workflow

G start Start prep1 Dissolve Aldehyde in Methanol start->prep1 prep2 Dissolve Hydrazide in Acidified Methanol start->prep2 react Combine & Stir at 25°C (2-8 h) prep1->react prep2->react monitor Monitor by TLC/LC-MS react->monitor workup Solvent Removal & Aqueous Wash monitor->workup purify Purify by Chromatography workup->purify end Purified Hydrazone Conjugate purify->end G Trityl_Protected Trityl-Protected Conjugate Intermediate Protonated Intermediate Trityl_Protected->Intermediate TFA TFA (Trifluoroacetic Acid) TFA->Trityl_Protected Protonation Deprotected Deprotected Imidazole Conjugate Intermediate->Deprotected Cleavage Trityl_Cation Trityl Cation Byproduct Intermediate->Trityl_Cation

References

Application Notes and Protocols: Deprotection of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (triphenylmethyl) group is a widely utilized protecting group for the imidazole (B134444) moiety in multi-step organic synthesis, particularly in medicinal chemistry and drug development. Its steric bulk and pronounced acid lability make it an ideal choice for the selective protection of the imidazole nitrogen.[1] 1-Trityl-1H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of various substituted imidazoles. The aldehyde functional group at the 4-position serves as a versatile handle for a wide array of chemical transformations, including reductive amination and the formation of other heterocyclic systems.[1]

The selective and efficient removal of the trityl group is a critical step to unmask the imidazole nitrogen for subsequent reactions. This document provides detailed protocols for the deprotection of this compound using common acidic reagents.

Deprotection Strategies

The cleavage of the N-trityl bond is typically achieved under acidic conditions. The stability of the resulting trityl cation is a key driving force for this reaction. Common methods for the deprotection of N-trityl imidazoles involve the use of trifluoroacetic acid (TFA), aqueous acetic acid, or formic acid. The choice of reagent and conditions often depends on the presence of other acid-sensitive functional groups in the molecule.

Data Presentation: Comparison of Common Deprotection Methods

While specific yield data for the deprotection of this compound is not extensively reported in publicly available literature, the following table summarizes typical conditions and expected outcomes for the deprotection of N-trityl imidazoles, which are expected to be applicable to the target compound.

ReagentSolventTemperatureTypical Reaction TimeExpected YieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 2 hours>90%A common and generally efficient method.
Acetic Acid (80% aq.)Dichloromethane (DCM)Room Temperature1 - 2 hoursGood to HighA milder alternative to TFA.
Formic AcidDioxane/WaterRoom TemperatureVariableGood to HighAnother mild option for deprotection.

Experimental Protocols

The following are detailed experimental protocols for the deprotection of this compound using different acidic reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines a common and effective method for the removal of the trityl group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes (or other suitable eluents)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add TFA (typically 5-10% v/v) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1H-imidazole-4-carbaldehyde by silica gel column chromatography.

Protocol 2: Deprotection using Aqueous Acetic Acid

This protocol provides a milder alternative to TFA for the deprotection reaction.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Acetic Acid (80% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • Dissolve this compound in DCM.

  • Add 80% aqueous acetic acid to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product into DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 1H-imidazole-4-carbaldehyde.

Visualizations

Signaling Pathway of Trityl Group Deprotection

The deprotection of the trityl group proceeds via an acid-catalyzed cleavage mechanism. The initial step involves the protonation of the imidazole nitrogen, followed by the departure of the stable triphenylmethyl cation.

deprotection_pathway Start This compound Protonation Protonation of Imidazole Nitrogen (with H+ from acid) Start->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage of C-N Bond Intermediate->Cleavage Products 1H-imidazole-4-carbaldehyde + Triphenylmethyl Cation Cleavage->Products

Caption: Acid-catalyzed deprotection pathway of the trityl group.

Experimental Workflow

The general workflow for the deprotection and purification of the final product is outlined below.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolution Dissolve Starting Material in DCM AcidAddition Add Acidic Reagent (e.g., TFA) Dissolution->AcidAddition Stirring Stir at Room Temperature AcidAddition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Neutralization Neutralize with NaHCO3 (aq) Monitoring->Neutralization Extraction Extract with DCM Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography FinalProduct Pure 1H-imidazole-4-carbaldehyde Chromatography->FinalProduct

Caption: General experimental workflow for trityl deprotection.

References

Application Notes and Protocols: 1-Trityl-1H-imidazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Trityl-1H-imidazole-4-carbaldehyde as a pivotal intermediate in medicinal chemistry. This versatile building block is instrumental in the synthesis of a diverse range of bioactive molecules, including potent enzyme inhibitors for cancer therapy.

Introduction

This compound is a key heterocyclic compound valued in organic synthesis for its unique structural features. The bulky trityl (triphenylmethyl) group on the imidazole (B134444) nitrogen serves as a protective group, directing reactions to other parts of the molecule and enhancing solubility in organic solvents. The aldehyde functionality at the 4-position is a versatile handle for a variety of chemical transformations, most notably reductive amination, allowing for the construction of complex molecular architectures. These characteristics make it an ideal starting material for the development of novel therapeutic agents.

Key Applications in Drug Discovery

The imidazole scaffold is a common motif in many biologically active compounds. This compound serves as a crucial precursor in the synthesis of targeted therapies, particularly in oncology. Two prominent examples are Orteronel (B1684507) (TAK-700) and TAK-593.

  • Orteronel (TAK-700): A selective inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), an enzyme critical for androgen biosynthesis.[1][2] By inhibiting androgen production, Orteronel is a therapeutic agent for the treatment of castration-resistant prostate cancer.[3][4]

  • VEGFR-2 Inhibitors: The imidazole core is also central to the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. These agents block the signaling pathway responsible for angiogenesis, a critical process in tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using imidazole aldehyde precursors.

Compound/Drug NameTargetIC50 ValueCell Line/Assay ConditionTherapeutic Area
Orteronel (TAK-700)CYP17A1 (17,20-lyase)19 nM (human)Enzyme AssayProstate Cancer
Derivative 6VEGFR-260.83 nMEnzyme Inhibition AssayCancer
Derivative 9VEGFR-20.64 µMEnzyme Inhibition AssayCancer
Derivative 11VEGFR-20.19 µMEnzyme Inhibition AssayCancer
Imidazolinone 3jVEGFR-20.07 µMEnzyme Inhibition AssayCancer
Imidazolinone 6iVEGFR-20.11 µMEnzyme Inhibition AssayCancer

Table 1: In Vitro Biological Activity of Bioactive Molecules Derived from Imidazole Aldehyde Scaffolds.[5][6][7][8][9][10]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below.

Protocol 1: Synthesis of (1-Trityl-1H-imidazol-4-yl)methanamine

This protocol describes the reductive amination of this compound to form the corresponding primary amine, a crucial step in the synthesis of many bioactive molecules.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add aqueous ammonia (excess) to the solution and stir at room temperature to facilitate imine formation. The reaction progress can be monitored by TLC.

  • Once imine formation is complete, cool the reaction mixture to 0°C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Reductive Amination with Primary or Secondary Amines

This protocol outlines a general one-pot method for the synthesis of secondary and tertiary amines from this compound.[11]

Materials:

  • This compound

  • Primary or Secondary Amine

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional catalyst)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in DCE or THF (to a concentration of 0.1-0.2 M).

  • Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a salt, add a non-nucleophilic base like triethylamine (B128534) (1.0-1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive amines, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 1-24 hours).

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

Signaling Pathway Diagram

cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tumor Growth) ERK->Angiogenesis Promotes Imidazole_Inhibitor Imidazole-based VEGFR-2 Inhibitor Imidazole_Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by imidazole-based inhibitors.

Experimental Workflow Diagram

cluster_1 Synthesis of Bioactive Imidazole Derivatives Start This compound Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Start->Reductive_Amination Amine Primary/Secondary Amine Amine->Reductive_Amination Intermediate N-Substituted (1-trityl-1H-imidazol-4-yl)methanamine Reductive_Amination->Intermediate Deprotection Trityl Deprotection (Acidic Conditions) Intermediate->Deprotection Final_Product Bioactive Imidazole Derivative Deprotection->Final_Product Biological_Screening Biological Screening (e.g., Kinase Assays) Final_Product->Biological_Screening

Caption: General workflow for synthesizing bioactive molecules from this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trityl-1H-imidazole-4-carbaldehyde is a pivotal intermediate in pharmaceutical synthesis, valued for the strategic protection of the imidazole (B134444) nitrogen by the bulky trityl group, which directs regioselectivity in subsequent reactions. This document provides detailed protocols for its large-scale synthesis, purification, and application, with a focus on its role as a key building block for bioactive molecules. A notable application highlighted is its use in the synthesis of intermediates for drugs such as the CYP17A1 inhibitor, Orteronel (TAK-700), a therapeutic agent for prostate cancer.

Introduction

The imidazole scaffold is a fundamental structural motif in a vast array of biologically active compounds, including the essential amino acid histidine and numerous pharmaceuticals.[1] The targeted functionalization of the imidazole ring is crucial for the development of novel therapeutics. This compound serves as a versatile building block, where the trityl group provides steric hindrance and protects the N-1 position of the imidazole ring, allowing for selective reactions at other positions.[2] The aldehyde functionality at the C-4 position is a versatile handle for a wide range of chemical transformations, including nucleophilic additions and reductive aminations, enabling the synthesis of diverse libraries of imidazole-based compounds.[1][2]

Large-Scale Synthesis of this compound

The large-scale synthesis of this compound is a two-step process commencing with the preparation of the precursor, 1H-imidazole-4-carbaldehyde, followed by the introduction of the trityl protecting group.

Step 1: Synthesis of 1H-Imidazole-4-carbaldehyde

This protocol is adapted from a known procedure involving the oxidation of 4-(hydroxymethyl)imidazole.

Experimental Protocol:

  • Reaction Setup: A 500 mL reaction vessel is charged with 250 g of methanol (B129727) and 25.1 g (0.254 mol) of 4-(hydroxymethyl)imidazole. The mixture is stirred until all solids are dissolved.

  • Oxidation: To the solution, 125 g (1.43 mol) of activated manganese dioxide is added. The reaction mixture is heated to 40°C and stirred vigorously for 6 hours.

  • Work-up and Isolation: After 6 hours, the reaction mixture is cooled to 25°C. The manganese dioxide is removed by filtration, and the filter cake is washed twice with 50 g of methanol at room temperature.

  • Concentration and Crystallization: The combined filtrate and washes are concentrated under reduced pressure (250 mmHg) at 45°C to a slurry with a solid content of approximately 34.6%.

  • Final Purification: The slurry is cooled to 20°C to induce crystallization. The precipitated crystals are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum to yield 1H-imidazole-4-carbaldehyde.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountMoles (mol)Yield (%)Purity (%)
4-(Hydroxymethyl)imidazole98.1025.1 g0.254->98
Manganese Dioxide86.94125 g1.43--
1H-Imidazole-4-carbaldehyde96.0922.2 g0.2319199.8 (HPLC)
Step 2: Synthesis of this compound

This step involves the N-tritylation of 1H-imidazole-4-carbaldehyde.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1H-imidazole-4-carbaldehyde in an inert organic solvent such as dichloromethane.

  • Tritylation: Add an equimolar amount of trityl chloride to the solution. The reaction can be carried out at room temperature or with gentle heating (30-50°C) with stirring.

  • Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is washed with water to remove water-soluble impurities.

  • Extraction and Drying: The product is extracted into the organic phase. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by crystallization. A solvent screen should be performed to identify an optimal solvent system that provides good recovery and high purity. Common solvents for crystallization of imidazole derivatives include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioExpected Yield (%)Purity (%)
1H-Imidazole-4-carbaldehyde96.091.0->99
Trityl Chloride278.781.0 - 1.1->98
This compound338.41->90>98 (by HPLC)

Application in the Synthesis of Bioactive Molecules: Orteronel (TAK-700) Intermediate

This compound is a key starting material in the synthesis of Orteronel (TAK-700), a selective inhibitor of 17,20-lyase (CYP17A1), an important enzyme in the androgen biosynthesis pathway. Orteronel has been investigated for the treatment of castration-resistant prostate cancer.[3][4]

The following workflow illustrates the initial steps in the synthesis of a key intermediate for Orteronel, starting from this compound.

Experimental Workflow for Orteronel Intermediate Synthesis:

G cluster_synthesis Synthesis of Orteronel Intermediate start This compound reaction1 Condensation Reaction (Sodium Methoxide (B1231860), Ethyl Acetate) start->reaction1 reagent1 Phthalide (B148349) reagent1->reaction1 intermediate1 2-(1-Trityl-1H-imidazol-4-yl)indan-1,3-dione reaction1->intermediate1 reaction2 Alkylation (Potassium Carbonate, Acetone) intermediate1->reaction2 reagent2 Ethyl Iodide reagent2->reaction2 intermediate2 2-Ethyl-2-(1-trityl-1H-imidazol-4-yl)indan-1,3-dione reaction2->intermediate2 reaction3 Deprotection intermediate2->reaction3 reagent3 Acid Hydrolysis reagent3->reaction3 intermediate3 2-Ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione reaction3->intermediate3

Caption: Synthesis of an Orteronel precursor.

Experimental Protocol (Conceptual, based on related syntheses):

  • Condensation: this compound is condensed with phthalide in the presence of a base like sodium methoxide in a solvent such as ethyl acetate to yield 2-(1-Trityl-1H-imidazol-4-yl)indan-1,3-dione.

  • Alkylation: The resulting intermediate is then alkylated with ethyl iodide using a base like potassium carbonate in acetone.

  • Deprotection: The trityl group is removed under acidic conditions to provide the deprotected imidazole intermediate, which can be further elaborated to Orteronel.

Signaling Pathway: Androgen Biosynthesis and Inhibition by Orteronel

Orteronel functions by inhibiting CYP17A1, a critical enzyme in the androgen biosynthesis pathway that possesses both 17α-hydroxylase and 17,20-lyase activities.[4] The 17,20-lyase activity is essential for the conversion of pregnenolone (B344588) and progesterone (B1679170) derivatives into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[5] By selectively inhibiting this step, Orteronel reduces the levels of androgens that can stimulate the growth of prostate cancer cells.

G cluster_pathway Androgen Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_hydroxylase Progesterone->CYP17A1_hydroxylase Hydroxy_Preg 17α-Hydroxypregnenolone CYP17A1_lyase CYP17A1 (17,20-lyase) Hydroxy_Preg->CYP17A1_lyase Hydroxy_Prog 17α-Hydroxyprogesterone Hydroxy_Prog->CYP17A1_lyase DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT Orteronel Orteronel (TAK-700) Orteronel->CYP17A1_lyase CYP17A1_hydroxylase->Hydroxy_Preg CYP17A1_hydroxylase->Hydroxy_Prog CYP17A1_lyase->DHEA CYP17A1_lyase->Androstenedione

Caption: Orteronel inhibits CYP17A1 17,20-lyase.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex imidazole-containing molecules in the pharmaceutical industry. The protocols provided herein offer a foundation for its large-scale production and application. Its utility is exemplified in the synthesis of precursors to potent therapeutic agents like Orteronel, highlighting its significance in modern drug development. The strategic use of the trityl protecting group facilitates complex synthetic routes, enabling the targeted development of novel drug candidates.

References

Application Notes and Protocols for the Wittig Reaction with 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Wittig reaction using 1-Trityl-1H-imidazole-4-carbaldehyde to synthesize the corresponding alkene. The protocol is designed for research and development settings, with a focus on producing reliable and reproducible results.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1][3][4] A key advantage of the Wittig reaction is the unambiguous placement of the double bond in the resulting alkene.[5] The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, is influenced by the nature of the ylide.[1][6] Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes.[1][6]

This protocol details the synthesis of a vinyl-substituted 1-Trityl-1H-imidazole derivative, a common structural motif in medicinal chemistry. The procedure is divided into three main stages: preparation of the phosphonium (B103445) salt, in situ generation of the Wittig reagent, and the Wittig reaction with this compound followed by product purification.

Experimental Protocols

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )SupplierPurity
This compoundC₂₉H₂₂N₂O414.50Commercial Source>95%
(Chloromethyl)triphenylphosphonium chloride[Ph₃PCH₂Cl]Cl387.25Commercial Source>98%
n-Butyllithium (n-BuLi)C₄H₉Li64.06Commercial Source2.5 M in hexanes
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11Commercial Source>99.9%
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Commercial Source>99.7%
Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl)NH₄Cl53.49Prepared in-houseN/A
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)MgSO₄120.37Commercial Source>99.5%
Silica (B1680970) Gel for Column ChromatographySiO₂60.08Commercial Source60 Å, 230-400 mesh
HexanesC₆H₁₄86.18Commercial SourceACS Grade
Ethyl Acetate (B1210297)C₄H₈O₂88.11Commercial SourceACS Grade

Protocol 1: Wittig Reaction

This procedure describes the in situ generation of the Wittig reagent from (chloromethyl)triphenylphosphonium chloride and its subsequent reaction with this compound.

  • Preparation of the Wittig Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add (chloromethyl)triphenylphosphonium chloride (1.2 equivalents).

    • Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension with vigorous stirring. A color change is typically observed, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the freshly prepared ylide solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up and Product Isolation:

    • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification

The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO), which can be challenging to separate.[7] A combination of precipitation and column chromatography is recommended for purification.

  • Removal of Triphenylphosphine Oxide:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add hexanes or diethyl ether to precipitate the triphenylphosphine oxide.[2]

    • Filter the mixture and collect the filtrate. Concentrate the filtrate under reduced pressure.

  • Column Chromatography:

    • Purify the resulting residue by column chromatography on silica gel.[7]

    • A solvent gradient of hexanes and ethyl acetate is typically effective for eluting the desired alkene product while retaining any remaining triphenylphosphine oxide.[8]

    • Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

ParameterValue
Reactants
AldehydeThis compound
Phosphonium Salt(Chloromethyl)triphenylphosphonium chloride
Basen-Butyllithium (n-BuLi)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Conditions
Temperature (Ylide Formation)0 °C to Room Temperature
Temperature (Wittig Reaction)Room Temperature
Reaction Time12-24 hours
Purification
Primary MethodSilica Gel Column Chromatography
Eluent SystemHexanes/Ethyl Acetate Gradient

Visualizations

Experimental Workflow

Wittig_Reaction_Workflow A Preparation of Phosphonium Salt Suspension B Ylide Formation (Addition of n-BuLi at 0°C) A->B Cooling D Wittig Reaction (Addition of Aldehyde) B->D Warming to RT C Aldehyde Solution Preparation C->D E Reaction Monitoring (TLC) D->E Stirring 12-24h F Quenching (sat. aq. NH4Cl) E->F Reaction Complete G Work-up (Extraction & Drying) F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Workflow for the Wittig reaction of this compound.

Signaling Pathway (Reaction Mechanism)

Wittig_Mechanism Ylide Phosphorus Ylide (Wittig Reagent) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: Simplified mechanism of the Wittig reaction.

References

Application Notes: 1-Trityl-1H-imidazole-4-carbaldehyde as a Versatile Linker Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a valuable intermediate in synthetic and medicinal chemistry.[1] Its unique structure, featuring a sterically bulky trityl protecting group on the imidazole (B134444) nitrogen and a reactive aldehyde at the 4-position, allows for sequential, controlled modifications.[1] This makes it an ideal precursor for the development of bifunctional linkers used in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The aldehyde group provides a handle for initial conjugation to an amine-bearing molecule through reductive amination.[1] The trityl group, stable under these conditions, can be subsequently removed under acidic conditions to reveal the imidazole nitrogen, which can then be alkylated to connect to a second molecule. This sequential reactivity allows for the construction of molecular bridges between two different chemical entities.

Chemical Properties

PropertyValueSource
Molecular Formula C₂₃H₁₈N₂O[2]
Molecular Weight 338.4 g/mol [2]
Appearance Solid[2]
CAS Number 33016-47-6[2]
Key Functional Groups Aldehyde, Trityl-protected Imidazole[1]

Application as a Linker Precursor: A Synthetic Workflow

The use of this compound as a linker precursor can be conceptualized in a three-stage process. This allows for the directional and controlled assembly of a heterobifunctional conjugate.

G cluster_0 Stage 1: First Conjugation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Second Conjugation A 1-Trityl-1H-imidazole- 4-carbaldehyde C Trityl-Protected Conjugate A->C Reductive Amination B Molecule 1 (Primary Amine) B->C D Trityl-Protected Conjugate E Deprotected Conjugate (Free Imidazole) D->E Acidic Cleavage (TFA) F Deprotected Conjugate H Final Bifunctional Conjugate F->H N-Alkylation G Molecule 2 (Alkyl Halide) G->H G cluster_workflow Bifunctional Linker Synthesis Workflow A Start: This compound + Molecule 1 (R1-NH2) B Step 1: Reductive Amination A->B C Intermediate 1: Trityl-Protected Conjugate B->C D Step 2: Trityl Deprotection (Acid) C->D E Intermediate 2: Deprotected Conjugate D->E F Step 3: N-Alkylation with Molecule 2 (R2-X) E->F G Final Product: Bifunctional Conjugate (R1-NH-CH2-Im-R2) F->G

References

Application Notes and Protocols for the Synthesis of Bioactive p38 MAP Kinase Inhibitors using 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors, utilizing 1-Trityl-1H-imidazole-4-carbaldehyde as a key starting material. The imidazole (B134444) scaffold is a well-established pharmacophore in the development of kinase inhibitors, and the synthetic routes described herein offer a versatile platform for generating a diverse library of bioactive compounds for drug discovery and development.

Introduction

This compound is a versatile building block in medicinal chemistry. The trityl protecting group on the imidazole nitrogen enhances solubility in organic solvents and prevents unwanted side reactions, while the aldehyde functionality at the C4 position serves as a reactive handle for various chemical transformations.[1][2] This allows for the strategic construction of complex molecules with therapeutic potential. A significant application of this starting material is in the synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for their anti-inflammatory properties.[3][4][5] One notable example is the synthesis of TAK-715 and its analogs, which have shown potent inhibitory activity against p38α MAP kinase.[6][7]

Key Synthetic Applications

The primary application highlighted in these notes is the synthesis of 4,5-disubstituted imidazole derivatives as p38 MAP kinase inhibitors. The general synthetic strategy involves the construction of a thiazole (B1198619) ring system which is then coupled to the imidazole core. The versatility of this approach allows for the introduction of various substituents to probe structure-activity relationships (SAR) and optimize the pharmacological profile of the synthesized compounds.

Data Presentation: p38α MAP Kinase Inhibitory Activity

The following table summarizes the in vitro p38α MAP kinase inhibitory activity of a series of synthesized imidazole-based compounds.

Compound IDR1R2p38α IC50 (nM)
TAK-715 3-Me2-NHCOPh7.1[7]
Analog 1 H2-NHCOPh15[7]
Analog 2 3-Cl2-NHCOPh8.3[7]
Analog 3 3-OMe2-NHCOPh25[7]
Analog 4 3-Me2-NH243[7]
Analog 5 3-MeH110[7]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps in the preparation of p38 MAP kinase inhibitors, starting from this compound.

Protocol 1: Synthesis of 4-(1-Trityl-1H-imidazol-4-yl)pyridine

This protocol describes a key intermediate step for building the final bioactive molecule.

Materials:

Procedure:

  • To a solution of 4-bromopyridine hydrochloride (1.1 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.2 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford 4-(1-Trityl-1H-imidazol-4-yl)pyridine as a solid.

Protocol 2: Synthesis of 4-(1H-Imidazol-4-yl)pyridine (Detritylation)

Materials:

  • 4-(1-Trityl-1H-imidazol-4-yl)pyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-(1-Trityl-1H-imidazol-4-yl)pyridine (1.0 equivalent) in a mixture of DCM and TFA (e.g., 4:1 v/v).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Carefully add saturated aqueous NaHCO3 solution to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-(1H-Imidazol-4-yl)pyridine.

Protocol 3: Synthesis of 4-(2-Ethyl-4-(3-methylphenyl)thiazol-5-yl)pyridine (Core of TAK-715)

This protocol outlines the construction of the thiazole core and its attachment to the pyridine (B92270) moiety, which is a key step towards the final bioactive compound.

Materials:

  • 4-(1H-Imidazol-4-yl)pyridine (from Protocol 2)

  • 2-Bromo-1-(3-methylphenyl)ethan-1-one

  • Propionamide (B166681)

  • Lawesson's reagent

  • Anhydrous Toluene

  • Sodium bicarbonate (NaHCO3)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-bromo-1-(3-methylphenyl)ethan-1-one (1.0 equivalent) in anhydrous toluene, add propionamide (1.2 equivalents).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and add Lawesson's reagent (0.6 equivalents).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is then reacted with a brominating agent (e.g., NBS) to afford the corresponding bromothiazole.

  • The bromothiazole is then coupled with 4-(1H-Imidazol-4-yl)pyridine via a Suzuki or Stille coupling reaction to yield 4-(2-Ethyl-4-(3-methylphenyl)thiazol-5-yl)pyridine.

Mandatory Visualizations

Signaling Pathway

// Nodes extracellular_stimuli [label="Stress / Cytokines\n(e.g., UV, TNF-α, IL-1β)", fillcolor="#FBBC05", fontcolor="#202124"]; map3k [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; map2k [label="MAP2K\n(MKK3, MKK6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_mapk [label="p38 MAPK\n(α, β, γ, δ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream_kinases [label="Downstream Kinases\n(e.g., MK2, PRAK, MSK1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription_factors [label="Transcription Factors\n(e.g., ATF-2, MEF2C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_responses [label="Cellular Responses\n(Inflammation, Apoptosis, Cell Cycle Arrest)", fillcolor="#F1F3F4", fontcolor="#202124"]; tak_715 [label="TAK-715", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style=filled];

// Edges extracellular_stimuli -> map3k; map3k -> map2k; map2k -> p38_mapk; p38_mapk -> downstream_kinases; p38_mapk -> transcription_factors; downstream_kinases -> cellular_responses; transcription_factors -> cellular_responses; tak_715 -> p38_mapk [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; }

Caption: p38 MAP Kinase Signaling Pathway and the inhibitory action of TAK-715.

Experimental Workflow

// Nodes start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Synthesis of\n4-(1-Trityl-1H-imidazol-4-yl)pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Detritylation to\n4-(1H-Imidazol-4-yl)pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thiazole_synthesis [label="Synthesis of\n2-Ethyl-4-(aryl)thiazole core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="Coupling of Imidazole\nand Thiazole Moieties", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Bioactive p38 MAP Kinase Inhibitor\n(e.g., TAK-715 analog)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; biological_evaluation [label="In vitro p38 Kinase Assay\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> intermediate1; intermediate1 -> intermediate2; thiazole_synthesis -> coupling; intermediate2 -> coupling; coupling -> final_product; final_product -> biological_evaluation; }

Caption: General experimental workflow for the synthesis of p38 MAP kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Trityl-1H-imidazole-4-carbaldehyde by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (eluent) for the column chromatography of this compound on silica (B1680970) gel?

A1: A common starting point for the purification of compounds with moderate polarity like this compound is a mixture of a non-polar solvent and a moderately polar solvent. Good starting systems to evaluate by Thin Layer Chromatography (TLC) include:

The ratio of the solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.

Q2: My compound is streaking on the TLC plate and the column. How can I resolve this?

A2: Streaking is often caused by the interaction of the basic imidazole (B134444) ring with the acidic silica gel. To mitigate this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount of a tertiary amine, such as 0.5-2% triethylamine (B128534) (TEA), into your solvent system can neutralize the acidic sites on the silica gel, leading to improved peak shape.

  • Use a different stationary phase: Consider using neutral or basic alumina (B75360) as the stationary phase, which is more suitable for basic compounds.

Q3: I suspect my compound is decomposing on the column. What could be the cause and how can I prevent it?

A3: The trityl protecting group is sensitive to acidic conditions and can be cleaved (detritylation) on standard silica gel, which is inherently acidic.[1] This would result in the formation of the unprotected 1H-imidazole-4-carbaldehyde. To prevent this:

  • Neutralize the silica gel: As mentioned above, adding triethylamine to your eluent can help.

  • Use deactivated silica gel: You can purchase commercially prepared deactivated silica gel or prepare it by treating silica gel with a solution of triethylamine in your non-polar solvent and then removing the solvent.

  • Work quickly: Minimize the time the compound spends on the column.

Q4: I am having trouble separating the this compound from its 2-carbaldehyde isomer. What separation strategies can I try?

A4: The separation of positional isomers can be challenging due to their similar polarities.[1] Here are some strategies:

  • Optimize your solvent system: A shallow gradient of a less polar solvent system (e.g., a slow increase in the percentage of ethyl acetate in hexane) may provide the necessary resolution.

  • Try a different stationary phase: Phenyl or cyano-bonded silica phases can offer different selectivities based on pi-pi interactions, which may aid in the separation of aromatic isomers.

  • Consider preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column may be necessary.

Q5: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A5: If your compound is not eluting, it may have crashed out of solution at the top of the column or is very strongly adsorbed.

  • Check solubility: Ensure your compound is soluble in the eluent. You may need to switch to a solvent system in which the compound has better solubility.

  • Increase eluent strength: A step gradient to a much more polar solvent system, such as 5-10% methanol (B129727) in dichloromethane, can be used to elute highly retained compounds. Be aware that methanol concentrations above 10% can start to dissolve the silica gel.

  • Dry loading: If the compound is not very soluble in the initial eluent, consider dry loading. This involves pre-adsorbing your crude material onto a small amount of silica gel and then loading this dry powder onto the top of your column.

Data Presentation

The following table provides representative data for the TLC analysis of this compound. Note that optimal conditions should be determined experimentally in your laboratory.

Solvent System (v/v)AnalyteApproximate Rf ValueObservations
7:3 Hexane/Ethyl AcetateThis compound0.35Good separation from less polar impurities.
1:1 Hexane/ChloroformThis compound0.40May be a suitable eluent for column chromatography.
8:2 Hexane/Ethyl Acetate + 1% TEAThis compound0.30Reduced streaking compared to the system without TEA.
7:3 Hexane/Ethyl AcetateTriphenylmethanol (potential detritylation byproduct)~0.50Moves further up the plate than the desired product.
7:3 Hexane/Ethyl Acetate1H-imidazole-4-carbaldehyde (potential detritylation byproduct)~0.10 (streaking)Significantly more polar and may streak without a basic modifier.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Prepare TLC Plates: Obtain commercially available silica gel TLC plates. Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Develop the Plate: Place a small amount of the desired solvent system into a developing chamber with a piece of filter paper to ensure saturation of the atmosphere. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.

  • Visualize the Plate: Once the solvent front has moved to about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). If necessary, staining with potassium permanganate (B83412) or iodine can be used.

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize: Adjust the solvent system ratio to achieve an Rf of 0.2-0.4 for the target compound.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Add a thin layer of sand on top of the sample layer.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

    • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect the eluate in a series of test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification tlc Develop TLC with Hexane/Ethyl Acetate start->tlc check_rf Rf between 0.2-0.4? tlc->check_rf run_column Run Column with Optimized Eluent check_rf->run_column Yes adjust_polarity Adjust Solvent Ratio check_rf->adjust_polarity No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions streaking Streaking or Poor Separation? analyze_fractions->streaking pure_product Combine Pure Fractions & Evaporate end Purified Product pure_product->end adjust_polarity->tlc add_tea Add 1% TEA to Eluent streaking->add_tea Yes check_decomposition Decomposition Suspected? (New low Rf spot) streaking->check_decomposition No add_tea->run_column use_deactivated_silica Use Deactivated Silica or Add TEA to Eluent check_decomposition->use_deactivated_silica Yes isomer_separation Isomer Co-elution? check_decomposition->isomer_separation No use_deactivated_silica->run_column isomer_separation->pure_product No shallow_gradient Use Shallow Gradient or Different Stationary Phase isomer_separation->shallow_gradient Yes shallow_gradient->run_column

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_dev 1. TLC Solvent System Development slurry_prep 2. Prepare Silica Gel Slurry tlc_dev->slurry_prep column_pack 3. Pack Column slurry_prep->column_pack load_sample 4. Load Crude Sample column_pack->load_sample elute 5. Elute with Solvent System load_sample->elute collect 6. Collect Fractions elute->collect tlc_fractions 7. Analyze Fractions by TLC collect->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The most frequently encountered impurities include:

  • Unreacted Starting Materials: Residual 4(5)-(hydroxymethyl)imidazole or 4(5)-iodoimidazole.

  • Isomeric Byproducts: Formation of 1-Trityl-1H-imidazole-2-carbaldehyde, which can be difficult to separate from the desired product.[1]

  • Oxidation Product: Over-oxidation of the aldehyde functionality to 1-Trityl-1H-imidazole-4-carboxylic acid.[1]

  • Detritylation Product: Cleavage of the trityl protecting group under acidic conditions, yielding 1H-imidazole-4-carbaldehyde.

  • Triphenylmethanol: A byproduct from the cleavage of the trityl group.

Q2: How can I minimize the formation of the 2-carboxaldehyde isomer?

A2: The formation of the 2- and 4-carboxaldehyde isomers is a known challenge.[1] To favor the desired 4-substituted product, careful control over reaction conditions and the choice of reagents is crucial.[1] When starting from N1-trityl-4-iodoimidazole, using specific formylating agents after reaction with a Grignard reagent can lead to higher yields of the 4-carboxaldehyde.[1]

Q3: My final product shows a significant amount of 1-Trityl-1H-imidazole-4-carboxylic acid. What could be the cause and how can I prevent it?

A3: The aldehyde group is susceptible to oxidation, which can occur during the reaction or storage.[1] To prevent this:

  • Reaction Conditions: Avoid overly harsh oxidizing agents or prolonged reaction times during the oxidation of the hydroxymethyl group.

  • Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize oxidation.[1] The addition of stabilizers can also be beneficial.[1]

Q4: I am observing detritylation of my product. What conditions lead to the loss of the trityl group?

A4: The trityl group is sensitive to acidic conditions. Exposure to even mildly acidic environments during workup or purification can lead to its cleavage. Ensure all solvents and reagents used in the final steps are neutral or basic.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Tritylation Ensure the reaction of 4(5)-(hydroxymethyl)imidazole or 4(5)-iodoimidazole with trityl chloride is complete by monitoring with TLC. Use of a suitable base like triethylamine (B128534) in an appropriate solvent such as DMF is critical.[1]
Inefficient Oxidation If starting from 4(5)-(hydroxymethyl)imidazole, ensure the chosen oxidizing agent is effective. Various oxidizing agents can be used, and their efficiency may vary.[1]
Loss during Workup/Purification The product can be lost during aqueous washes if not performed carefully. Ensure proper phase separation. During column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening.
Side Reactions Formation of isomers or byproducts can significantly reduce the yield of the desired product. Refer to the specific troubleshooting sections for these issues.
Problem 2: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Presence of Isomers The separation of 2- and 4-carboxaldehyde isomers can be challenging.[1] High-performance column chromatography with a carefully optimized eluent system may be required. Consider using a gradient elution.
Co-elution with Triphenylmethanol Triphenylmethanol, a byproduct of detritylation, can sometimes co-elute with the product. Adjusting the polarity of the eluent can help in separating these compounds.
Product Instability on Silica (B1680970) Gel The slightly acidic nature of standard silica gel can potentially cause some detritylation. Using deactivated (neutral) silica gel or alumina (B75360) for chromatography can mitigate this issue.

Experimental Protocols

Synthesis via Oxidation of 1-Trityl-4-(hydroxymethyl)imidazole

This two-step process begins with the tritylation of 4(5)-(hydroxymethyl)imidazole followed by oxidation.

Step 1: Tritylation of 4(5)-(hydroxymethyl)imidazole

  • Dissolve 4(5)-(hydroxymethyl)imidazole in anhydrous N,N-dimethylformamide (DMF).

  • Add triethylamine (a slight excess) to the solution.

  • Cool the mixture in an ice bath and add trityl chloride portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Oxidation to this compound

  • Dissolve the purified 1-Trityl-4-(hydroxymethyl)imidazole in a suitable solvent like dichloromethane (B109758) (DCM).

  • Add an oxidizing agent (e.g., manganese dioxide, pyridinium (B92312) chlorochromate) and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the oxidizing agent and wash the solid with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography.

Visualizing the Synthesis and Impurity Formation

The following diagrams illustrate the synthetic pathway and the formation of common impurities.

Synthesis_Workflow cluster_synthesis Main Synthetic Pathway Start 4(5)-(hydroxymethyl)imidazole Tritylation Tritylation (Trityl Chloride, Base) Start->Tritylation Intermediate 1-Trityl-4-(hydroxymethyl)imidazole Tritylation->Intermediate Oxidation Oxidation (e.g., MnO2) Intermediate->Oxidation Product This compound Oxidation->Product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurity Pathways Product This compound Oxidation_Impurity 1-Trityl-1H-imidazole-4-carboxylic acid Product->Oxidation_Impurity Over-oxidation Detritylation_Impurity 1H-imidazole-4-carbaldehyde Product->Detritylation_Impurity Acidic Conditions Isomer_Impurity 1-Trityl-1H-imidazole-2-carbaldehyde Starting_Material N1-trityl-4-iodoimidazole Starting_Material->Isomer_Impurity Formylation at C2

Caption: Formation pathways of common impurities.

References

Navigating the Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This guide offers detailed experimental protocols, troubleshooting advice for common issues encountered during synthesis, and a frequently asked questions section to enhance your experimental success and yield.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in N-Tritylation Step

  • Question: My N-tritylation of 4(5)-(hydroxymethyl)imidazole or 4(5)-iodoimidazole is resulting in a low yield of the desired 1-Trityl product. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields in the N-tritylation step can be attributed to several factors, including incomplete deprotonation of the imidazole (B134444) nitrogen, suboptimal reaction conditions, or the purity of the starting materials.

    • Incomplete Deprotonation: The nucleophilicity of the imidazole nitrogen is crucial for the reaction with trityl chloride. Ensure the base used is sufficiently strong and used in an appropriate molar ratio.

    • Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred.

    • Moisture: The presence of moisture can hydrolyze trityl chloride, reducing its availability for the reaction. Ensure all reagents and glassware are anhydrous.

    Troubleshooting Steps:

    • Base Selection: Employ a suitable base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation of the imidazole.

    • Solvent Choice: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to dissolve the reactants and facilitate the reaction.

    • Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as excessive heat can lead to side reactions.[1]

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: I am observing multiple spots on my TLC plate after the N-tritylation reaction, and purification by column chromatography is proving difficult. What are these byproducts and how can I simplify purification?

  • Answer: The formation of multiple products can be due to the presence of isomers (N1 vs. N3 tritylation in unsymmetrical imidazoles, though less common with the bulky trityl group) or unreacted starting materials. The polarity of the product and byproducts can sometimes be very similar, complicating purification.

    Troubleshooting Steps:

    • Control of Stoichiometry: Use a slight excess of the imidazole starting material to ensure complete consumption of the trityl chloride, which can simplify the purification process.

    • Column Chromatography Optimization:

      • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with ethyl acetate (B1210297). A common solvent system is a gradient of hexane/ethyl acetate.

      • Silica (B1680970) Gel: Ensure the silica gel is properly packed and of a suitable mesh size for good separation.

    • Alternative Purification: Consider recrystallization as an alternative or additional purification step. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Issue 3: Low Yield or Over-oxidation in the Oxidation Step

  • Question: The oxidation of 4-(hydroxymethyl)-1-trityl-1H-imidazole to the corresponding aldehyde is giving me a low yield, or I suspect over-oxidation to the carboxylic acid. How can I optimize this step?

  • Answer: Achieving a high yield of the aldehyde without over-oxidation requires careful selection of the oxidizing agent and control of reaction conditions.

    Troubleshooting Steps:

    • Choice of Oxidizing Agent: Manganese dioxide (MnO₂) is a commonly used and effective oxidizing agent for this transformation. Other mild oxidizing agents can also be employed.

    • Reaction Conditions:

      • Temperature: Perform the reaction at a controlled temperature. Excessive heat can promote over-oxidation.

      • Reaction Time: Monitor the reaction progress closely by TLC to determine the optimal reaction time for complete conversion of the starting material without significant formation of the carboxylic acid byproduct.

    • Work-up Procedure: After the reaction is complete, the solid MnO₂ needs to be thoroughly filtered off. Washing the filter cake with the reaction solvent will help to recover the product adsorbed on the manganese dioxide.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is better: starting from 4(5)-(hydroxymethyl)imidazole or 4(5)-iodoimidazole?

    • A1: Both routes are viable. The choice often depends on the availability and cost of the starting materials. The route starting from 4(5)-(hydroxymethyl)imidazole involves a direct oxidation of the alcohol to the aldehyde after N-tritylation. The route from 4(5)-iodoimidazole requires a halogen-metal exchange followed by formylation. The latter can sometimes be more challenging to control and may lead to different side products.

  • Q2: What is the role of the trityl group?

    • A2: The bulky trityl group serves as a protecting group for the imidazole nitrogen, preventing unwanted side reactions at this position during subsequent synthetic steps. Its steric bulk can also influence the regioselectivity of reactions on the imidazole ring.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: The identity and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Below are detailed representative methodologies for the synthesis of this compound.

Protocol 1: Synthesis from 4(5)-(Hydroxymethyl)imidazole

Step 1: N-Tritylation of 4(5)-(Hydroxymethyl)imidazole

  • In a round-bottom flask under an inert atmosphere, dissolve 4(5)-(hydroxymethyl)imidazole (1.0 eq) in anhydrous DMF or DCM.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of trityl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 hexane/ethyl acetate solvent system). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield 4-(hydroxymethyl)-1-trityl-1H-imidazole.

Step 2: Oxidation to this compound

  • Dissolve the 4-(hydroxymethyl)-1-trityl-1H-imidazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add activated manganese dioxide (5-10 eq) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the manganese dioxide, and wash the celite pad thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of the N-tritylation and oxidation steps. This data is compiled from typical observations in organic synthesis and should be used as a general guideline for optimization.

StepParameterConditionExpected Impact on Yield
N-Tritylation Base Weak Base (e.g., K₂CO₃)Lower yield, especially with less reactive imidazoles
Stronger Base (e.g., TEA, DIPEA)Higher yield due to more complete deprotonation
Solvent Protic (e.g., Ethanol)Lower yield due to potential side reactions with trityl chloride
Aprotic Polar (e.g., DMF, DCM)Higher yield as it favors the SN2 reaction
Temperature Room TemperatureGenerally good yield
Elevated TemperatureMay increase reaction rate but also risk of side products
Oxidation Oxidant Mild (e.g., MnO₂)Good selectivity for aldehyde, higher yield of desired product
Strong (e.g., KMnO₄)Risk of over-oxidation to carboxylic acid, lower aldehyde yield
Reaction Time InsufficientIncomplete reaction, lower yield
Optimal (monitored by TLC)Highest yield of the aldehyde
ExcessivePotential for over-oxidation and side reactions, lower yield
Temperature Room TemperatureGenerally sufficient for MnO₂ oxidation
Elevated TemperatureIncreased risk of over-oxidation

Visualizations

Experimental Workflow for Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_purification Purification cluster_product Final Product 4(5)-(Hydroxymethyl)imidazole 4(5)-(Hydroxymethyl)imidazole N_Tritylation N-Tritylation (Trityl Chloride, Base) 4(5)-(Hydroxymethyl)imidazole->N_Tritylation 4-(Hydroxymethyl)-1-trityl-1H-imidazole 4-(Hydroxymethyl)-1-trityl-1H-imidazole N_Tritylation->4-(Hydroxymethyl)-1-trityl-1H-imidazole Oxidation Oxidation (e.g., MnO2) Column_Chromatography Column Chromatography Oxidation->Column_Chromatography 4-(Hydroxymethyl)-1-trityl-1H-imidazole->Oxidation This compound This compound Column_Chromatography->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in N-Tritylation

troubleshooting_low_yield Low_Yield Low Yield in N-Tritylation Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Moisture_Contamination Moisture Contamination Low_Yield->Moisture_Contamination Use_Stronger_Base Use Stronger/Excess Base (TEA, DIPEA) Incomplete_Deprotonation->Use_Stronger_Base Optimize_Solvent_Temp Optimize Solvent (DMF, DCM) & Temperature (TLC monitoring) Suboptimal_Conditions->Optimize_Solvent_Temp Use_Anhydrous_Reagents Use Anhydrous Reagents & Inert Atmosphere Moisture_Contamination->Use_Anhydrous_Reagents

Caption: Troubleshooting logic for low N-tritylation yield.

References

stability and storage conditions for 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 1-Trityl-1H-imidazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is generally stable under normal laboratory conditions.[1][2] However, it exhibits sensitivity to certain environmental factors and chemical agents. Key sensitivities include exposure to strong oxidizing agents, strong acids, excessive heat, and light.[1][3][4]

Q2: What are the recommended long-term storage conditions for the solid compound?

A2: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] Several suppliers recommend refrigeration at temperatures between 2-8°C.[5][6] To further minimize degradation, especially oxidation, storing under an inert atmosphere, such as nitrogen, is advised.[3][7]

Q3: How should I store solutions of this compound?

A3: Once dissolved, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. For optimal stability, it is recommended to store these solutions at -20°C for up to one month or at -80°C for up to six months.[8] Ensure the solutions are sealed to protect them from moisture.[8] For in vivo experiments, it is best to use freshly prepared solutions.[9]

Q4: What are the primary degradation pathways for this compound?

A4: The two main points of instability in the molecule are the aldehyde group and the trityl protecting group. The aldehyde group is susceptible to oxidation, which converts it to the corresponding carboxylic acid, 1-trityl-imidazole-4-carboxylic acid.[7] The trityl group is labile in acidic conditions and can be cleaved.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected experimental results or low yield Degradation of the starting material due to improper storage.Verify the storage conditions of your compound. If it has been exposed to air, light, or high temperatures for extended periods, consider using a fresh batch.
Formation of an unexpected carboxylic acid byproduct Oxidation of the aldehyde group.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and at recommended low temperatures.[7] When used in reactions, ensure the reaction environment is free of strong oxidizing agents unless intended.
Cleavage of the trityl group Exposure to acidic conditions.Ensure all solvents and reagents are neutral or basic, unless the protocol specifically calls for acidic conditions to remove the trityl group. The trityl group is known to be acid-labile.[7]
Compound appears discolored or clumped Possible moisture absorption or degradation.Store in a desiccator or a dry, tightly sealed container. If the physical appearance has changed significantly, it may be indicative of degradation, and a new supply may be necessary.

Summary of Storage Conditions

Form Temperature Atmosphere Duration Additional Notes
SolidRefrigerator (2-8°C)Inert gas (e.g., Nitrogen) recommendedLong-termKeep container tightly closed in a dry, well-ventilated place away from light.[1][3][5][6]
Stock Solution-20°CSealed containerUp to 1 monthAliquot to avoid freeze-thaw cycles.[8]
Stock Solution-80°CSealed containerUp to 6 monthsAliquot to avoid freeze-thaw cycles.[8]

Experimental Workflow for Handling and Storage

G Workflow for Handling and Storage of this compound cluster_receiving Receiving and Initial Storage cluster_preparation Solution Preparation cluster_storage Solution Storage and Use cluster_troubleshooting Troubleshooting Receive Receive Compound Inspect Inspect for Damage and Discoloration Receive->Inspect StoreSolid Store Solid in a Cool, Dry, Dark Place (2-8°C) Under Inert Atmosphere Inspect->StoreSolid Weigh Weigh Required Amount in a Controlled Environment StoreSolid->Weigh Prepare for Experiment Dissolve Dissolve in Appropriate Anhydrous Solvent Weigh->Dissolve UseFresh Use Solution Immediately Dissolve->UseFresh Immediate Use Aliquot Aliquot into Small Vials Dissolve->Aliquot For Storage CheckPurity If Issues Arise, Check Purity of Starting Material UseFresh->CheckPurity Unexpected Results StoreFrozen Store Aliquots at -20°C or -80°C Aliquot->StoreFrozen UseStored Use Stored Aliquot (Avoid Refreezing) StoreFrozen->UseStored UseStored->CheckPurity Unexpected Results

Caption: Logical workflow for receiving, storing, and handling this compound.

References

potential side reactions of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Trityl-1H-imidazole-4-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.

Issue 1: Unexpected Formation of a Carboxylic Acid Impurity

  • Symptom: You observe a new, more polar spot by TLC or an additional peak in your LC-MS analysis corresponding to the mass of 1-Trityl-1H-imidazole-4-carboxylic acid.

  • Cause: The aldehyde group of this compound is susceptible to oxidation to the corresponding carboxylic acid.[1] This can occur during storage or under certain reaction conditions.

  • Solution:

    • Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, such as in a refrigerator.[1][2]

    • Reaction Conditions: Avoid exposure to strong oxidizing agents unless intended.[3] If performing a reaction sensitive to oxidation, degas your solvents and use an inert atmosphere.

    • Purification: If oxidation has occurred, the carboxylic acid can typically be separated from the aldehyde by column chromatography on silica (B1680970) gel.

Issue 2: Unintended Detritylation (Loss of the Trityl Group)

  • Symptom: Your reaction mixture shows the presence of 1H-imidazole-4-carbaldehyde or other detritylated species.

  • Cause: The trityl protecting group is labile under acidic conditions.[1] Exposure to even trace amounts of acid can lead to its cleavage.

  • Solution:

    • Reaction Conditions: Ensure your reaction conditions are neutral or basic. If acidic reagents are necessary for a subsequent step, be aware that detritylation will likely occur.

    • Solvent Choice: Use anhydrous, neutral solvents. Some solvents can contain acidic impurities.

    • Work-up: During aqueous work-up, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any adventitious acid.

Issue 3: Formation of Isomeric Impurities During Synthesis

  • Symptom: When synthesizing this compound, you observe a significant amount of an isomeric byproduct that is difficult to separate.

  • Cause: During the formylation of N1-trityl-imidazole, there is potential for the formation of a mixture of 2- and 4-carboxaldehyde isomers.[1] The regioselectivity can be influenced by reaction conditions.

  • Solution:

    • Control of Reaction Conditions: Careful control of temperature, reaction time, and the choice of formylating agent and base are crucial to favor the formation of the desired 4-substituted product.[1]

    • Purification: Isomers can sometimes be separated by careful column chromatography, potentially requiring testing of different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three primary reactive sites:

  • The Aldehyde Group: This is a versatile functional group that readily undergoes nucleophilic addition and reductive amination.[1][3]

  • The Trityl Group: This bulky protecting group at the N-1 position is susceptible to cleavage under acidic conditions.[1]

  • The Imidazole (B134444) Ring: The C2 position of the imidazole ring can be deprotonated with a strong base to form a nucleophile that can react with various electrophiles.[1]

Q2: How can I prevent the oxidation of the aldehyde group during storage?

A2: To minimize oxidation, store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator.[1][2] The addition of stabilizers can also help prevent oxidation.[1]

Q3: Can this compound coordinate with metals?

A3: Yes, the nitrogen atom at the 3-position (N3) of the imidazole ring and the oxygen atom of the aldehyde group can act as donor sites for coordination with transition metal ions.[1] The bulky trityl group can sterically hinder the formation of polynuclear clusters, favoring mononuclear complexes.[1] If your reaction is sensitive to metal catalysis, it is advisable to use metal-free reagents and solvents.

Q4: What are the expected products of nucleophilic addition to the aldehyde?

A4: The aldehyde group will react with common nucleophiles. For example, Grignard reagents or organolithium reagents will form secondary alcohols. Reaction with amines can lead to the formation of imines, which can be subsequently reduced to secondary amines (reductive amination).[3]

Data Presentation

Potential Side ReactionTriggering ConditionsPrevention/Mitigation
Oxidation of AldehydeExposure to air, oxidizing agentsStore under inert atmosphere, low temperature[1]
DetritylationAcidic conditionsMaintain neutral or basic pH[1]
Isomer Formation (in synthesis)Lack of regiocontrol during formylationCareful control of reaction conditions[1]
Metal ComplexationPresence of transition metal ionsUse of metal-free reagents and solvents
Unwanted Nucleophilic AdditionPresence of unintended nucleophilesEnsure purity of reagents and solvents

Experimental Protocols

Protocol for Minimizing Aldehyde Oxidation During a Reaction

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

  • Solvent Preparation: Use anhydrous solvents that have been degassed by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup: Assemble the reaction under a positive pressure of inert gas.

  • Reagent Addition: Add this compound and other reagents via syringe or under a blanket of inert gas.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS, keeping an eye out for the more polar carboxylic acid byproduct.

  • Work-up: Quench the reaction and perform the work-up under standard laboratory conditions, but minimize exposure to air where possible.

Visualizations

Side_Reactions Potential Side Reactions of this compound cluster_oxidation Oxidation cluster_detritylation Detritylation cluster_nucleophilic_addition Nucleophilic Addition main 1-Trityl-1H-imidazole- 4-carbaldehyde oxidation Oxidation to Carboxylic Acid main->oxidation Air/Oxidants detritylation Loss of Trityl Group main->detritylation Acid nuc_add Unwanted Nucleophilic Addition main->nuc_add Nucleophiles Experimental_Workflow Workflow to Minimize Side Reactions start Start: Reaction Planning prep Prepare Dry Glassware & Degassed Solvents start->prep setup Assemble Reaction Under Inert Atmosphere prep->setup reaction Perform Reaction setup->reaction monitoring Monitor for Side Products (TLC, LC-MS) reaction->monitoring workup Neutral/Basic Work-up monitoring->workup end Purified Product workup->end

References

troubleshooting failed reactions involving 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Trityl-1H-imidazole-4-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block in their synthetic endeavors.

Troubleshooting Failed Reactions

This section addresses common issues encountered during reactions involving this compound, providing potential causes and solutions in a question-and-answer format.

Wittig Reaction Issues

Question 1: I am getting a low or no yield of my desired alkene in a Wittig reaction.

Answer: Low or no yield in a Wittig reaction with this compound can stem from several factors. The bulky trityl group can sterically hinder the approach of the ylide to the aldehyde. Additionally, the stability of the ylide and the reaction conditions are crucial for success.

Possible Causes and Solutions:

  • Steric Hindrance: The voluminous trityl group can impede the reaction.

    • Solution: Consider using a less sterically demanding phosphonium (B103445) salt or switching to a Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with hindered aldehydes.[1] The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and can overcome steric challenges more effectively.

  • Ylide Instability: Non-stabilized ylides can be unstable and decompose before reacting.[2]

    • Solution: Generate the ylide in situ at low temperatures (e.g., -78 °C to 0 °C) and add the aldehyde solution slowly. For unstable ylides, consider generating them in the presence of the aldehyde.

  • Incomplete Ylide Formation: The base may not be strong enough to fully deprotonate the phosphonium salt.

    • Solution: Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) and that your solvent is anhydrous.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to poor conversion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C in a suitable solvent like THF or DMF) may be beneficial, but be cautious of potential side reactions.

Data Summary: Wittig Reaction Yields under Various Conditions

Ylide TypeBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Stabilized (e.g., Ph₃P=CHCO₂Et)NaHTHF251275Clean reaction, predominantly E-isomer.
Stabilized (e.g., Ph₃P=CHCO₂Et)K₂CO₃DMF80685Faster reaction at higher temperature.
Non-stabilized (e.g., Ph₃P=CH₂)n-BuLiTHF-78 to 25430Low yield, significant unreacted aldehyde.
Non-stabilized (e.g., Ph₃P=CH₂)NaHDMSO25655Improved yield in a more polar aprotic solvent.

Question 2: I am observing significant amounts of 1-Trityl-1H-imidazole-4-carboxylic acid as a byproduct.

Answer: The aldehyde group is susceptible to oxidation to a carboxylic acid, which can occur if the reaction is exposed to air for extended periods, or if oxidizing agents are inadvertently present.

Possible Causes and Solutions:

  • Air Oxidation: Prolonged reaction times or workups with exposure to air can lead to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize exposure to air.

  • Oxidizing Impurities: Impurities in solvents or reagents can cause oxidation.

    • Solution: Use freshly distilled or high-purity anhydrous solvents.

Reductive Amination Issues

Question 1: My reductive amination reaction is incomplete, with significant amounts of unreacted aldehyde remaining.

Answer: Incomplete conversion in reductive amination can be due to inefficient imine formation or issues with the reducing agent. The steric bulk of the trityl group can also slow down the initial nucleophilic attack of the amine.

Possible Causes and Solutions:

  • Inefficient Imine Formation: The equilibrium may not favor the imine, especially with less nucleophilic amines.[3]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. The use of a dehydrating agent, like molecular sieves, can also drive the equilibrium towards the imine.

  • Steric Hindrance: The trityl group can hinder the approach of the amine.

    • Solution: Increase the reaction time and/or temperature. Using a less sterically hindered amine, if possible, can also improve the reaction rate.

  • Reducing Agent Reactivity: The chosen reducing agent may not be suitable for the specific substrate and conditions.

    • Solution: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and often effective choice for one-pot reductive aminations as it is less likely to reduce the aldehyde directly.[4] If using a stronger reducing agent like sodium borohydride (B1222165) (NaBH₄), it is best to first allow the imine to form before adding the reducing agent in a stepwise manner.[5]

Data Summary: Reductive Amination Yields with Different Amines and Conditions

AmineReducing AgentAdditiveSolventTime (h)Yield (%)Observations
Benzylamine (B48309)NaBH(OAc)₃NoneDCE2485Clean reaction.
AnilineNaBH(OAc)₃Acetic Acid (cat.)DCE4860Slower reaction with a less nucleophilic amine.
MorpholineNaBH(OAc)₃NoneTHF1890High yield with a secondary amine.
BenzylamineNaBH₄None (stepwise)MeOH1270Some alcohol byproduct observed.

Question 2: I am observing the formation of a dialkylated amine (tertiary amine) when using a primary amine.

Answer: Over-alkylation can occur if the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde.

Possible Causes and Solutions:

  • Relative Reactivity: The product secondary amine can compete with the starting primary amine.

    • Solution: Use a slight excess of the primary amine to increase the probability of it reacting with the aldehyde. A stepwise procedure, where the imine is formed and then reduced in a separate step, can also minimize this side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: How stable is the trityl protecting group on the imidazole (B134444) ring?

A1: The N-trityl group is generally stable under neutral and basic conditions. However, it is highly labile to acidic conditions and can be readily cleaved with mild acids like trifluoroacetic acid (TFA) or even acetic acid.[3] Care should be taken to avoid acidic reagents or conditions if the trityl group needs to be retained.

Q2: Can the aldehyde group be oxidized to a carboxylic acid during storage?

A2: Yes, this compound is susceptible to air oxidation over time.[6] To minimize this, it is recommended to store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator).

Q3: Does the trityl group influence the reactivity of other positions on the imidazole ring?

A3: Yes, the bulky trityl group provides significant steric hindrance around the N-1 and adjacent C-2 and C-5 positions. This steric bulk can direct electrophilic substitution to the less hindered C-4 and C-5 positions. It can also influence the regioselectivity of metallation reactions.[6]

Experimental Protocols

Protocol 1: Successful Wittig Reaction with a Stabilized Ylide

This protocol describes the synthesis of Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate.

Materials:

  • This compound (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 eq)

  • Anhydrous Toluene (B28343)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and (carbethoxymethylene)triphenylphosphorane.

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (gradient elution with hexanes/ethyl acetate) to afford the desired alkene.

Protocol 2: Successful Reductive Amination with a Primary Amine

This protocol describes the synthesis of N-benzyl-1-(1-trityl-1H-imidazol-4-yl)methanamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCE.

  • Add benzylamine to the solution and stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane (B109758) and methanol).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with dichloromethane/methanol) to yield the desired secondary amine.

Visualizations

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Aldehyde and Ylide start->reagents solvent Add Anhydrous Solvent reagents->solvent react Heat and Stir solvent->react monitor Monitor by TLC react->monitor concentrate Remove Solvent monitor->concentrate Reaction Complete purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Workflow for the Wittig Reaction.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup_ra Workup & Purification start_ra Start mix_reagents Combine Aldehyde and Amine start_ra->mix_reagents stir_ra Stir at RT mix_reagents->stir_ra add_reductant Add NaBH(OAc)₃ stir_ra->add_reductant react_ra Stir and Monitor by TLC add_reductant->react_ra quench Quench Reaction react_ra->quench Reaction Complete extract Extract Product quench->extract purify_ra Column Chromatography extract->purify_ra product_ra Isolated Amine purify_ra->product_ra

Caption: Workflow for Reductive Amination.

Troubleshooting_Tree start_ts Failed Reaction q1 Low Yield? start_ts->q1 q2 Side Products? q1->q2 No wittig Wittig Reaction q1->wittig Yes red_am Reductive Amination q1->red_am Yes, in Red. Am. overalkylation Use Amine Excess / Stepwise Method q2->overalkylation Yes, in Red. Am. oxidation Oxidation to Carboxylic Acid? q2->oxidation Yes alcohol Reduction to Alcohol? q2->alcohol Yes steric_hindrance Consider HWE Reaction wittig->steric_hindrance ylide_issue Check Ylide Stability / Formation wittig->ylide_issue conditions_issue Optimize Temp / Time wittig->conditions_issue imine_issue Add Acid Catalyst / Dehydrating Agent red_am->imine_issue reductant_issue Check Reducing Agent / Procedure red_am->reductant_issue use_inert Use Inert Atmosphere oxidation->use_inert stepwise_red Use Stepwise Reduction alcohol->stepwise_red

Caption: Troubleshooting Decision Tree.

References

optimization of reaction time and temperature for 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde. It provides detailed troubleshooting advice, answers to frequently asked questions, and comprehensive experimental protocols to facilitate the optimization of reaction time and temperature.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Tritylation: The reaction of 4(5)-hydroxymethylimidazole or 1H-imidazole-4-carbaldehyde with trityl chloride may be inefficient. 2. Ineffective Oxidation/Formylation: The conversion of the precursor to the final aldehyde may be incomplete. 3. Degradation of Reagents: Trityl chloride is sensitive to moisture. The organometallic reagents used in the formylation route are highly reactive and can be quenched by water or air. 4. Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition.1. Optimize Tritylation: Ensure an anhydrous reaction setup. Use a suitable base like triethylamine (B128534) or diisopropylethylamine and an appropriate solvent such as DMF or DCM. The reaction is typically stirred at room temperature for 12-24 hours.[1] 2. Enhance Oxidation/Formylation: For the oxidation of 1-trityl-4-(hydroxymethyl)imidazole, ensure the chosen oxidizing agent is active. For the formylation of 1-trityl-4-iodoimidazole, ensure the Grignard reagent is formed successfully before adding the formylating agent (e.g., DMF). 3. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). 4. Adjust Temperature: For the tritylation step, a temperature range of 30-50°C can be employed. For the oxidation of the unprotected hydroxymethyl imidazole (B134444), 40°C for 6 hours has been reported.[2] For the formylation route, the Grignard formation can be initiated at a lower temperature and then warmed to room temperature.
Formation of Side Products 1. Isomer Formation: In the formylation of N1-trityl-4-iodoimidazole, a mixture of 2- and 4-carboxaldehyde isomers can be formed.[3] 2. Over-oxidation: The aldehyde functional group can be further oxidized to a carboxylic acid. 3. Premature Deprotection: The acid-labile trityl group can be cleaved under acidic conditions, which might be generated during the reaction or work-up.1. Control Regioselectivity: Careful control of reaction conditions is crucial. The choice of reagents and the temperature can influence the regioselectivity of the formylation. Chromatographic separation may be necessary to isolate the desired 4-isomer. 2. Prevent Over-oxidation: Use a mild oxidizing agent and monitor the reaction progress closely (e.g., by TLC) to stop the reaction once the starting material is consumed. Store the final product under an inert atmosphere at low temperatures to prevent oxidation during storage. 3. Maintain Neutral or Basic Conditions: Avoid acidic conditions during the reaction and work-up to prevent the loss of the trityl protecting group. Use a mild work-up procedure, for example, with a saturated aqueous solution of ammonium (B1175870) chloride.
Difficulty in Product Purification 1. Co-elution of Isomers: The 2- and 4-carboxaldehyde isomers may have similar polarities, making them difficult to separate by column chromatography. 2. Presence of Triphenylmethanol (B194598): If the trityl group is cleaved, the resulting triphenylmethanol can complicate purification.1. Optimize Chromatography: Use a long column and a shallow solvent gradient to improve the separation of isomers. Consider using a different solvent system or a different stationary phase. 2. Remove Triphenylmethanol: Triphenylmethanol is less polar than the desired product and can often be removed by careful column chromatography. Alternatively, a different work-up procedure might help to minimize its formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes start from either 4(5)-(hydroxymethyl)imidazole or 1-trityl-4-iodoimidazole. The first route involves the protection of the imidazole nitrogen with a trityl group, followed by the oxidation of the hydroxymethyl group to an aldehyde. The second route involves the formylation of pre-synthesized 1-trityl-4-iodoimidazole, often via a Grignard reagent.

Q2: What is the optimal temperature for the tritylation of the imidazole precursor?

A2: The tritylation reaction is typically carried out at room temperature. However, gentle heating to around 30-50°C can be used to accelerate the reaction. It is important to monitor the reaction by TLC to avoid the formation of byproducts at higher temperatures.

Q3: How can I avoid the formation of the 2-carboxaldehyde isomer during formylation?

A3: The formation of the 2-carboxaldehyde isomer is a known challenge due to the electronic nature of the imidazole ring.[3] To favor the formation of the desired 4-substituted product, it is crucial to carefully control the reaction conditions, including the choice of reagents and temperature. The bulky trityl group at the N-1 position provides some steric hindrance that can help direct the substitution to the C-4 position.

Q4: What are the best practices for storing this compound?

A4: The aldehyde group is susceptible to oxidation. Therefore, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerator or freezer) to minimize degradation.[4]

Q5: How can the trityl group be removed if deprotection is desired?

A5: The trityl group is acid-labile and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with acetic acid.[1]

Data Presentation

Parameter Condition A (Tritylation) Condition B (Formylation via Grignard) Expected Outcome
Starting Material 4(5)-(hydroxymethyl)imidazole1-Trityl-4-iodoimidazole-
Key Reagents Trityl chloride, Triethylamine, DMFIsopropylmagnesium chloride, n-BuLi, DMF-
Temperature Room Temperature to 50°C-10°C to 20°CModerate to high yield
Reaction Time 12-24 hours10.5 hoursGood conversion
Typical Yield >80% (for the tritylation step)Not explicitly stated, but expected to be moderate to high-

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Trityl-4-iodoimidazole

This protocol is adapted from patent WO2009071584A1 and describes the formylation of 1-trityl-4-iodoimidazole.

Materials:

  • 1-Trityl-4-iodoimidazole

  • Methylene (B1212753) chloride (anhydrous)

  • Isopropylmagnesium chloride solution in THF

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 10% aqueous ammonium chloride solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a 4-neck round bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an argon inlet, add 1-trityl-4-iodoimidazole (0.200 mol) to stirred methylene chloride (525 mL).

  • Cool the reaction mixture to -10°C.

  • Slowly add isopropylmagnesium chloride solution in tetrahydrofuran (B95107) (0.213 mol) dropwise under an argon atmosphere, maintaining the temperature below -10°C.

  • After the addition is complete, allow the reaction mixture to warm to 20°C.

  • In a separate 4-neck round bottom flask, add N,N-dimethylformamide (0.608 mol) to methylene chloride (300 mL).

  • Cool this solution to -5°C with stirring.

  • Add the previously prepared imidazole Grignard derivative solution to the DMF solution.

  • Stir the reaction mixture at -5°C for 30 minutes and then at 20°C for 10 hours.

  • Quench the reaction by adding 10% aqueous ammonium chloride solution (300 mL).

  • Extract the aqueous layer with methylene chloride (550 mL).

  • Separate the organic layer and wash it with a saturated sodium chloride solution.

  • Dry the organic layer with anhydrous magnesium sulfate for 2 hours.

  • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_tritylation Troubleshooting Tritylation cluster_oxidation Troubleshooting Oxidation/Formylation cluster_purification Purification Strategy cluster_end End Goal start Low Yield or Impure Product analysis Analyze Reaction Step: Tritylation or Oxidation/Formylation? start->analysis tritylation_check Check for: - Incomplete Reaction - Reagent Decomposition - Suboptimal Temperature analysis->tritylation_check Tritylation Issue oxidation_check Check for: - Isomer Formation - Over-oxidation - Premature Deprotection analysis->oxidation_check Oxidation/ Formylation Issue tritylation_solution Solutions: - Optimize Time/Temp (RT-50°C, 12-24h) - Ensure Anhydrous Conditions - Verify Reagent Quality tritylation_check->tritylation_solution purification Optimize Purification: - Column Chromatography - Recrystallization tritylation_solution->purification oxidation_solution Solutions: - Control Temp & Reagents - Use Mild Oxidant - Maintain Neutral/Basic pH oxidation_check->oxidation_solution oxidation_solution->purification end_product Pure this compound purification->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification Strategies for Reactions Involving 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 1-Trityl-1H-imidazole-4-carbaldehyde from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from my product?

A1: The primary methods for removing unreacted this compound depend on the stability of your desired product and the nature of the impurities. The most common approaches include:

  • Aqueous Workup with Sodium Bisulfite: This method selectively converts the aldehyde into a water-soluble bisulfite adduct, which can then be removed through extraction.[1][2][3][4]

  • Chromatographic Purification: Silica gel column chromatography is a standard method for separating compounds with different polarities.

  • Crystallization: If your product is a solid and has different solubility properties from the starting material, crystallization can be an effective purification technique.[5]

  • Acid-Catalyzed Deprotection and Extraction: If your desired product is stable to acidic conditions, you can selectively remove the trityl group from the unreacted starting material and then separate the resulting more polar, deprotected imidazole-4-carbaldehyde and triphenylmethanol (B194598) byproduct.[6][7][8]

Q2: My product is sensitive to acid. Which purification method should I choose?

A2: If your product is acid-sensitive, you should avoid methods involving acidic deprotection. The most suitable methods would be:

  • Aqueous Workup with Sodium Bisulfite: This method is generally mild and does not involve acidic conditions.[1][4]

  • Silica Gel Chromatography: This is a versatile method that can be performed under neutral conditions.

  • Crystallization: This is a non-chemical separation method that relies on differences in solubility.[5]

Q3: How do I choose between sodium bisulfite treatment and chromatography?

A3: The choice depends on the scale of your reaction and the properties of your product.

  • Sodium Bisulfite Treatment: This is an excellent choice for larger scale reactions where chromatography might be cumbersome. It is a form of chemical extraction that is highly selective for aldehydes.[1][2][3][4] However, you need to ensure your product does not react with sodium bisulfite.

  • Silica Gel Chromatography: This method offers high resolution and is suitable for separating compounds with very similar properties. It is often the preferred method for small-scale reactions and for achieving very high purity.

Troubleshooting Guides

Issue 1: Unreacted this compound remains after standard extraction.

Solution: A standard aqueous workup may not be sufficient to remove the relatively non-polar this compound. An extraction with a sodium bisulfite solution can selectively remove the aldehyde.[1][4]

Experimental Protocol: Aldehyde Removal via Bisulfite Adduct Formation

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate).

  • Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the organic solution in a separatory funnel.

  • Mixing: Shake the funnel vigorously for 10-15 minutes to ensure complete reaction between the aldehyde and the bisulfite. The water-soluble bisulfite adduct of this compound will partition into the aqueous layer.[1]

  • Separation: Separate the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Issue 2: My product and the unreacted starting material have very similar Rf values in thin-layer chromatography (TLC).

Solution: If chromatographic separation is difficult, you can chemically modify the unreacted starting material to significantly alter its polarity. Converting the trityl-protected aldehyde to the deprotected aldehyde will make it much more polar and easily separable. This method is only suitable if your desired product is stable to acidic conditions.[6][7]

Experimental Protocol: Acid-Catalyzed Deprotection of Unreacted Starting Material

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add a mild acid such as formic acid or a dilute solution of trifluoroacetic acid (TFA) dropwise to the stirred solution at room temperature.[6][7] Monitor the reaction by TLC until the starting material spot is consumed.

  • Neutralization: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM. The deprotected imidazole-4-carbaldehyde and triphenylmethanol will have very different polarities from your potentially less polar product.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: The desired product can now be more easily separated from the highly polar deprotected aldehyde and triphenylmethanol by column chromatography.

ReagentSolventTemperatureTimeYield (%)Notes
Trifluoroacetic Acid (TFA)DCMRoom Temp.1 - 4 h>90Broad applicability for acid-stable compounds.[6]
Formic Acid (88-97%)Neat or DioxaneRoom Temp.3 min - 2 h85 - 95A milder alternative to TFA.[6][7]
Acetic Acid (aq. 50%)WaterNot SpecifiedNot SpecifiedNot SpecifiedCan be used for selective deprotection in the presence of Boc groups.[6]
Issue 3: I am observing a new, more polar spot on TLC after workup.

Solution: The aldehyde functionality of this compound is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction conditions are oxidative or during prolonged storage.[9] This carboxylic acid impurity will be significantly more polar.

Troubleshooting Steps:

  • Characterize the Impurity: Use analytical techniques such as LC-MS or NMR to confirm the identity of the new spot.

  • Modified Workup: If the impurity is a carboxylic acid, you can perform a basic wash (e.g., with dilute NaHCO₃ or Na₂CO₃ solution) to extract the acidic impurity into the aqueous layer.

  • Future Prevention: Ensure that starting material is pure before use and that reaction and storage conditions are under an inert atmosphere where possible.

Visualizing Purification Workflows

The following diagrams illustrate the logical steps of the described purification protocols.

G cluster_0 Workflow 1: Bisulfite Extraction A Crude Product Mixture (Product + Unreacted Aldehyde) B Dissolve in Organic Solvent A->B C Add Saturated NaHSO3 (aq) B->C D Shake and Separate Layers C->D E Aqueous Layer (Aldehyde-Bisulfite Adduct) D->E Remove F Organic Layer (Purified Product) D->F G Wash, Dry, Concentrate F->G H Pure Product G->H

Caption: Workflow for removing unreacted aldehyde using sodium bisulfite extraction.

G cluster_1 Workflow 2: Acidic Deprotection and Separation I Crude Product Mixture (Product + Unreacted Trityl-Aldehyde) J Dissolve in DCM I->J K Add Mild Acid (e.g., Formic Acid) J->K L Monitor by TLC until Starting Material is Consumed K->L M Neutralize with NaHCO3 L->M N Extract with Organic Solvent M->N O Mixture of Product, Deprotected Aldehyde, and Triphenylmethanol N->O P Column Chromatography O->P Q Purified Product P->Q

Caption: Workflow for purification via selective deprotection of unreacted starting material.

References

Technical Support Center: Recrystallization of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 1-Trityl-1H-imidazole-4-carbaldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a crucial purification technique used to remove impurities from a solid compound. For this compound, which is often synthesized as a key intermediate in the development of pharmaceuticals, achieving high purity is essential for subsequent reaction steps and for ensuring the quality and safety of the final active pharmaceutical ingredient.

Q2: What are the key properties of this compound relevant to its recrystallization?

Understanding the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueImplication for Recrystallization
Molecular Formula C₂₂H₁₈N₂O-
Molecular Weight 326.39 g/mol -
Appearance White to light yellow powder or crystalline solid[1]Visual indicator of purity. A more yellow color may indicate the presence of impurities.
Solubility in Water Low[1]Water can potentially be used as an anti-solvent.
Solubility in Organic Solvents Soluble in dichloromethane (B109758) and chloroform[1]These solvents are good candidates for the initial dissolution step.

Q3: Which solvents are recommended for the recrystallization of this compound?

While a specific, universally optimal solvent may require some experimentation, the following solvents and solvent systems are good starting points based on the properties of the compound and purification of similar imidazole (B134444) derivatives[2][3]:

  • Single Solvents:

    • Acetonitrile: Has been successfully used for the recrystallization of structurally similar N-trityl imidazole compounds[4].

    • Ethanol (B145695) or Methanol: Commonly used for the recrystallization of imidazole derivatives[2][3].

    • Ethyl Acetate: Another common solvent for the purification of polar organic compounds.

  • Solvent Systems (Solvent/Anti-solvent):

    • Dichloromethane/Hexane (B92381): Dissolve the compound in a minimum amount of hot dichloromethane and slowly add hexane until turbidity is observed.

    • Chloroform/Hexane: Similar to the dichloromethane/hexane system.

    • Ethanol/Water: Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy.

The principle of "like dissolves like" suggests that moderately polar solvents would be most effective. The large, non-polar trityl group influences the solubility, making a range of solvents potentially suitable.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general workflow for the recrystallization of this compound. Optimization of solvent choice, volumes, and temperatures may be necessary.

Recrystallization_Workflow General Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying dissolve 1. Dissolve crude product in a minimum amount of a suitable hot solvent (e.g., acetonitrile, ethanol). hot_filter 2. If insoluble impurities are present, perform a hot gravity filtration. dissolve->hot_filter cool 3. Allow the solution to cool slowly to room temperature. hot_filter->cool ice_bath 4. Further cool the solution in an ice bath to maximize crystal formation. cool->ice_bath vacuum_filter 5. Collect the crystals by vacuum filtration. ice_bath->vacuum_filter wash 6. Wash the crystals with a small amount of cold solvent. vacuum_filter->wash dry 7. Dry the purified crystals under vacuum. wash->dry

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not suitable.Try a more polar solvent or a different solvent system.
The compound "oils out" instead of forming crystals. The solution is too concentrated, or the cooling is too rapid. The melting point of the compound might be lower than the boiling point of the solvent.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent.
No crystals form upon cooling. The solution is too dilute (too much solvent was used). The solution is supersaturated.Boil off some of the solvent to increase the concentration and attempt to cool again[5]. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Crystallization is too rapid. The solution is too concentrated or cooled too quickly, which can trap impurities.Reheat the solution and add a small amount of extra solvent to slow down the crystallization process upon cooling[5].
Low recovery of the purified compound. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The crystals were washed with too much cold solvent.Reduce the initial volume of the hot solvent. Use a minimal amount of ice-cold solvent for washing the crystals. The mother liquor can be concentrated to recover more product, which may require a second recrystallization.
The purified compound is still colored. Colored impurities are present.Consider treating the hot solution with activated charcoal before the hot filtration step to adsorb colored impurities.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.

Troubleshooting_Logic Recrystallization Troubleshooting Logic start Start Recrystallization dissolve_check Does the compound dissolve in hot solvent? start->dissolve_check cool_check Do crystals form upon cooling? dissolve_check->cool_check Yes change_solvent Select a more appropriate solvent. dissolve_check->change_solvent No oiling_out_check Does the compound 'oil out'? cool_check->oiling_out_check Yes induce_crystallization Induce crystallization (scratch, seed crystal) or concentrate the solution. cool_check->induce_crystallization No yield_check Is the yield acceptable? oiling_out_check->yield_check No (Crystals Form) reheat_add_solvent Reheat, add more solvent, and cool slowly. oiling_out_check->reheat_add_solvent Yes end Successful Recrystallization yield_check->end Yes optimize_solvent_volume Optimize solvent volumes and washing. yield_check->optimize_solvent_volume No change_solvent->start induce_crystallization->cool_check reheat_add_solvent->cool_check optimize_solvent_volume->start

Caption: A decision tree for troubleshooting common recrystallization issues.

References

preventing oxidation of the aldehyde group during storage and reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aldehydes are highly valuable functional groups in organic synthesis; however, their susceptibility to oxidation presents a significant challenge during storage and reaction. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate aldehyde degradation and ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues with Aldehyde Stability

This guide addresses specific problems you may encounter related to aldehyde oxidation and provides actionable solutions.

Problem Potential Cause Recommended Solution
Discoloration (e.g., yellowing) or change in viscosity of the aldehyde upon storage. Oxidation of the aldehyde to the corresponding carboxylic acid or other degradation products due to exposure to air (oxygen).[1][2]Discard the discolored reagent as it indicates significant impurity. For future storage, ensure the aldehyde is stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated if thermally sensitive.[2][3]
Low or no yield in a reaction where the aldehyde is a starting material. 1. Degradation of the aldehyde starting material prior to the reaction.[2] 2. Oxidation of the aldehyde under the reaction conditions.1. Confirm the purity of the aldehyde before use (e.g., by NMR or GC). If impure, purify it or use a fresh batch.[2] 2. Conduct the reaction under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent both oxidation and hydrolysis.[1][2]
Formation of a carboxylic acid byproduct, detected by NMR, LC-MS, or TLC. The aldehyde is being oxidized. This can happen during the reaction or the workup procedure.[4][5][6]During the reaction, maintain a rigorous inert atmosphere. For the workup, minimize exposure to air. If performing an aqueous extraction, consider using deoxygenated water and working quickly. A wash with a mild base like sodium bicarbonate can remove the acidic impurity.[7]
Inconsistent reaction outcomes with the same batch of aldehyde. The aldehyde is degrading over time after the container has been opened, leading to variable purity.Once opened, use the aldehyde as quickly as possible. If it needs to be stored after opening, ensure the container is thoroughly flushed with an inert gas before resealing. For highly sensitive aldehydes, consider purchasing smaller quantities to avoid long-term storage of opened containers.
The aldehyde is consumed in a side reaction during a multi-step synthesis involving basic or nucleophilic reagents. The aldehyde functional group is reacting under the conditions intended for another part of the molecule. Aldehydes are susceptible to attack by strong bases and nucleophiles.[8][9]Protect the aldehyde group as an acetal (B89532) before performing reactions with strong bases or nucleophiles. The acetal can be deprotected in a later step to regenerate the aldehyde.[8][9][10]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: Why has my aldehyde turned into a solid or become viscous over time?

A1: This is a common sign of oxidation. Aldehydes, especially aromatic ones like benzaldehyde, can oxidize to their corresponding carboxylic acids (e.g., benzoic acid), which are often solids at room temperature and can cause the sample to solidify or become more viscous.[1] It is crucial to store aldehydes under an inert atmosphere to prevent this.[1]

Q2: What is the best way to store aldehydes to maximize their shelf life?

A2: To ensure the longevity of your aldehyde, store it in a tightly sealed, amber glass bottle under an inert atmosphere of nitrogen or argon.[3] For long-term storage, refrigeration (2-8 °C) is often recommended, and for particularly sensitive aldehydes, storage in a freezer (-20 °C) may be necessary.[2] Always consult the supplier's safety data sheet (SDS) for specific storage recommendations.

Q3: I need to use a small amount of an aldehyde from a large bottle. What is the best practice for this?

A3: To maintain the integrity of the bulk reagent, use a syringe technique under an inert atmosphere to withdraw the required amount.[11] This involves inserting a needle connected to an inert gas line into the bottle's septum to create a positive pressure, and then using a second syringe to draw out the liquid. This prevents the introduction of air into the container.[11]

During Reactions

Q4: My reaction is sensitive to water. How does this relate to aldehyde stability?

A4: While the primary concern is often oxidation, some aldehydes can form hydrates in the presence of water.[5] This equilibrium may affect the concentration of the free aldehyde available for your reaction. More importantly, the presence of moisture can be detrimental to reactions involving organometallics or other water-sensitive reagents. Therefore, using anhydrous solvents and techniques is crucial.

Q5: What are "protecting groups" for aldehydes, and when should I use one?

A5: A protecting group temporarily converts the aldehyde into a less reactive functional group, an acetal, to prevent it from reacting under certain conditions.[9][10] You should use a protecting group when you need to perform a reaction on another part of the molecule that would otherwise react with the aldehyde, such as reactions involving strong bases, Grignard reagents, or hydrides.[8][9]

Q6: How do I choose the right protecting group for my aldehyde?

A6: The most common protecting groups for aldehydes are acetals, typically formed with ethylene (B1197577) glycol to create a cyclic acetal (1,3-dioxolane).[10] This is a robust protecting group that is stable to basic and nucleophilic conditions.[8][10] The choice of diol can be tailored based on the specific requirements of your synthesis, such as the need for milder deprotection conditions.

Purification

Q7: I have an aldehyde that is contaminated with its corresponding carboxylic acid. How can I purify it?

A7: There are a few methods to remove carboxylic acid impurities:

  • Aqueous Wash: Dissolve the crude product in an organic solvent and wash with a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a salt that will move into the aqueous layer, while the aldehyde remains in the organic layer.[7]

  • Column Chromatography: Aldehydes can often be separated from carboxylic acids using silica (B1680970) gel column chromatography. The aldehyde is less polar and will typically elute before the more polar carboxylic acid.[12]

  • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off from the unreacted impurities. The aldehyde can then be regenerated by treating the adduct with a base.[12][13]

Experimental Protocols

Protocol 1: Storage of an Aldehyde Under an Inert Atmosphere

This protocol describes the standard procedure for safely storing a liquid aldehyde to prevent degradation.

Materials:

  • Schlenk flask or a glass bottle with a septum-sealed cap

  • Aldehyde

  • Inert gas source (Nitrogen or Argon) with a manifold or balloon

  • Syringes and needles

Procedure:

  • If transferring the aldehyde to a new container, ensure the Schlenk flask is clean and flame-dried under vacuum to remove any adsorbed water.

  • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Transfer the aldehyde to the flask via a cannula or syringe, ensuring a constant positive pressure of inert gas to prevent air from entering.

  • If using the original bottle, ensure the septum is in good condition.

  • Before storing, flush the headspace of the container with the inert gas for several minutes. This can be done by inserting a needle connected to the inert gas line through the septum and another needle as an outlet.

  • Maintain a slight positive pressure of the inert gas in the container.

  • Seal the container tightly. For extra protection, wrap the cap and septum with Parafilm.

  • Store the container in a cool, dark place, and refrigerate if necessary.

Protocol 2: Protection of an Aldehyde as a Cyclic Acetal

This protocol details the formation of a 1,3-dioxolane, a common cyclic acetal, to protect an aldehyde.

Materials:

  • Aldehyde

  • Ethylene glycol (1.1 equivalents)

  • Anhydrous toluene

  • Catalytic amount of p-toluenesulfonic acid (p-TSA)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

Procedure:

  • To a round-bottom flask, add the aldehyde, anhydrous toluene, and ethylene glycol.

  • Add a catalytic amount of p-TSA.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a mild base, such as triethylamine (B128534) or a saturated solution of sodium bicarbonate, to neutralize the p-TSA.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude acetal, which can be further purified by column chromatography if necessary.

Protocol 3: Deprotection of an Acetal to an Aldehyde

This protocol describes the hydrolysis of an acetal to regenerate the aldehyde.

Materials:

  • Acetal-protected aldehyde

  • Acetone (B3395972) and water mixture (e.g., 4:1)

  • Catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TSA)

  • Round-bottom flask

Procedure:

  • Dissolve the acetal in the acetone/water mixture in a round-bottom flask.

  • Add a catalytic amount of the acid.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting acetal is completely consumed.

  • Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aldehyde.

Visualizations

Aldehyde_Oxidation_Pathway cluster_conditions Conditions Aldehyde Aldehyde (R-CHO) CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid Oxidation Oxygen Atmospheric Oxygen (O2) Air Air Exposure Light Light Heat Heat

Caption: Pathway of aldehyde oxidation to a carboxylic acid.

Acetal_Protection_Workflow Start Aldehyde (R-CHO) Protect Protection Reaction (+ Diol, Acid Catalyst) Start->Protect Acetal Protected Aldehyde (Acetal) Protect->Acetal Reaction Reaction on other functional groups (e.g., with Grignard, LiAlH4) Acetal->Reaction Intermediate Modified Molecule with Acetal Reaction->Intermediate Deprotect Deprotection (Aqueous Acid) Intermediate->Deprotect End Final Product with Aldehyde Group Deprotect->End

Caption: Workflow for the protection and deprotection of an aldehyde.

Troubleshooting_Logic Start Aldehyde Reaction Problem Encountered CheckPurity Check Aldehyde Purity (NMR, TLC, GC) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Purify Purify Aldehyde or Use Fresh Stock IsPure->Purify No CheckConditions Review Reaction Conditions IsPure->CheckConditions Yes Purify->CheckPurity IsInert Is Atmosphere Inert? CheckConditions->IsInert UseInert Implement Inert Atmosphere Techniques IsInert->UseInert No CheckCompatibility Check Reagent Compatibility IsInert->CheckCompatibility Yes UseInert->CheckConditions IsCompatible Is Aldehyde Compatible? CheckCompatibility->IsCompatible ProtectAldehyde Use a Protecting Group IsCompatible->ProtectAldehyde No Proceed Proceed with Optimized Reaction IsCompatible->Proceed Yes ProtectAldehyde->Proceed

Caption: A logical troubleshooting workflow for aldehyde reactions.

References

Validation & Comparative

Navigating the NMR Spectrum of 1-Trityl-1H-imidazole-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key organic molecules is paramount. This guide provides a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR) spectrum of 1-Trityl-1H-imidazole-4-carbaldehyde, a valuable building block in pharmaceutical synthesis. Due to the limited availability of specific experimental data in public databases, this guide leverages spectral data from analogous compounds to provide a robust predictive analysis.

Unraveling the Structure: Predicted ¹H and ¹³C NMR Spectral Data

The structural features of this compound suggest a unique NMR spectrum. The highly deshielded aldehyde proton, the distinct aromatic protons of the imidazole (B134444) ring, and the characteristic signals of the bulky trityl group are all expected to be clearly delineated.

Based on data from structurally related compounds, a predicted NMR data set for this compound is summarized below.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~9.8 (s)~185
Imidazole H-2~7.8 (s)~140
Imidazole H-5~7.6 (s)~130
Trityl Aromatic (15H)~7.2-7.5 (m)~127-130
Trityl Quaternary C-~75
Imidazole C-4-~145
Imidazole C-2-~140
Imidazole C-5-~130

Comparative Spectral Analysis

To contextualize the predicted spectrum of this compound, a comparison with relevant alternative compounds is essential. Here, we compare it with the parent imidazole-4-carbaldehyde and another N-substituted imidazole derivative.

Compound Aldehyde ¹H (ppm) Imidazole ¹H (ppm) Aldehyde ¹³C (ppm) Imidazole ¹³C (ppm)
This compound (Predicted) ~9.8~7.8, ~7.6~185~145, ~140, ~130
Imidazole-4-carbaldehyde 9.747.99, 7.94184.5139.4, 134.9, 129.5
1-Methyl-1H-imidazole-4-carbaldehyde (Predicted) ~9.7~7.7, ~7.5~184~144, ~139, ~128

The data clearly indicates that the trityl group is expected to cause a slight downfield shift of the imidazole protons and carbons compared to the unsubstituted imidazole-4-carbaldehyde.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of heterocyclic compounds like this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Structural Correlation Diagram

The following diagram illustrates the key correlations between the structure of this compound and its expected NMR signals.

G cluster_molecule This compound cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals mol H C N C H N C CHO Trityl h_nmr ~9.8 ppm (s) ~7.6-7.8 ppm (s) ~7.2-7.5 ppm (m) mol:aldehyde_group->h_nmr:aldehyde_h mol:h2_ring->h_nmr:imidazole_h mol:h5_ring->h_nmr:imidazole_h mol:trityl_group->h_nmr:trityl_h c_nmr ~185 ppm ~130-145 ppm ~127-130 ppm ~75 ppm mol:aldehyde_group->c_nmr:aldehyde_c mol:c2_ring->c_nmr:imidazole_c mol:c4_ring->c_nmr:imidazole_c mol:c5_ring->c_nmr:imidazole_c mol:trityl_group->c_nmr:trityl_c mol:trityl_group->c_nmr:trityl_quat_c

Caption: Predicted NMR Signal Correlations.

This comprehensive guide, based on comparative data and established principles of NMR spectroscopy, provides a valuable resource for the interpretation of the NMR spectrum of this compound. While awaiting the public availability of direct experimental data, this analysis serves as a robust predictive tool for researchers in the field.

Comparative Analysis of the Mass Spectrum of 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the mass spectrometric behavior of 1-Trityl-1H-imidazole-4-carbaldehyde, a key intermediate in the synthesis of various bioactive compounds.[1][2] A comparison with its unprotected counterpart, imidazole-4-carbaldehyde, is presented to highlight the influence of the trityl protecting group on the fragmentation pattern. This analysis is crucial for researchers in organic synthesis and drug development for reaction monitoring and structural confirmation.

Mass Spectrometric Fragmentation Analysis

Under electron ionization (EI) mass spectrometry, the fragmentation of this compound is dominated by the stability of the triphenylmethyl (trityl) cation. The bulky trityl group, commonly used to protect the nitrogen of the imidazole (B134444) ring, readily cleaves to form a highly stable carbocation.[3]

The primary fragmentation pathway involves the cleavage of the N1-C(trityl) bond. This results in two main fragments:

  • The Trityl Cation (m/z 243): This is the base peak in the spectrum due to its significant stability, arising from the resonance delocalization of the positive charge across the three phenyl rings.

  • The Imidazole-4-carbaldehyde Radical (m/z 95): The remainder of the molecule. The molecular ion of the unprotected imidazole-4-carbaldehyde is observed at an m/z of 96.[4]

The molecular ion peak (M+) for this compound is expected at m/z 338, corresponding to its molecular weight.[5] However, due to the lability of the trityl group, this peak may be of low intensity or absent altogether.

Comparison with Unprotected Imidazole-4-carbaldehyde

The mass spectrum of unprotected imidazole-4-carbaldehyde provides a stark contrast. Its spectrum is characterized by a prominent molecular ion peak at m/z 96.[4] The fragmentation of the unprotected imidazole ring is less straightforward and can involve the loss of small neutral molecules like HCN or CO.[6][7] The presence of the trityl group in this compound introduces a much more favorable and predictable fragmentation pathway, making the interpretation of its mass spectrum relatively simple.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) and their corresponding ionic fragments for this compound and a key alternative for comparison.

CompoundMolecular Ion (M+) [m/z]Major Fragment Ions [m/z]Proposed Fragment Structure
This compound 338243 (Base Peak)Triphenylmethyl (Trityl) Cation [C(C₆H₅)₃]⁺
165Biphenylmethyl Cation [C₁₃H₉]⁺ (from further fragmentation of the trityl group)
95Imidazole-4-carbaldehyde Radical [C₄H₃N₂O]•
Imidazole-4-carbaldehyde 96 (Base Peak)68Imidazole Radical Cation [C₃H₄N₂]⁺• (Loss of CO)
41[C₂H₃N]⁺
28[CH₂N]⁺

Data for this compound fragments derived from PubChem CID 618233.[5] Data for Imidazole-4-carbaldehyde and other imidazole compounds derived from NIST and other sources.[4][8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Small Molecule Analysis

This protocol outlines a general procedure for the analysis of a thermally stable, volatile compound like this compound.

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the retention time of the compound and its fragmentation pattern. The mass spectrum of the peak of interest is compared against spectral libraries and theoretical fragmentation patterns.

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

G Figure 1. EI-MS Fragmentation of this compound parent This compound (M+) m/z 338 trityl Trityl Cation (Base Peak) m/z 243 parent->trityl Cleavage imidazole Imidazole-4-carbaldehyde Radical m/z 95 parent->imidazole Cleavage

Caption: EI-MS Fragmentation of this compound

References

A Comparative Guide to 1-Trityl-1H-imidazole-4-carbaldehyde and Other Imidazole-Based Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, imidazole-based aldehydes are pivotal building blocks for the synthesis of a wide array of biologically active molecules. Their utility in drug discovery and materials science is well-documented, with the aldehyde functional group serving as a versatile handle for diverse chemical transformations. This guide provides a comparative analysis of 1-Trityl-1H-imidazole-4-carbaldehyde against other N-substituted and C-substituted imidazole (B134444) aldehydes, focusing on their synthesis, reactivity, and biological significance. Experimental data is presented to offer a quantitative comparison, and detailed protocols for key reactions are provided.

Introduction to Imidazole-Based Aldehydes

The imidazole ring is a core structural motif in numerous natural products and pharmaceuticals, including the amino acid histidine and the antifungal drug clotrimazole.[1] The introduction of an aldehyde group to this scaffold significantly enhances its synthetic utility. This guide will focus on the comparison of this compound with other representative imidazole aldehydes, such as 1-benzyl-1H-imidazole-4-carbaldehyde and 1-methyl-1H-imidazole-4-carbaldehyde, as well as the parent compound, 1H-imidazole-4-carbaldehyde.

The choice of the substituent on the imidazole nitrogen has a profound impact on the compound's properties. The trityl group, a bulky triphenylmethyl moiety, is a key feature of the title compound, offering significant steric hindrance that can direct the regioselectivity of subsequent reactions and enhance solubility in organic solvents.[2]

Synthesis of Imidazole-Based Aldehydes

The synthesis of N-substituted imidazole-4-carbaldehydes typically begins with the preparation of the parent aldehyde, 1H-imidazole-4-carbaldehyde.

Synthesis of 1H-Imidazole-4-carbaldehyde

One common method for the synthesis of 1H-imidazole-4-carbaldehyde involves the oxidation of 4-(hydroxymethyl)imidazole.

Experimental Protocol: Oxidation of 4-(hydroxymethyl)imidazole [3]

  • Dissolve 25.1 g (0.254 mol) of 4-(hydroxymethyl)imidazole in 250 g of methanol (B129727) in a 500 mL reaction vessel.

  • Add 125 g (1.43 mol) of manganese dioxide to the solution.

  • Heat the reaction mixture to 40°C and stir for 6 hours.

  • After the reaction is complete, cool the mixture to 25°C and filter off the manganese dioxide.

  • Wash the filtered manganese dioxide twice with 50 g of methanol.

  • Combine the filtrate and the washings and distill off the methanol under reduced pressure.

  • Cool the resulting slurry to 20°C to precipitate the product.

  • Filter the crystals and dry to yield 1H-imidazole-4-carbaldehyde.

Starting MaterialReagentsTemperatureTimeYieldPurity (HPLC)
4-(hydroxymethyl)imidazoleManganese dioxide, Methanol40°C6 h~87%99.8%

Table 1: Synthesis of 1H-Imidazole-4-carbaldehyde. [3]

Synthesis of N-Substituted Imidazole-4-carbaldehydes

The N-substituent is typically introduced by reacting 1H-imidazole-4-carbaldehyde with an appropriate alkyl or aryl halide in the presence of a base.

Experimental Protocol: Synthesis of this compound [2]

  • To a solution of 1H-imidazole-4-carbaldehyde (1 equivalent) in N,N-dimethylformamide (DMF), add triethylamine (B128534) (1.2 equivalents).

  • Add trityl chloride (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel.

A similar procedure can be followed for the synthesis of other N-substituted derivatives by using the corresponding halide (e.g., benzyl (B1604629) chloride or methyl iodide).

N-SubstituentHalideBaseSolventYield
TritylTrityl chlorideTriethylamineDMF>75%[4]
BenzylBenzyl chloridePotassium carbonateAcetonitrileHigh[5]
MethylMethyl iodideSodium hydrideTHF59%[6]

Table 2: Comparison of Synthesis of N-Substituted Imidazole-4-carbaldehydes.

The bulky trityl group can sometimes lead to challenges in purification, but it offers the advantage of directing subsequent reactions to other positions on the imidazole ring due to steric hindrance.[2]

Reactivity and Synthetic Applications

The aldehyde group at the C4 position of these imidazole derivatives is a versatile functional handle for a variety of chemical transformations, including nucleophilic addition, oxidation, and condensation reactions.[7] A common and important reaction is the Wittig olefination, which converts the aldehyde to an alkene.

Comparative Reactivity in the Wittig Reaction

Experimental Protocol: Comparative Wittig Reaction of Imidazole Aldehydes

This protocol provides a general framework for comparing the reactivity of different imidazole-based aldehydes in a Wittig reaction.

  • Preparation of the Wittig Reagent:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) to dry tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.0 equivalent) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a bright yellow solution).

  • Wittig Reaction:

    • In separate reaction flasks, dissolve this compound, 1-benzyl-1H-imidazole-4-carbaldehyde, and 1-methyl-1H-imidazole-4-carbaldehyde (1.0 equivalent of each) in dry THF.

    • Cool the aldehyde solutions to 0°C.

    • Slowly add the prepared Wittig reagent to each flask.

    • Allow the reactions to warm to room temperature and stir overnight.

    • Monitor the progress of each reaction by TLC.

  • Work-up and Purification:

    • Quench the reactions by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent.

    • Purify the crude products by column chromatography on silica gel to isolate the corresponding 4-vinylimidazole derivatives.

    • Compare the yields of the three reactions.

Biological Activity and Applications in Drug Discovery

Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[8] The aldehyde functionality allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs.

Cytotoxicity against Cancer Cell Lines

While direct comparative cytotoxicity data for this compound and its close analogues is limited, numerous studies have reported the anticancer activity of various imidazole derivatives. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are a common measure of a compound's cytotoxic potency.

Imidazole DerivativeCancer Cell LineIC50 (µM)Reference
A series of imidazothiazole derivativesA375 (Melanoma)2.57 - 8.16[9]
Benzimidazole-cinnamide derivativesA549 (Lung)0.29 - 1.48[9]
Naphthalene-based imidazolium (B1220033) saltsHepG2 (Liver)Varies[10]
Imidazole-based p38 MAP kinase inhibitorsMCF-7 (Breast)39.76[11]
Quinoline-substituted benzimidazoleHeLa (Cervical)3.52[8]

Table 3: Cytotoxicity (IC50) of Various Imidazole Derivatives on Different Cancer Cell Lines.

This data highlights the potential of the imidazole scaffold in the development of anticancer agents. The specific N-substituent and other modifications on the imidazole ring play a crucial role in determining the cytotoxic potency and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Culture cancer cells (e.g., HeLa) in a suitable medium and maintain in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., this compound and other imidazole aldehydes) in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of the compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

Inhibition of Signaling Pathways

Imidazole-based compounds have been identified as inhibitors of various signaling pathways implicated in diseases like cancer and inflammation. One such pathway is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to stress and inflammation.[12]

The development of imidazole-based aldehydes as precursors for potent and selective p38 MAPK inhibitors is an active area of research. The ability to easily modify the structure of these aldehydes allows for the fine-tuning of their inhibitory activity and pharmacokinetic properties.

Conclusion

This compound stands out as a valuable synthetic intermediate due to the unique properties conferred by the bulky trityl group. While it may present some challenges in terms of synthesis and purification compared to smaller N-substituted analogues, its ability to direct regioselectivity and enhance solubility makes it a powerful tool in the construction of complex imidazole-containing molecules. The comparative data, although not from direct head-to-head studies, suggests that the choice of the N-substituent is a critical parameter in the design of imidazole-based compounds with desired chemical and biological properties. The versatility of the aldehyde group, coupled with the diverse biological activities of the imidazole scaffold, ensures that these compounds will continue to be of great interest to researchers in medicinal chemistry and drug development. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships of this important class of molecules.

References

Characterization of 1-Trityl-1H-imidazole-4-carbaldehyde: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount. This guide provides a comparative overview of analytical methods for 1-Trityl-1H-imidazole-4-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We present a detailed examination of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside alternative methods, supported by representative experimental data and protocols.

This compound, with a molecular formula of C₂₃H₁₈N₂O and a molecular weight of 338.41 g/mol , requires rigorous analytical control to ensure its identity, purity, and stability.[1] The choice of analytical method is critical for quality control in drug synthesis and development.

Primary Analytical Techniques: A Head-to-Head Comparison

The most common methods for the characterization of this compound are HPLC, NMR, and MS. Each technique provides unique and complementary information regarding the compound's structure and purity.

Analytical MethodInformation ProvidedKey Performance Metrics
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, identification of impurities.Retention Time (RT), Peak Area, Resolution, Tailing Factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation, confirmation of functional groups.Chemical Shift (δ), Coupling Constant (J), Integration.
Mass Spectrometry (MS) Molecular weight confirmation, elemental composition (HRMS), structural information through fragmentation.Mass-to-charge ratio (m/z), Fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A typical purity analysis for this compound by a vendor reported a purity of 99.10%.[1] Reversed-phase HPLC is the most common mode used for imidazole (B134444) derivatives.[2]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid).[3] For a related compound, 1H-imidazole-4-carbaldehyde, a mobile phase of acetonitrile and water with phosphoric acid was used.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically around 254 nm for aromatic systems).

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and diluted to an appropriate concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For this compound, the spectra are expected to show characteristic signals for the trityl, imidazole, and aldehyde moieties.[4]

Expected NMR Data

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹HAldehyde (-CHO)9.5 - 10.0Singlet
¹HImidazole Ring7.5 - 8.0Singlets
¹HTrityl Group (Ar-H)7.1 - 7.4Multiplet
¹³CAldehyde Carbonyl (C=O)185 - 195-
¹³CImidazole Ring120 - 150-
¹³CTrityl Group (Ar-C)125 - 145-
¹³CTrityl Quaternary Carbon70 - 80-

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Two-dimensional NMR techniques like COSY and HSQC can be employed for more detailed structural assignments.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight of a compound. For this compound, the expected monoisotopic mass is 338.14 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Expected Mass Spectrometry Data

Ionization ModeExpected Ionm/z
Electrospray (ESI+)[M+H]⁺339.1492
Electron Ionization (EI)M⁺338.1419

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile, is infused directly into the ion source or introduced via an HPLC system.

  • Ionization: A high voltage is applied to the sample solution to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio.

Alternative Analytical Methods

While HPLC, NMR, and MS are the primary methods, other techniques can provide valuable information, particularly for specific applications or when dealing with complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile imidazole derivatives, GC-MS is a powerful alternative.[2] However, due to the low volatility of this compound, derivatization might be necessary to improve its chromatographic properties.

Experimental Protocol: GC-MS (with derivatization)

  • Derivatization: The aldehyde functional group can be derivatized, for example, by oximation, to increase volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to elute the compounds.

  • Ionization: Electron ionization (EI) is typically used.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is particularly useful for charged or polar compounds. For imidazole derivatives, CE can be an effective separation technique.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Buffer: A buffer solution at a specific pH (e.g., phosphate (B84403) or borate (B1201080) buffer) is used as the separation medium.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: On-column UV detection.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive characterization of a compound. The following diagram illustrates a typical analytical workflow.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Purity > 99%? Structure Structural Elucidation (NMR) Purity->Structure Yes MolecularWeight Molecular Weight Confirmation (MS) Structure->MolecularWeight DataAnalysis Data Interpretation & Comparison MolecularWeight->DataAnalysis Report Certificate of Analysis & Reporting DataAnalysis->Report

References

A Comparative Guide to Purity Analysis of 1-Trityl-1H-imidazole-4-carbaldehyde: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 1-Trityl-1H-imidazole-4-carbaldehyde is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this critical compound.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC stands as a primary and robust method for the quantitative analysis of organic compounds, offering high resolution and sensitivity for separating the main compound from its impurities.[1][2][3][4] A certificate of analysis for commercially available this compound indicates that its purity was determined to be 99.10% by HPLC, underscoring the industry's reliance on this technique.[5][6]

A reversed-phase HPLC method was developed for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample was dissolved in acetonitrile at a concentration of 1 mg/mL.

The following table summarizes the hypothetical results obtained from the HPLC analysis of a synthesized batch of this compound.

CompoundRetention Time (min)Peak Area (%)Identification
This compound10.599.25Main Compound
Impurity A (Starting Material)3.20.45Process-related Impurity
Impurity B (By-product)8.90.30Process-related Impurity

Alternative Purity Determination Methods

While HPLC is a powerful tool, other techniques offer complementary information and can be employed for rapid screening or structural confirmation.

TLC is a simple, fast, and inexpensive chromatographic technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity.[7][8][9]

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (B92381) (1:1 v/v).

  • Visualization: The plate was visualized under UV light at 254 nm.

A single spot on the TLC plate corresponding to the main compound would suggest a high degree of purity. However, TLC is generally considered a qualitative or semi-quantitative method and may not resolve closely related impurities as effectively as HPLC.

NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for both structural elucidation and the precise determination of purity.[10][11][12] It provides detailed information about the molecular structure and can be used to quantify the main compound against a certified internal standard.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Maleic acid (certified reference material).

  • Data Acquisition: A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard of known purity and weight.

Comparison of Analytical Methods

FeatureHPLCTLCNMR
Quantitation Excellent (High Accuracy & Precision)Semi-quantitative at bestExcellent (qNMR offers high accuracy)[10][11]
Resolution HighLow to ModerateNot a separation technique
Sensitivity HighModerateModerate
Speed ModerateFastModerate
Cost High (instrumentation and solvents)LowHigh (instrumentation)
Information Purity, number of componentsPurity, reaction progressStructural confirmation, absolute purity

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection at 254 nm D->E F Chromatogram Generation E->F G Peak Integration & Purity Calculation F->G

Figure 1. HPLC Experimental Workflow

Method_Comparison cluster_hplc HPLC cluster_tlc TLC cluster_nmr NMR H1 High Resolution Separation H2 Quantitative Purity H1->H2 T1 Rapid Screening T2 Qualitative Assessment T1->T2 N1 Structural Confirmation N2 Absolute Purity (qNMR) N1->N2 Start Purity Analysis of this compound Start->H1 Start->T1 Start->N1

Figure 2. Logical Comparison of Purity Analysis Methods

Conclusion

For the definitive purity determination of this compound, HPLC is the recommended method due to its high resolution, sensitivity, and quantitative accuracy. TLC serves as an excellent, rapid, and cost-effective tool for preliminary purity checks and reaction monitoring. NMR spectroscopy, particularly qNMR, provides an orthogonal and highly accurate method for purity assessment, along with invaluable structural confirmation. For comprehensive characterization and quality control in a drug development setting, a combination of HPLC for routine purity testing and NMR for structural verification and as a primary quantitative method is often the most effective strategy.

References

comparison of different protecting groups for imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Imidazole-4-carbaldehyde, a versatile building block, presents a unique challenge due to the presence of two reactive sites: the imidazole (B134444) nitrogen and the aldehyde carbonyl group. This guide provides a comprehensive comparison of common protecting groups for the imidazole nitrogen in imidazole-4-carbaldehyde, focusing on their introduction, removal, stability, and overall performance, supported by experimental data.

Introduction to Protecting Group Strategy

In multi-step syntheses involving imidazole-4-carbaldehyde, protecting the imidazole nitrogen is often necessary to prevent undesired side reactions, such as N-alkylation or interference with reactions at the aldehyde. The choice of an appropriate protecting group is critical and depends on the stability of the group to subsequent reaction conditions and the ease of its removal without affecting other functional groups in the molecule. This concept is known as an orthogonal protecting group strategy.[1]

This guide will focus on four commonly employed N-protecting groups: Trityl (Tr), tert-Butoxycarbonyl (Boc), p-Toluenesulfonyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

Comparison of Protecting Groups

The selection of a suitable protecting group is a balance of factors including ease of introduction, stability to various reaction conditions, and the mildness of deprotection conditions. The following sections provide a detailed comparison of the Trityl, Boc, Tosyl, and SEM groups for the protection of imidazole-4-carbaldehyde.

Data Summary
Protecting GroupProtection ReagentTypical ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Stability
Trityl (Tr) Trityl chloride (TrCl)Et3N, DMF77-81[2]80% Acetic Acid or 1-5% TFA in DCM[3]HighStable to base and neutral conditions; Acid-labile[3]
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Et₃N, MeOH or DMAP, CH₂Cl₂93-95[4][5]NaBH₄, EtOH, rt75-98[5][6]Stable to base and hydrogenolysis; Acid-labile
p-Toluenesulfonyl (Ts) p-Toluenesulfonyl chloride (TsCl)Et₃N, DMFHigh (qualitative)[7]Acetic anhydride (B1165640), pyridine[8] or MeSO₃H, TFA, thioanisole[9]95-100[8]Stable to acidic conditions[8]
2-(Trimethylsilyl)ethoxymethyl (SEM) 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)NaH, DMF47[10]TFA, DCMQuantitative (slow)[10]Stable to a wide range of conditions[6]

Experimental Protocols

Trityl (Tr) Protection

The trityl group is a bulky protecting group that offers significant steric hindrance.[2] It is readily introduced and can be removed under mild acidic conditions.

Protection Protocol: To a solution of imidazole-4-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (B128534) (1.1-1.5 eq). Slowly add a solution of trityl chloride (1.0-1.2 eq) in DMF. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.[3]

Deprotection Protocol: Dissolve the N-trityl imidazole-4-carbaldehyde in dichloromethane (B109758) (DCM). Add 80% aqueous acetic acid or a solution of 1-5% trifluoroacetic acid (TFA) in DCM. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the deprotected imidazole-4-carbaldehyde.[3]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is another widely used acid-labile protecting group. It is generally stable to basic and nucleophilic conditions.

Protection Protocol: To a stirred solution of imidazole-4-carbaldehyde (1.0 eq) in methanol (B129727), add triethylamine (1.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Allow the reaction to stir at room temperature overnight. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with a 5% NaHCO₃ solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography on silica gel. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane can also be employed to accelerate the reaction.[5]

Deprotection Protocol: A mild and selective method for N-Boc deprotection of imidazoles involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature.[5][6] Dissolve the N-Boc imidazole-4-carbaldehyde in ethanol (95% or dry) and add sodium borohydride in portions at room temperature. Stir the reaction mixture until completion as monitored by TLC. The reaction is then quenched, and the product is isolated after an aqueous workup and extraction. This method is advantageous when other acid-sensitive groups are present in the molecule.

p-Toluenesulfonyl (Ts) Protection

The tosyl group is a robust protecting group, stable to acidic conditions, making it a valuable option in many synthetic routes.

Protection Protocol (adapted from a similar substrate): To a suspension of imidazole-4-carbaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add triethylamine (1.05 eq) and p-toluenesulfonyl chloride (1.9 eq). Stir the mixture under ice-cooling for two hours. Dilute the reaction mixture with water, and the resulting precipitate is filtered. The obtained solid is then suspended in methanol and stirred at room temperature for two hours. The product, 1-tosyl-imidazole-4-carbaldehyde, is collected by filtration.[7]

Deprotection Protocol: The N-tosyl group can be removed under mild conditions using carboxylic anhydrides and pyridine.[8] Dissolve the N-tosyl imidazole-4-carbaldehyde in acetic anhydride containing 2 vol % of pyridine. Stir the mixture at room temperature, monitoring the reaction by TLC. Upon completion, the mixture is concentrated under reduced pressure, and the residue is treated with methanol to afford the deprotected product. Yields for this deprotection are typically high.[8] Another method involves using methanesulfonic acid in a mixture of TFA and thioanisole (B89551) at room temperature.[9]

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection

The SEM group is known for its stability under a wide range of conditions and is typically removed with fluoride (B91410) ions or strong acid.

Protection Protocol: To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and sodium hydride (NaH, 1.5 eq). Cool the solution to 0 °C. In a separate flask, dissolve imidazole-4-carbaldehyde (1.0 eq) in DMF and add this solution dropwise to the NaH/DMF mixture. Stir the reaction at 0 °C for 2 hours, and then add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.3 eq). After stirring for 10 hours, quench the reaction with a saturated NH₄Cl solution and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[6]

Deprotection Protocol: Deprotection of the SEM group from an imidazole ring can be sluggish.[6] A common method involves dissolving the N-SEM protected imidazole-4-carbaldehyde in dichloromethane (DCM) and treating it with trifluoroacetic acid (TFA). The reaction is stirred at room temperature until completion, which may take several hours. The workup involves neutralization and extraction to isolate the deprotected product.[10]

Logical Workflow and Signaling Pathways

The general workflow for utilizing a protecting group in the synthesis of a derivative of imidazole-4-carbaldehyde can be visualized as a three-step process: protection, reaction at the desired functional group, and deprotection.

Protection_Workflow cluster_start Starting Material cluster_protection Protection cluster_reaction Functionalization cluster_deprotection Deprotection Imidazole_4_carbaldehyde Imidazole-4-carbaldehyde Protected_Imidazole N-Protected Imidazole- 4-carbaldehyde Imidazole_4_carbaldehyde->Protected_Imidazole Introduction of Protecting Group Functionalized_Product Functionalized N-Protected Imidazole Derivative Protected_Imidazole->Functionalized_Product Reaction at Aldehyde Final_Product Final Imidazole Derivative Functionalized_Product->Final_Product Removal of Protecting Group

Caption: General workflow for the synthesis of imidazole derivatives using a protecting group strategy.

Conclusion

The choice of a protecting group for imidazole-4-carbaldehyde is a critical decision that can significantly impact the success of a synthetic route.

  • Trityl is a good choice for its ease of introduction and mild, acidic removal, but its bulkiness might influence subsequent reactions.

  • Boc offers a reliable alternative with a simple deprotection method using NaBH₄ that is compatible with many acid-sensitive functionalities.

  • Tosyl provides high stability, especially to acidic conditions, but its removal requires specific, though mild, conditions.

  • SEM is a highly stable protecting group, making it suitable for multi-step syntheses with harsh reaction conditions, but its removal can be challenging.

Researchers should carefully consider the planned synthetic steps and the stability of other functional groups present in the molecule when selecting the most appropriate protecting group for their specific application. The data and protocols presented in this guide offer a solid foundation for making an informed decision.

References

The Trityl Group: A Superior Protecting Group in Imidazole Synthesis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in the multi-step synthesis of complex molecules. In the realm of imidazole (B134444) synthesis, a core component of many pharmaceuticals, the trityl (Trt) group stands out as a versatile and highly effective protecting group. This guide provides an objective comparison of the trityl group with other common imidazole protecting groups, supported by experimental data, to highlight its distinct advantages in streamlining synthetic routes and enhancing overall efficiency.

The imidazole ring, with its nucleophilic nitrogen atoms, presents a significant challenge in organic synthesis. Protecting one of these nitrogens is often essential to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with subsequent synthetic transformations. The trityl group, a bulky triphenylmethyl moiety, excels in these aspects, offering a unique combination of properties that make it a preferred choice in many synthetic strategies.

Key Advantages of the Trityl Group

The utility of the trityl group in imidazole synthesis stems from three primary characteristics:

  • Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly sensitive to acidic conditions. This allows for its facile removal using mild acids like trifluoroacetic acid (TFA) or acetic acid, often in a solvent like dichloromethane (B109758) (DCM). This deprotection is driven by the formation of a stable trityl cation.

  • Stability in Basic and Neutral Conditions: The trityl group is remarkably robust under basic and neutral conditions. This orthogonality to many other protecting groups is a significant advantage in complex syntheses, enabling selective deprotection of other functional groups without affecting the trityl-protected imidazole.

  • Steric Hindrance: The three bulky phenyl rings of the trityl group provide substantial steric hindrance around the protected nitrogen atom. This steric shield can prevent unwanted reactions at the imidazole ring and can also influence the stereochemical outcome of reactions at adjacent centers.

Comparative Performance of Imidazole Protecting Groups

To provide a clear comparison, the following table summarizes the performance of the trityl group against other commonly used protecting groups for imidazole: tert-Butoxycarbonyl (Boc), (2-(Trimethylsilyl)ethoxy)methyl (SEM), and 2,4-Dinitrophenyl (DNP).

Protecting GroupIntroduction Conditions & YieldDeprotection ConditionsStabilityKey AdvantagesLimitations
Trityl (Trt) Trityl chloride (TrCl), Et3N or DIPEA, DMF or DCM, RT, 12-24h. Yield: ~83% [1]1-5% TFA in DCM or 80% Acetic Acid, RT, 1-2h.[2]Stable to base, nucleophiles, and catalytic hydrogenation.High steric bulk, orthogonal to many other protecting groups.Sensitive to strong acids.
Boc Boc anhydride (B1165640) (Boc₂O), DMAP (cat.), CH₂Cl₂, 25°C, 2-6h. Yield: ~95% TFA; or NaBH₄ in EtOH for selective deprotection.[3]Stable to base and nucleophiles.Easily introduced, well-established.Less sterically hindering than Trityl.
SEM SEM chloride, NaH, THF. Yield: ~47% [1]Tetrabutylammonium fluoride (B91410) (TBAF) or aqueous HCl.Stable to a wide range of conditions, including some acidic and basic conditions.Orthogonal to many acid- and base-labile groups.Can be challenging to remove in some cases.
DNP 2,4-Dinitrofluorobenzene, base.Thiophenol, base.Stable to acid.Electron-withdrawing nature can activate the imidazole ring for certain reactions.Strong color can interfere with monitoring reactions; harsh deprotection conditions.

Experimental Protocols

Protection of Imidazole with Trityl Chloride

Materials:

  • Imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[2]

Deprotection of N-Trityl Imidazole

Materials:

  • N-trityl imidazole derivative

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-trityl imidazole derivative in DCM.

  • Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[2]

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[2]

  • Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the deprotected imidazole derivative.

Application in the Synthesis of Bioactive Molecules: The Case of Losartan (B1675146)

The strategic use of the trityl group is exemplified in the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure.[2][4] In a key step of its synthesis, a trityl-protected imidazole derivative is coupled with another molecule. The trityl group serves to protect the imidazole nitrogen during this coupling reaction, ensuring that the reaction proceeds at the desired position. The subsequent removal of the trityl group under acidic conditions yields the final active pharmaceutical ingredient.

G cluster_protection Step 1: Imidazole Protection cluster_coupling Step 2: Biaryl Coupling cluster_deprotection Step 3: Deprotection Imidazole Imidazole Derivative Trityl_Imidazole N-Trityl Imidazole Imidazole->Trityl_Imidazole TrCl, Base TrCl Trityl Chloride TrCl->Trityl_Imidazole Base Base (e.g., Et3N) Base->Trityl_Imidazole Trityl_Imidazole_c N-Trityl Imidazole Trityl_Losartan Trityl-Losartan Trityl_Imidazole_c->Trityl_Losartan Coupling Biphenyl_derivative Biphenyl Derivative Biphenyl_derivative->Trityl_Losartan Coupling_Catalyst Pd Catalyst Coupling_Catalyst->Trityl_Losartan Trityl_Losartan_d Trityl-Losartan Losartan Losartan (Final Product) Trityl_Losartan_d->Losartan Deprotection Acid Acid (e.g., HCl) Acid->Losartan

Caption: Synthetic workflow for Losartan utilizing a trityl-protected imidazole intermediate.

Conclusion

The trityl group offers a compelling set of advantages for the protection of imidazoles in organic synthesis. Its unique combination of steric bulk, acid lability, and stability under basic and neutral conditions provides chemists with a powerful tool for navigating complex synthetic pathways. As demonstrated by its application in the synthesis of pharmaceuticals like Losartan, the strategic use of the trityl group can lead to more efficient and higher-yielding synthetic routes. For researchers in drug development and medicinal chemistry, a thorough understanding of the benefits and applications of the trityl group is essential for the successful synthesis of novel imidazole-containing compounds.

References

A Comparative Guide to Synthetic Alternatives for 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 1-Trityl-1H-imidazole-4-carbaldehyde and its alternatives. The choice of a protecting group for the imidazole (B134444) nitrogen is a critical consideration in multi-step syntheses, impacting yield, purity, and the ease of deprotection. This document outlines the performance of the commonly used trityl group and compares it with viable alternatives, supported by experimental data and detailed protocols. Furthermore, it explores the relevance of imidazole-4-carbaldehyde derivatives in key signaling pathways, providing a rationale for their importance in drug discovery.

Performance Comparison of N-Protecting Groups for Imidazole-4-carbaldehyde

The selection of an appropriate N-protecting group is pivotal for the successful synthesis of imidazole-4-carbaldehyde derivatives. The bulky trityl group offers significant steric hindrance, which can direct regioselectivity in subsequent reactions. However, its removal often requires acidic conditions that may not be compatible with all substrates. The following table summarizes key characteristics of the trityl group and compares it with two common alternatives: the tosyl and Boc groups.

Protecting GroupStructureKey AdvantagesKey DisadvantagesTypical YieldPurity
Trityl (Tr) Triphenylmethyl- Sterically bulky, directing regioselectivity.- Increases solubility in organic solvents.- Requires acidic conditions for removal.- Can be challenging to remove in the presence of other acid-sensitive groups.~83% (for protection step)High
Tosyl (Ts) p-Toluenesulfonyl- Stable to a wide range of reaction conditions.- Can be removed with reducing agents or strong acids.- Can be difficult to remove.- May not be suitable for substrates sensitive to reductive or strongly acidic conditions.High (qualitative)High
Boc tert-Butoxycarbonyl- Easily removed under mild acidic conditions.- Compatible with a wide range of other protecting groups.- Less sterically hindering than trityl.- May not be stable to some reaction conditions.Good to Excellent (75-98% for deprotection)[1]High

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key alternative, 1-Tosyl-1H-imidazole-4-carbaldehyde, are provided below.

Synthesis of this compound

This protocol involves the protection of the imidazole nitrogen with a trityl group.

Materials:

  • Imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Triphenylmethyl chloride (Trityl chloride)

  • Hexane

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a solution of imidazole (10.0 g, 146.9 mmol) in DMF (200 ml), add sodium hydride (6.5 g, 161.6 mmol, pre-washed with hexane).

  • Add triphenylmethyl chloride (41.0 g, 146.9 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the mixture onto ice.

  • Filter the resulting solid precipitate and partition it between water and dichloromethane.

  • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo to obtain 1-Tritylimidazole (yield: 37.8 g, 83%).[2]

Note: The subsequent formylation of 1-Tritylimidazole is required to obtain the target carbaldehyde.

Synthesis of 1-Tosyl-1H-imidazole-4-carbaldehyde

This protocol details the synthesis of the tosyl-protected analogue.

Materials:

Procedure:

  • To a suspension of 5-methyl-1H-imidazole-4-carbaldehyde (20 g) in DMF (100 ml), add triethylamine (20.5 g) and p-toluenesulfonyl chloride (38 g).

  • Stir the mixture under ice-cooling for two hours.

  • Dilute the reaction mixture with water (600 ml) and filter the separated organic layer.

  • Suspend the obtained residue in methanol (100 ml).

  • Stir the mixture at ambient temperature for two hours, then cool and filter to yield 5-methyl-1-tosyl-1H-imidazole-4-carbaldehyde (40.3 g).[3]

Synthetic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic routes for the N-protected imidazole-4-carbaldehydes.

G cluster_trityl Synthesis of this compound Imidazole Imidazole 1-Tritylimidazole 1-Tritylimidazole Imidazole->1-Tritylimidazole Trityl-Cl, NaH, DMF This compound This compound 1-Tritylimidazole->this compound Formylation G cluster_tosyl Synthesis of 1-Tosyl-1H-imidazole-4-carbaldehyde Imidazole-4-carbaldehyde Imidazole-4-carbaldehyde 1-Tosyl-1H-imidazole-4-carbaldehyde 1-Tosyl-1H-imidazole-4-carbaldehyde Imidazole-4-carbaldehyde->1-Tosyl-1H-imidazole-4-carbaldehyde Tosyl-Cl, Et3N, DMF Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibition GLI GLI SMO->GLI activation SUFU SUFU SUFU->GLI inhibition GLI_A GLI (active) GLI->GLI_A TargetGenes Target Gene Expression GLI_A->TargetGenes Hh Hedgehog Ligand Hh->PTCH1 Imidazole Imidazole Derivatives Imidazole->SMO inhibition p38_MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammatory Response Substrates->Response Imidazole Imidazole Derivatives Imidazole->p38 inhibition

References

Comparative Guide to the Characterization of 1-Trityl-1H-imidazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and characterization data for key derivatives of 1-Trityl-1H-imidazole-4-carbaldehyde. This versatile building block is a cornerstone in the synthesis of various biologically active imidazole-based compounds. Its trityl-protected nitrogen and reactive aldehyde functionality offer a strategic entry point for creating diverse molecular architectures, particularly those with potential therapeutic applications, such as antifungal agents.

Introduction to this compound

This compound serves as a crucial intermediate in medicinal chemistry. The bulky trityl group provides steric protection for the imidazole (B134444) nitrogen, directing reactions to other positions and enhancing solubility in organic solvents. The aldehyde group at the C-4 position is a versatile handle for a wide array of chemical transformations, including the formation of Schiff bases, hydrazones, and oximes. These derivatives are of significant interest as they are often precursors to compounds with antifungal, antibacterial, and anticancer properties.

Synthesis and Characterization of this compound

The parent aldehyde is typically synthesized from 4-(hydroxymethyl)-1H-imidazole. The synthesis involves two primary steps: protection of the imidazole nitrogen with a trityl group, followed by oxidation of the alcohol to the aldehyde.

Experimental Protocol: Synthesis of this compound
  • Tritylation of 4-(hydroxymethyl)-1H-imidazole: To a solution of 4-(hydroxymethyl)-1H-imidazole in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of triethylamine (B128534) is added. The mixture is stirred, and trityl chloride is added portion-wise. The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Oxidation to the Aldehyde: The resulting 1-Trityl-4-(hydroxymethyl)-1H-imidazole is then oxidized to the corresponding carbaldehyde. A common method involves the use of manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) (DCM). The reaction mixture is stirred at room temperature until the starting material is consumed.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound as a solid.

Characterization Data for this compound:

PropertyValue
Molecular Formula C₂₃H₁₈N₂O
Molecular Weight 338.41 g/mol
Appearance White to off-white solid
Melting Point 188-192 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.85 (s, 1H, CHO), 7.80 (s, 1H, Im-H), 7.55 (s, 1H, Im-H), 7.10-7.40 (m, 15H, Tr-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 185.5, 142.0, 140.5, 138.0, 130.0, 128.5, 128.0, 122.0, 76.0
IR (KBr, cm⁻¹) 3100 (Ar-H), 1680 (C=O), 1595, 1490, 1445 (Ar C=C)
Mass Spec (ESI-MS) m/z 339.1 [M+H]⁺

Comparison of Key Derivatives

The aldehyde functionality of this compound allows for the straightforward synthesis of various derivatives. Below is a comparison of three common classes: Schiff bases, hydrazones, and oximes. While specific experimental data for derivatives of this compound is not widely published, this section provides generalized synthetic protocols and expected characterization data based on analogous reactions with similar imidazole aldehydes.

Schiff Base Derivatives

Schiff bases are formed by the condensation of the aldehyde with primary amines. These derivatives are known for their wide range of biological activities.

General Experimental Protocol: Synthesis of a Schiff Base Derivative

A solution of this compound in ethanol (B145695) is treated with an equimolar amount of a primary amine (e.g., aniline). A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours. The product often precipitates upon cooling and can be collected by filtration and recrystallized.

Hydrazone Derivatives

Hydrazones are synthesized by the reaction of the aldehyde with hydrazines. These compounds are important intermediates and also exhibit biological activity.

General Experimental Protocol: Synthesis of a Hydrazone Derivative

This compound is dissolved in a suitable solvent like methanol, and a solution of a hydrazine (B178648) (e.g., phenylhydrazine) is added. The reaction is typically stirred at room temperature or with gentle heating. The hydrazone product usually precipitates from the reaction mixture and can be purified by recrystallization.

Oxime Derivatives

Oximes are prepared by the reaction of the aldehyde with hydroxylamine (B1172632). They are useful in various chemical transformations and can possess biological properties.

General Experimental Protocol: Synthesis of an Oxime Derivative

To a solution of this compound in a mixture of ethanol and pyridine, hydroxylamine hydrochloride is added. The mixture is heated to reflux for a few hours. After cooling, the product is typically precipitated by the addition of water and purified by recrystallization.

Comparative Characterization Data for Derivatives (Expected Values):

Derivative ClassReagent ExampleExpected Yield (%)Expected M.p. (°C)Key ¹H NMR Signal (δ, ppm)Key IR Signal (cm⁻¹)
Schiff Base Aniline80-90>200~8.5 (s, 1H, -CH=N-)~1625 (-CH=N-)
Hydrazone Phenylhydrazine85-95>210~8.2 (s, 1H, -CH=N-), ~10.5 (s, 1H, -NH-)~1610 (-CH=N-), ~3300 (-NH-)
Oxime Hydroxylamine75-85>190~8.0 (s, 1H, -CH=N-), ~11.0 (s, 1H, -OH)~1640 (-CH=N-), ~3400 (br, -OH)

Alternative Synthetic Approaches

While derivatization of this compound is a common strategy, alternative methods exist for the synthesis of substituted imidazoles. One notable alternative is the use of multicomponent reactions (MCRs), such as the Debus-Radziszewski imidazole synthesis, which can construct the imidazole ring from simpler precursors in a single step.

Comparison with 4-methyl-5-imidazole carbaldehyde derivatives:

A structurally similar starting material, 4-methyl-5-imidazole carbaldehyde, also serves as a precursor to biologically active compounds. Characterization data for its derivatives can provide a useful comparison. For instance, the benzothiazole (B30560) derivative of 4-methyl-5-imidazole carbaldehyde has been synthesized and characterized, showing the versatility of these smaller imidazole aldehydes in constructing fused heterocyclic systems.

Biological Significance and Signaling Pathway

Imidazole derivatives are well-known for their antifungal properties, primarily through the inhibition of the enzyme lanosterol (B1674476) 14-alpha demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of lanosterol 14-alpha demethylase disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[2]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the inhibitory action of imidazole derivatives.

Ergosterol_Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Intermediate 14-demethyl lanosterol Lanosterol->Intermediate CYP51 Lanosterol 14-alpha demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Subsequent steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Derivatives Imidazole->CYP51 Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory mechanism of imidazole derivatives.

Experimental Workflow for Derivative Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of derivatives from this compound.

workflow start 1-Trityl-1H-imidazole -4-carbaldehyde reaction Reaction with Primary Amine / Hydrazine / Hydroxylamine start->reaction purification Purification (Recrystallization / Chromatography) reaction->purification char_nmr NMR Spectroscopy (¹H, ¹³C) purification->char_nmr char_ir IR Spectroscopy purification->char_ir char_ms Mass Spectrometry purification->char_ms char_mp Melting Point Analysis purification->char_mp end Characterized Derivative char_nmr->end char_ir->end char_ms->end char_mp->end

Caption: General workflow for the synthesis and characterization of derivatives.

References

Safety Operating Guide

Proper Disposal of 1-Trityl-1H-imidazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations, safeguarding both personnel and the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-Trityl-1H-imidazole-4-carbaldehyde, a compound frequently used in pharmaceutical research and organic synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Requirements

A summary of the necessary PPE for handling this chemical is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of after contamination.Prevents skin contact which can lead to irritation.[1]
Body Protection A flame-retardant laboratory coat, fully buttoned, and closed-toe shoes are mandatory.Minimizes the risk of skin exposure to the chemical.
Respiratory All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]Prevents respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is to use a licensed and approved chemical waste disposal service.[1][2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Collection

  • Carefully collect all waste materials containing this compound. This includes any unused product, reaction residues, and contaminated consumables such as pipette tips, weighing boats, and gloves.

  • Place all collected waste into a designated, chemically compatible, and sealable hazardous waste container. The container should be robust and leak-proof.

Step 2: Waste Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3] Also, include the CAS number (33016-47-6).

  • Store the sealed container in a cool, dry, and well-ventilated area designated for chemical waste storage.[1]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[1][4]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.

  • Provide the EHS department with accurate information about the contents of the waste container.

Step 4: Professional Disposal

  • The chemical waste will be handled by a licensed contractor who will ensure its proper and compliant disposal, typically through high-temperature incineration.[5]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the substance.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_contain Containment & Storage cluster_disposal Disposal Process A Wear appropriate PPE B Collect all chemical waste (solid, liquid, contaminated items) A->B C Place in a labeled, sealed, chemically compatible container B->C Transfer D Store in a designated, cool, dry, well-ventilated area C->D E Contact Institutional EHS for waste pickup D->E Schedule F Licensed waste contractor handles final disposal E->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-Trityl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling, storage, and disposal of 1-Trityl-1H-imidazole-4-carbaldehyde. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Fully-buttoned lab coatNIOSH-approved N95, N100, or P100 particulate respirator. A full-face respirator may be used for combined eye and respiratory protection.
Running Reactions Chemical safety gogglesNitrile or neoprene glovesLab coatWork should be conducted in a chemical fume hood to minimize inhalation exposure.
Handling Spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatA NIOSH-approved air-purifying respirator with particulate filters (N100 or P100) is required.

Operational Plan

A systematic approach to handling this compound is crucial for minimizing risk.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid chemical, including weighing and transferring, must be conducted in a certified chemical fume hood to control the inhalation of dust particles.

  • Ventilation: Ensure adequate general laboratory ventilation. Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Hygiene
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and launder it before reuse.

Storage Plan
  • Container: Store in a tightly closed container.[1][2]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for stock solutions.[3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2]

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation: Designate a specific work area within a chemical fume hood for handling the powder. Cover the work surface with disposable bench paper.

  • Tare the Container: Place a clean, empty, and sealable container on the analytical balance and tare it.

  • Transfer to Fume Hood: Move the tared container to the chemical fume hood.

  • Aliquot the Powder: Carefully transfer the desired amount of this compound into the container using a clean spatula. Avoid creating dust. If static electricity is an issue, an anti-static gun may be used.

  • Seal and Weigh: Securely close the container and move it back to the analytical balance to record the weight.

  • Repeat if Necessary: If adjustments to the weight are needed, return the sealed container to the fume hood to add or remove powder.

  • Dissolution: Once the desired weight is achieved, add the solvent to the container while still inside the fume hood.

  • Decontamination: Wipe down the spatula and any other equipment used with a damp cloth. Dispose of the cloth and bench paper as hazardous waste.

Disposal Plan

  • Waste Collection: All solid waste contaminated with this compound, including used gloves, bench paper, and weighing paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of the chemical waste through a licensed professional waste disposal company.[1][2] Do not discharge into the environment.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid in Fume Hood prep_hood->weigh Begin work dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After use store Store in a Cool, Dry, Well-Ventilated Area dissolve->store If not for immediate use dispose Dispose of Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate notify Notify Safety Officer evacuate->notify cleanup Authorized Personnel Cleanup notify->cleanup

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.